molecular formula C6H11N3O4 B15587110 N3-kethoxal

N3-kethoxal

Katalognummer: B15587110
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: FDNGFYLWDLIWJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N3-kethoxal is a useful research compound. Its molecular formula is C6H11N3O4 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H11N3O4

Molekulargewicht

189.17 g/mol

IUPAC-Name

3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one

InChI

InChI=1S/C6H11N3O4/c1-4(5(10)6(11)12)13-3-2-8-9-7/h4,6,11-12H,2-3H2,1H3

InChI-Schlüssel

FDNGFYLWDLIWJM-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

N3-Kethoxal: A Technical Guide to a Versatile Probe for Nucleic Acid Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-kethoxal is a synthetic, membrane-permeable chemical probe that has emerged as a powerful tool for investigating the structural and functional dynamics of nucleic acids within their native cellular environment. This guide provides an in-depth overview of this compound, its chemical properties, mechanism of action, and its applications in cutting-edge research methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name 3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one, is a derivative of kethoxal (B1673598) featuring a crucial azide (B81097) (N3) functional group. This bioorthogonal handle is central to its utility, allowing for subsequent chemical modifications via click chemistry.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

A summary of its key chemical properties is presented in the table below.

PropertyValue
CAS Number 2382756-48-9
Molecular Formula C6H11N3O4
Molecular Weight 189.17 g/mol
Appearance Pale yellow syrup
Solubility Soluble in DMSO

Mechanism of Action: Specific and Reversible Guanine (B1146940) Modification

This compound functions by reacting specifically with guanine (G) residues in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA). The reaction targets the N1 and N2 positions of the guanine base, which are accessible only when the guanine is not engaged in Watson-Crick base pairing. This high specificity for unpaired guanines makes this compound an excellent probe for discerning the secondary and tertiary structures of nucleic acids.

The modification of guanine by this compound is a reversible process. The adduct can be removed by incubating the modified nucleic acid with a high concentration of guanosine (B1672433) triphosphate (GTP), allowing for the recovery of the original nucleic acid sequence. This reversibility is a significant advantage in experimental design.

Experimental Applications and Protocols

This compound is a key reagent in several high-throughput sequencing techniques designed to map nucleic acid structures and protein-nucleic acid interactions genome-wide. The two most prominent methods are Keth-seq for RNA and KAS-seq for ssDNA.

Keth-seq: Transcriptome-Wide RNA Structure Mapping

Keth-seq (Kethoxal-based sequencing) utilizes this compound to probe the secondary structure of RNA molecules inside living cells. The azide group on the modified guanines serves as a handle for biotinylation via a copper-free click reaction with dibenzocyclooctyne-biotin (DBCO-biotin). The biotinylated RNA fragments can then be enriched and sequenced, revealing the locations of single-stranded guanines across the transcriptome.

KAS-seq: Capturing Transcription Dynamics and Enhancer Activity

KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) employs this compound to label ssDNA regions in the genome. These regions are indicative of active cellular processes such as transcription, replication, and DNA repair. Similar to Keth-seq, the labeled ssDNA is biotinylated, enriched, and sequenced to provide a snapshot of dynamic genomic regions.

Quantitative Data from Experimental Protocols

The following table summarizes key quantitative parameters from established Keth-seq and KAS-seq protocols.

ParameterKeth-seq (in vivo)KAS-seq (in vivo)
This compound Concentration 5 mM in cell culture medium5 mM in cell culture medium
Labeling Time 1-20 minutes at 37°C5-10 minutes at 37°C
Biotinylation Reagent DBCO-biotinDBCO-biotin
Biotinylation Reaction Time 2 hours at 37°C1.5 hours at 37°C
Modification Removal 50 mM GTP at 95°C for 10 minHeating at 95°C

Detailed Methodologies

This compound Labeling of RNA (Keth-seq)
  • Cell Culture and Labeling: Cells are cultured to the desired confluency. The culture medium is replaced with fresh medium containing 5 mM this compound. The cells are incubated for 1-20 minutes at 37°C.

  • RNA Isolation: Total RNA is extracted from the this compound-treated cells using a standard RNA purification kit.

  • Biotinylation: The isolated RNA is incubated with DBCO-biotin in a suitable buffer (e.g., borate (B1201080) buffer) for 2 hours at 37°C to attach biotin (B1667282) to the this compound-modified guanines.

  • RNA Fragmentation and Enrichment: The biotinylated RNA is fragmented, and the fragments containing the biotin label are enriched using streptavidin-coated magnetic beads.

  • Library Preparation and Sequencing: The enriched RNA fragments are used to construct a sequencing library, which is then sequenced using a high-throughput sequencing platform.

This compound Labeling of ssDNA (KAS-seq)
  • Cell Culture and Labeling: Similar to Keth-seq, cells are incubated with 5 mM this compound in their culture medium for 5-10 minutes at 37°C.

  • Genomic DNA Isolation: Genomic DNA is isolated from the treated cells.

  • Biotinylation: The genomic DNA is subjected to a click reaction with DBCO-biotin for 1.5 hours at 37°C.

  • DNA Fragmentation and Enrichment: The biotinylated DNA is fragmented by sonication, and the biotin-labeled fragments are captured with streptavidin beads.

  • Library Preparation and Sequencing: The enriched DNA fragments are prepared into a sequencing library for subsequent analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for this compound-based nucleic acid labeling and sequencing.

N3_Kethoxal_Workflow cluster_cell In Vivo Labeling cluster_extraction Sample Preparation cluster_enrichment Enrichment & Sequencing cluster_analysis Data Analysis start Cells in Culture labeling Incubate with This compound start->labeling extraction Isolate Nucleic Acids (RNA or DNA) labeling->extraction biotinylation Biotinylation via Click Chemistry extraction->biotinylation fragmentation Fragment Nucleic Acids biotinylation->fragmentation enrichment Enrich Labeled Fragments (Streptavidin Beads) fragmentation->enrichment library_prep Sequencing Library Preparation enrichment->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis of Sequencing Data sequencing->analysis

Caption: Generalized workflow for this compound-based nucleic acid analysis.

Conclusion

This compound has proven to be an invaluable reagent for the study of nucleic acid biology. Its ability to specifically and reversibly label single-stranded guanines in a cellular context, combined with the power of click chemistry and high-throughput sequencing, provides researchers with an unprecedented view of the structural and functional landscape of the genome and transcriptome. This technical guide serves as a foundational resource for scientists and drug development professionals seeking to leverage the capabilities of this compound in their research endeavors.

N3-Kethoxal's Mechanism of Action on Guanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N3-kethoxal on guanine (B1146940) residues in nucleic acids. It details the chemical basis of this interaction, its application in advanced methodologies for studying nucleic acid structure, and provides actionable protocols for its implementation in a research setting.

Core Mechanism: Selective and Reversible Covalent Modification

This compound (3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one) is a chemical probe engineered for the specific and reversible covalent labeling of unpaired guanine residues in both RNA and single-stranded DNA (ssDNA).[1][2] The core of its mechanism lies in the reaction between the vicinal dicarbonyl group of kethoxal (B1673598) and the N1 and N2 positions of guanine.[2][3] This reaction is highly specific to guanine and is contingent on the guanine residue being in a single-stranded conformation, as the Watson-Crick base pairing in double-stranded structures sterically hinders the N1 and N2 positions.[2][4]

The resulting adduct is a stable covalent modification that can, however, be reversed under specific conditions.[4][5] This reversibility is a key feature of this compound, allowing for the removal of the modification when desired, for instance, to not impede downstream enzymatic processes like PCR.[2][4] The modification can be almost completely removed by incubation at 95°C for 10 minutes or at 37°C for 8 hours.[4][5] The stability of the adduct can be enhanced by the presence of borate (B1201080) buffer.[3][4]

A critical feature of this compound is the incorporation of an azide (B81097) (-N3) group.[2][6] This functional group serves as a bioorthogonal handle, enabling the covalent attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via "click chemistry" with alkyne-modified substrates like DBCO-biotin.[2][5][7] This two-step process of modification followed by bioorthogonal ligation is fundamental to the enrichment and detection strategies employed in methodologies utilizing this compound.

Chemical Reaction Pathway

The reaction between this compound and guanine proceeds via the formation of a cyclic adduct.

N3_Kethoxal_Guanine_Reaction cluster_reactants Reactants cluster_product Product cluster_reversibility Reversibility Guanine Guanine Adduct This compound-Guanine Adduct (Cyclic) Guanine->Adduct + this compound N3Kethoxal This compound N3Kethoxal->Adduct ReversedGuanine Guanine Adduct->ReversedGuanine Heat or Alkaline pH ReversedN3Kethoxal This compound Adduct->ReversedN3Kethoxal

Caption: Reaction of this compound with guanine to form a reversible adduct.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound.

Table 1: In-Cell Labeling Conditions
ParameterValueCell Type ExampleReference
This compound Concentration0.2–5 mMHEK293T, mESCs[1][2]
Incubation Time1–15 minutesmESCs, HEK293T[1][5]
Incubation Temperature37°CStandard cell culture[1][2]
Table 2: Adduct Reversibility Conditions
ConditionTimeTemperatureReference
Heat10 minutes95°C[4][5]
Heat8 hours37°C[4]
Guanine Analogs (e.g., GTP)Promotes dissociation37°C or 95°C[4][5]
Table 3: Downstream Biotinylation (Click Chemistry)
ReagentConcentrationIncubation TimeIncubation TemperatureReference
Biotin-DBCONot specified1.5 hours37°C[8]

Experimental Protocols

Keth-seq: Transcriptome-wide RNA Structure Mapping

Keth-seq leverages this compound to probe the secondary structure of RNA on a transcriptome-wide scale. The workflow involves in vivo or in vitro labeling of single-stranded guanines, followed by biotinylation, fragmentation, enrichment of modified fragments, and sequencing. The sites of modification are identified as reverse transcription stops.[3][5]

Detailed Protocol:

  • In Vivo Labeling:

    • Culture cells to 70-80% confluency.[1]

    • Add this compound to the culture medium to a final concentration of 1-5 mM.[8][9]

    • Incubate at 37°C for 5-15 minutes.[1]

    • Harvest cells and extract total RNA.

  • Biotinylation:

    • To the extracted RNA, add a water-soluble DBCO-biotin conjugate.[3]

    • Incubate for 1.5 hours at 37°C to allow for the copper-free click reaction.[8]

  • Library Preparation:

    • Fragment the biotinylated RNA.

    • Enrich the biotinylated RNA fragments using streptavidin-coated magnetic beads.

    • Perform reverse transcription. This compound adducts will cause the reverse transcriptase to stall, creating cDNA fragments that terminate at the modification site.

    • Ligate adapters and perform sequencing.

  • Data Analysis:

    • Map the sequencing reads to the transcriptome.

    • Analyze the distribution of reverse transcription stops to identify single-stranded guanine positions.

Keth_seq_Workflow cluster_cell In Vivo cluster_extraction RNA Processing cluster_sequencing Sequencing & Analysis A Cells in Culture B Add this compound A->B C Incubate (5-15 min, 37°C) B->C D Extract Total RNA C->D E Biotinylation (DBCO-Biotin) D->E F RNA Fragmentation E->F G Streptavidin Enrichment F->G H Reverse Transcription G->H I Library Preparation & Sequencing H->I J Map Reads & Identify RT Stops I->J

Caption: Workflow for Keth-seq analysis of RNA secondary structure.

KAS-seq: Genome-wide Profiling of Single-Stranded DNA

KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) utilizes this compound to map single-stranded DNA regions in the genome, which are often associated with active transcription and other dynamic DNA processes.[2][4]

Detailed Protocol:

  • In Vivo Labeling:

    • Treat cells with 5 mM this compound in the culture medium for 5-10 minutes at 37°C.[2]

    • Isolate genomic DNA (gDNA).

  • Biotinylation and Fragmentation:

    • Perform click chemistry by incubating the gDNA with Biotin-DBCO for 1.5 hours at 37°C in a buffer containing K3BO3 to stabilize the adduct.[4][8]

    • Fragment the biotinylated gDNA by sonication.[8]

  • Enrichment and Library Preparation:

    • Enrich the biotinylated DNA fragments using streptavidin-coated magnetic beads.[4]

    • Elute the enriched DNA from the beads and reverse the this compound modification by heating at 95°C for at least 10 minutes.[4]

    • Proceed with standard library preparation for next-generation sequencing.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Identify enriched regions (peaks) which correspond to sites of single-stranded DNA.

KAS_seq_Workflow cluster_cell_labeling In Vivo Labeling cluster_dna_processing DNA Processing cluster_enrichment_sequencing Enrichment & Sequencing Start Live Cells Labeling This compound Treatment (5-10 min, 37°C) Start->Labeling Isolation Isolate Genomic DNA Labeling->Isolation Biotinylation Biotinylation (Click Chemistry) Isolation->Biotinylation Fragmentation DNA Fragmentation (Sonication) Biotinylation->Fragmentation Enrichment Streptavidin Pull-down Fragmentation->Enrichment Elution Elution & Adduct Reversal (95°C) Enrichment->Elution LibraryPrep Sequencing Library Preparation Elution->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing

Caption: Workflow for KAS-seq analysis of single-stranded DNA regions.

Applications and Significance

The selective modification of guanine by this compound has significant implications for nucleic acid research:

  • RNA Structure-Function Studies: Keth-seq and related techniques provide high-resolution snapshots of the RNA structurome in vivo, offering insights into how RNA folding governs gene regulation, protein synthesis, and other cellular processes.[3][5]

  • Transcriptional Dynamics: KAS-seq allows for the genome-wide mapping of transcriptionally active regions by detecting the single-stranded DNA within transcription bubbles.[2][4] This provides a powerful tool to study the dynamics of gene expression.

  • Non-B DNA Structures: KAS-seq can also be used to identify non-canonical DNA structures that involve single-stranded regions, such as G-quadruplexes and R-loops.[10]

  • Drug Development: By providing a means to probe the structural landscape of RNA and DNA targets, this compound-based methods can aid in the design and validation of novel therapeutics that target specific nucleic acid structures.

References

N3-Kethoxal: A Technical Guide to its Discovery, Synthesis, and Application in Nucleic Acid Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N3-kethoxal, a chemical probe for analyzing single-stranded guanine (B1146940) residues in RNA and DNA. We delve into the discovery and rationale behind its development, offer a detailed synthesis protocol, and present its applications in advanced methodologies such as Keth-seq and KAS-seq. This document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development and molecular biology.

Discovery and Rationale

The study of nucleic acid structure is paramount to understanding its function. While several chemical probes exist, they possess limitations. For instance, dimethyl sulfate (B86663) (DMS) is toxic at high concentrations, and SHAPE reagents are known for their hydrolytic instability.[1] This created a need for a more specific, non-toxic, and reversible chemical probe that can function under mild conditions, particularly within living cells.

This compound (azido-kethoxal) was developed to address this gap.[1] Kethoxal (B1673598) was already known to react specifically with single-stranded guanine residues.[1] The innovation lay in creating a modified kethoxal molecule with a bioorthogonal handle. The introduction of an azide (B81097) (-N3) group allows for the attachment of biotin (B1667282) or fluorescent dyes via click chemistry, enabling the enrichment and visualization of labeled nucleic acids.[1][2] This design preserves the high reactivity and specificity of kethoxal for guanines in single-stranded nucleic acids while adding the crucial functionality for high-throughput analysis.[3]

The development of this compound has paved the way for powerful techniques like Keth-seq for transcriptome-wide RNA secondary structure mapping and KAS-seq for capturing global transcription dynamics by profiling single-stranded DNA.[1][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A detailed protocol is often found in the supplementary materials of the primary literature introducing the compound.[1]

A simplified representation of the synthesis pathway is as follows:

G cluster_0 Step 1: Synthesis of 2-(2-azidoethoxy)propanoic acid intermediate cluster_1 Step 2 & 3: Further reactions to yield this compound A Sodium hydride D First intermediate mixture A->D B 2-azidoethanol B->D C Tetrahydrofuran (THF) C->D F First reaction mixture D->F E Ethyl 2-bromopropionate E->F G 2-(2-azidoethoxy)propanoic acid intermediate F->G Incubation H Intermediate from Step 1 I Subsequent reaction steps H->I J Final Product: this compound I->J

Caption: A high-level overview of the this compound synthesis process.

Physicochemical and Reaction Properties

This compound is a membrane-permeable nucleic acid probe that selectively labels unpaired guanine residues in both RNA and single-stranded DNA (ssDNA).[3]

PropertyValue / DescriptionReference
Target Unpaired Guanine (N1 and N2 positions)[1]
Cell Permeability Yes[1]
Reaction Time (in vivo) Signal detected in 1 min, saturated in 5 min[4]
Reversibility Yes, with high concentration of GTP at 37°C for 6 hours or 95°C for 10 min[1]
Bioorthogonal Handle Azide (-N3)[1]

Experimental Protocols

In-Cell RNA/ssDNA Labeling with this compound

This protocol is adapted for cultured mammalian cells.

  • Preparation of Labeling Medium : Prepare a 500 mM this compound stock solution in DMSO. Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 5 mM. It is crucial to pre-warm the medium to aid in the dissolution of this compound.[5]

  • Cell Labeling :

    • For adherent cells, add the labeling medium directly to the culture dish.

    • For suspension cells, resuspend the cell pellet in the labeling medium.

  • Incubation : Incubate the cells for 5-10 minutes at 37°C in a 5% CO2 incubator.[3]

  • Cell Harvesting : After incubation, harvest the cells.

  • Nucleic Acid Isolation : Proceed with genomic DNA or total RNA isolation using a standard commercial kit.

In Vitro Labeling of Nucleic Acids
  • Reaction Buffer : Prepare a kethoxal reaction buffer (e.g., 0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0).[1]

  • Reaction Mixture : In a total volume of 10 µL, incubate 100 pmol of RNA oligo with 1 µmol of this compound.[1]

  • Incubation : Incubate the reaction mixture at 37°C for 10 minutes.[1]

  • Purification : Purify the labeled RNA using a suitable method, such as gel filtration columns, to remove unreacted this compound.[1]

Biotinylation of this compound Labeled Nucleic Acids

The azide group on this compound allows for biotinylation via copper-free click chemistry.

  • Reaction Setup : To the purified this compound labeled nucleic acid, add a DBCO-biotin conjugate. The reaction is typically performed in a neutral buffer. Borate buffer can be used to stabilize the this compound-guanine adduct.[1]

  • Incubation : Incubate the reaction at 37°C for 1.5 to 2 hours.[1][4]

  • Purification : Purify the biotinylated nucleic acid to remove excess DBCO-biotin.

Removal of this compound Modification

The reversibility of the this compound-guanine adduct is a key feature.

  • Reaction Mixture : Incubate the purified this compound modified RNA with a high concentration of GTP (final concentration of 50 mM).[1]

  • Incubation :

    • Incubate at 37°C for 6 hours for partial removal.

    • Incubate at 95°C for 10 minutes for near-complete removal.[1]

Applications and Workflows

Keth-seq: Transcriptome-wide RNA Structure Mapping

Keth-seq utilizes this compound to map single-stranded guanines across the transcriptome. The workflow involves in vivo or in vitro labeling, biotinylation, enrichment of labeled RNA fragments, and subsequent sequencing. The sites of this compound modification cause reverse transcription stops, which are then identified by sequencing.

G cluster_0 Keth-seq Workflow A In vivo/In vitro RNA labeling with this compound B Isolation of labeled RNA A->B C Biotinylation via Click Chemistry (DBCO-Biotin) B->C D RNA Fragmentation C->D E Enrichment of biotinylated fragments (Streptavidin beads) D->E F Library Preparation E->F G High-Throughput Sequencing F->G H Data Analysis (Mapping RT stops) G->H

Caption: The experimental workflow for Keth-seq.

KAS-seq: Kethoxal-Assisted Single-Stranded DNA Sequencing

KAS-seq is a method to capture and map ssDNA regions genome-wide, which are often associated with active transcription. The principle is similar to Keth-seq but is applied to genomic DNA.

G cluster_0 KAS-seq Workflow A In vivo ssDNA labeling with this compound B Genomic DNA Isolation A->B C Biotinylation of labeled ssDNA B->C D DNA Fragmentation (Sonication) C->D E Enrichment of biotinylated ssDNA fragments D->E F Library Preparation E->F G Sequencing F->G H Mapping ssDNA regions G->H

Caption: The experimental workflow for KAS-seq.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound.

Table 1: Keth-seq Reverse Transcription Stop Base Distribution

SampleAdenineThymineCytosineGuanineReference
Replicate 1703,486586,297551,9628,683,824[6]
Replicate 2604,222497,602481,5967,204,998[6]

Table 2: Effect of Transcription Inhibitors on KAS-seq Peak Numbers

Treatment% Decrease in KAS-seq PeaksReference
DRB (5,6-dichlorobenzimidazole 1-β-D-ribofuranoside)57%[2]
Triptolide93%[2]

Selectivity and Specificity

This compound demonstrates high specificity for single-stranded guanines. It does not react with guanines in double-stranded DNA due to the blockage of the N1 and N2 positions by Watson-Crick base pairing.[3] Furthermore, it shows minimal reactivity with other nucleic bases and even distinguishes between different guanine modifications, reacting with m7G but not m1G or m2G.[1] In vitro experiments have also shown that this compound reacts rapidly with deoxyguanosine, while showing very little reactivity with amino acids like L-arginine under the same conditions, indicating minimal off-target protein labeling.[3]

G cluster_0 This compound Reaction with Guanine N3K This compound Adduct Covalent Adduct N3K->Adduct NoReaction No Reaction N3K->NoReaction ssG Single-stranded Guanine (N1 & N2 accessible) ssG->Adduct dsG Double-stranded Guanine (N1 & N2 in Watson-Crick pair) dsG->NoReaction

Caption: Specificity of this compound for single-stranded guanine.

Conclusion

This compound represents a significant advancement in the chemical probing of nucleic acid structure. Its high specificity for single-stranded guanines, cell permeability, reversibility, and the presence of a bioorthogonal handle make it a versatile and powerful tool for researchers. The development of this compound has enabled novel, high-throughput sequencing methods like Keth-seq and KAS-seq, providing unprecedented insights into the structural and functional dynamics of RNA and DNA within their native cellular environment. This guide serves as a foundational resource for scientists and professionals seeking to leverage this innovative technology in their research and development endeavors.

References

N3-Kethoxal for RNA Structure Probing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N3-kethoxal, a powerful chemical probe for elucidating RNA secondary structure. We will delve into the core principles of its mechanism, provide detailed experimental protocols for its application, present quantitative data comparing its efficacy, and illustrate its utility in understanding complex biological processes.

Core Principle of this compound Probing

This compound (azido-kethoxal) is a chemical probe designed for the specific and efficient labeling of single-stranded guanine (B1146940) residues within RNA molecules.[1] The fundamental principle of RNA structure probing with this compound lies in its ability to selectively modify guanines that are not engaged in Watson-Crick base pairing. Guanine bases tucked away in double-helical stems are protected from modification, while those in accessible single-stranded regions like loops, bulges, and junctions readily react with the probe.[2]

This differential reactivity provides a direct readout of the RNA secondary structure at single-nucleotide resolution. The sites of modification are typically identified using reverse transcription, where the bulky adduct formed by this compound on the guanine base causes the reverse transcriptase enzyme to stall and terminate transcription.[1] The resulting truncated cDNA fragments can then be analyzed by high-throughput sequencing to generate a genome-wide map of accessible guanine residues, a method known as Keth-seq.[1]

A key innovation of this compound is the incorporation of an azide (B81097) (N3) group.[3] This bio-orthogonal handle allows for the attachment of reporter molecules, such as biotin (B1667282), via click chemistry.[3] Biotinylation enables the enrichment of modified RNA fragments, significantly enhancing the signal-to-noise ratio of the experiment.[1] Furthermore, the modification is reversible, allowing for control experiments that confirm the specificity of the detected signals.[1]

Chemical Mechanism of this compound

This compound specifically targets the N1 and N2 positions on the Watson-Crick face of guanine.[1][4] The reaction proceeds under mild, physiological conditions, making it suitable for both in vitro and in vivo studies.[2] The kethoxal (B1673598) moiety forms a stable, cyclic adduct with the guanine base. This adduct is sterically demanding and effectively blocks the progression of reverse transcriptase during cDNA synthesis.

G Figure 1. This compound Reaction with Guanine cluster_reactants Reactants cluster_product Product G Unpaired Guanine in ssRNA Adduct Stable Cyclic Adduct (Blocks Reverse Transcriptase) G->Adduct Reacts at N1 and N2 positions K This compound K->Adduct

Caption: Reaction of this compound with an unpaired guanine base.

Quantitative Data and Comparisons

This compound has demonstrated high reactivity and specificity compared to other commonly used RNA probing reagents. The Keth-seq methodology provides robust and reproducible data for transcriptome-wide structure mapping.

ParameterThis compound (Keth-seq)DMSSHAPE (e.g., icSHAPE)
Target Nucleotide(s) Guanine (unpaired)[1]Adenine, Cytosine (unpaired)[4][5]All four nucleotides (flexible regions)[4]
Target Position N1 and N2 (Watson-Crick face)[1][4]N1 of A, N3 of C[4]2'-hydroxyl of ribose[6]
Cell Permeability High, rapid uptake (signal saturates in ~5 min)[1]High[5]Varies by reagent (e.g., NAI-N3 is cell-permeable)[5]
Bio-orthogonal Handle Yes (Azide group for click chemistry)[1]NoYes (for some reagents like NAI-N3)[7]
Signal Detection Reverse Transcription Stop[1]Reverse Transcription Stop or Mutational Profiling[5]Reverse Transcription Stop or Mutational Profiling[5]
Signal-to-Noise High (enhanced by enrichment of modified fragments)[1]Can be lower, susceptible to background stops[7]Generally good, but can vary[5]
Reproducibility High correlation between biological replicates[1]GoodGood
Pearson Correlation with icSHAPE (on G residues) High (e.g., R=0.789 for Rpl6 transcript)[1][8]N/AN/A

Data summarized from Weng et al., Nature Chemical Biology, 2020 and other cited sources.[1][4][5][6][7][8]

Experimental Protocols

This section outlines a generalized protocol for performing Keth-seq for in vivo RNA structure probing.

In-Cell this compound Labeling
  • Cell Culture: Culture cells of interest (e.g., mouse embryonic stem cells) to approximately 80% confluency.

  • Labeling: Add this compound directly to the culture medium to a final concentration of 2-5 mM.

  • Incubation: Incubate the cells at 37°C for 5-10 minutes. The rapid cell permeability of this compound allows for short incubation times.[1]

  • Harvesting: Immediately place the culture dish on ice, wash the cells twice with ice-cold PBS, and proceed to RNA extraction.

RNA Extraction and Biotinylation
  • RNA Extraction: Extract total RNA using a standard protocol (e.g., TRIzol). Ensure all steps are performed under RNase-free conditions.

  • Click Chemistry: To conjugate biotin to the this compound adduct, perform a copper-free click reaction.

    • In a 50 µL reaction, combine:

      • ~10 µg of this compound labeled total RNA

      • 50 mM HEPES buffer (pH 7.5)

      • 2 mM DBCO-biotin (dissolved in DMSO)

    • Incubate at 37°C for 1.5 hours.

  • RNA Purification: Purify the biotinylated RNA to remove unreacted DBCO-biotin using an appropriate RNA clean-up kit.

Library Preparation and Sequencing (Keth-seq)
  • Enrichment: Use streptavidin-coated magnetic beads to enrich for the biotinylated RNA fragments, thus increasing the signal of modified RNAs.[1]

  • RNA Fragmentation: Fragment the enriched RNA to a suitable size for sequencing (e.g., ~150-250 nt) by sonication. Note: Do not use high-temperature fragmentation methods as this can reverse the kethoxal modification.

  • Reverse Transcription: Perform reverse transcription using a reverse transcriptase that is sensitive to the this compound adduct. The reaction will terminate one nucleotide 3' to the modified guanine.

  • Library Construction: Prepare a sequencing library from the resulting cDNA fragments using a standard library preparation kit for platforms like Illumina.

  • Sequencing: Perform high-throughput sequencing.

Bioinformatics Analysis

The analysis pipeline for Keth-seq data aims to convert raw sequencing reads into a per-nucleotide reactivity score.

  • Read Alignment: Align sequencing reads to the reference transcriptome.

  • RT Stop Counting: For each position in the transcriptome, count the number of reads whose 5' end maps to that position. This represents the number of reverse transcription termination events.

  • Reactivity Score Calculation: Calculate a reactivity score for each guanine. This is typically done by subtracting the background RT stops (from a no-probe control or a reversible control) from the RT stops in the this compound treated sample, and then normalizing this value by the sequencing coverage at that position. A formula used is: Score = A(RT[kethoxal] – BRT[control])/Coverage[control], where A and B are scaling factors.[1]

  • Data Normalization: Normalize the reactivity scores across the transcriptome to account for variations in sequencing depth and transcript abundance.

G Figure 2. Keth-seq Experimental Workflow cluster_wetlab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline A In Vivo Labeling (Cells + this compound) B Total RNA Extraction A->B C Biotinylation (Copper-free Click Chemistry) B->C D RNA Fragmentation (Sonication) C->D E Reverse Transcription (RT stops at modified G) D->E F Sequencing Library Preparation E->F G High-Throughput Sequencing F->G H Read Alignment G->H I RT Stop Counting H->I J Reactivity Score Calculation & Normalization I->J K RNA Structure Modeling J->K

Caption: A high-level overview of the Keth-seq workflow.

Application: Probing lncRNA-Protein Interactions

The structure of long non-coding RNAs (lncRNAs) is critical to their function, often mediating interactions with protein complexes to regulate gene expression. This compound probing can be used to map the structural domains of lncRNAs and understand how these structures change upon binding to their protein partners.

A prominent example is the lncRNA HOTAIR , which interacts with the Polycomb Repressive Complex 2 (PRC2) to guide it to specific genomic loci, leading to histone methylation and gene silencing.[9][10] Chemical probing has been instrumental in demonstrating that HOTAIR's function is linked to its ability to undergo structural remodeling.[9] Intermolecular RNA-RNA interactions between HOTAIR and its target transcripts can alter the structure of HOTAIR, relieving its inhibitory effect on PRC2's methyltransferase activity.[9][10] This acts as a molecular switch, allowing PRC2 to become active only at the correct target sites.

G Figure 3. HOTAIR-PRC2 Regulatory Logic HOTAIR lncRNA HOTAIR (Inhibitory Conformation) Interaction HOTAIR binds Target RNA HOTAIR->Interaction PRC2 PRC2 Complex (Inactive) Activation PRC2 Activation PRC2->Activation TargetRNA Target Gene Transcript TargetRNA->Interaction Remodeling HOTAIR Structural Remodeling (Probed by this compound) Interaction->Remodeling Induces Remodeling->Activation Relieves Inhibition Silencing Target Gene Silencing (H3K27me3) Activation->Silencing Catalyzes

Caption: Logic diagram of lncRNA HOTAIR-mediated gene silencing.

Conclusion

This compound has emerged as a robust and versatile tool for RNA structural biology. Its high specificity for single-stranded guanines, combined with its cell permeability and the power of bio-orthogonal chemistry, enables detailed and high-throughput analysis of RNA structures in their native cellular environment. The Keth-seq method provides researchers and drug developers with a powerful workflow to investigate the structural basis of RNA function, identify novel therapeutic targets, and understand the complex regulatory networks governed by RNA.

References

N3-Kethoxal Azide Group: A Technical Guide to its Function in Click Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of N3-kethoxal, a powerful chemoselective probe for investigating nucleic acid structure and function. This guide details its mechanism of action, provides comprehensive experimental protocols, and showcases its applications in bioorthogonal click chemistry for advanced biological research and therapeutic development.

Introduction

This compound is a membrane-permeable chemical probe designed for the selective and covalent labeling of unpaired guanine (B1146940) residues in RNA and single-stranded DNA (ssDNA).[1][2] Its unique structure incorporates an azide (B81097) group, providing a bioorthogonal handle for "click" chemistry reactions. This allows for the subsequent attachment of various reporter molecules, such as fluorophores or biotin, enabling the detection, enrichment, and analysis of targeted nucleic acids both in vitro and in vivo.[1][3][4] The small size and high reactivity of this compound make it an invaluable tool for researchers studying nucleic acid secondary structure, protein-nucleic acid interactions, and transcription dynamics.[2][5][6]

Core Mechanism: Selective Guanine Labeling and Bioorthogonal Functionalization

The utility of this compound lies in its two key functional components: the kethoxal (B1673598) moiety and the azide group.

1. Selective Labeling of Unpaired Guanines: The kethoxal portion of the molecule reacts specifically with the N1 and N2 positions of guanine bases that are not protected by base-pairing in double-stranded regions of nucleic acids.[2][7] This reaction is rapid and occurs under mild, physiological conditions, making it suitable for use in living cells.[2][8] The formation of this covalent adduct effectively "tags" single-stranded regions of RNA and DNA.

2. Azide Handle for Click Chemistry: The integrated azide group (-N3) does not interfere with the initial labeling reaction. Instead, it serves as a latent reactive partner for bioorthogonal click chemistry reactions.[1] This allows for a two-step labeling strategy where the initial, non-disruptive tagging of guanines is followed by the attachment of a reporter molecule in a separate, highly specific reaction.

This two-step process is visualized in the workflow below:

N3_Kethoxal_Workflow N3K This compound Adduct This compound-Guanine Adduct N3K->Adduct Labeling ssG Single-stranded Guanine (RNA/ssDNA) ssG->Adduct Labeled_Nucleic_Acid Functionally Labeled Nucleic Acid Adduct->Labeled_Nucleic_Acid Click Chemistry (SPAAC) DBCO_Probe DBCO-Probe (e.g., Fluorophore, Biotin) DBCO_Probe->Labeled_Nucleic_Acid Downstream Downstream Applications (Imaging, Sequencing, etc.) Labeled_Nucleic_Acid->Downstream

This compound labeling and click chemistry workflow.

Click Chemistry Reactions with this compound

The azide group of the this compound adduct can participate in two primary types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne. While very effective, the potential cytotoxicity of copper can be a concern for in vivo applications.[9][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, which reacts spontaneously with the azide.[9][11][12] The absence of a toxic catalyst makes SPAAC the preferred method for live-cell and in vivo studies.[3][12]

The logical relationship comparing these two methods is illustrated below:

Click_Chemistry_Comparison N3K_Adduct This compound Adduct (Azide) CuAAC CuAAC N3K_Adduct->CuAAC SPAAC SPAAC N3K_Adduct->SPAAC Triazole_CuAAC 1,4-Triazole Product CuAAC->Triazole_CuAAC Fast kinetics Potential cytotoxicity Triazole_SPAAC Triazole Product SPAAC->Triazole_SPAAC Biocompatible Slower kinetics Terminal_Alkyne Terminal Alkyne Probe Terminal_Alkyne->CuAAC DBCO_Alkyne Strained Alkyne (DBCO) Probe DBCO_Alkyne->SPAAC Copper Copper(I) Catalyst Copper->CuAAC

Comparison of CuAAC and SPAAC for this compound functionalization.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound labeling and subsequent click chemistry reactions, compiled from various studies.

Table 1: this compound Labeling Parameters

ParameterValueCell Type/SystemReference
Working Concentration 0.2 - 5 mMMammalian cells[5]
5 mMHEK293T, mESCs[8]
Incubation Time 1 - 20 minmES cells[2]
5 - 15 minMammalian cells[5]
5 - 10 minIn vivo (live cells)[1][3]
Labeling Saturation ~5 minutesmES cells[2]
Temperature 37 °CIn vivo/in cellulo[3][8]
Cell Permeability HighLive cells[13]
Toxicity Low at working concentrationsLive cells[13]

Table 2: Click Chemistry Reaction Parameters (SPAAC with DBCO) for this compound Adducts

ParameterValueSystemReference
DBCO-Biotin Concentration 20 mM stock (diluted in reaction)Isolated gDNA[8]
Incubation Time 1.5 hoursIsolated gDNA[3][14]
2 hoursIsolated RNA[2]
Overnight (for high efficiency)Oligonucleotides[15]
Temperature 37 °CIsolated nucleic acids[3][8]
Room TemperatureOligonucleotides[15]
Reaction Buffer Supplemented with K3BO3 (pH 7.0)KAS-seq[3]
Efficiency HighIn vitro and in cellulo[13][15]

Detailed Experimental Protocols

Protocol 1: In-Cell RNA Labeling with this compound and Fluorescence Imaging

This protocol describes the labeling of RNA in live mammalian cells with this compound, followed by SPAAC with a DBCO-conjugated fluorophore for visualization by confocal microscopy.

Materials:

  • This compound (stock solution in DMSO, e.g., 500 mM)

  • Mammalian cells (e.g., HeLa or HEK293T) in culture

  • Cell culture medium

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • RNase A (optional, for control)

  • Confocal microscope

Procedure:

  • Cell Culture: Seed cells on coverslips in a multi-well plate and grow to 70-80% confluency.

  • This compound Labeling:

    • Prepare the labeling medium by diluting the this compound stock solution into pre-warmed cell culture medium to a final concentration of 1-5 mM.

    • Remove the old medium from the cells and add the labeling medium.

    • Incubate the cells for 10-15 minutes at 37 °C in a CO2 incubator.

  • DBCO-Fluorophore Incubation (In-Cell Click Reaction):

    • Remove the this compound labeling medium and wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed cell culture medium containing the DBCO-fluorophore at a suitable concentration (typically 10-50 µM, requires optimization).

    • Incubate for 1-2 hours at 37 °C in a CO2 incubator.

  • Cell Fixation and Permeabilization:

    • Remove the DBCO-fluorophore medium and wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • RNase A Control (Optional): For a negative control, treat a subset of fixed and permeabilized cells with RNase A (e.g., 100 µg/mL in PBS) for 30 minutes at 37 °C to degrade RNA. Wash three times with PBS.

  • Imaging: Mount the coverslips on microscope slides and image using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Kethoxal-Assisted Single-Stranded DNA Sequencing (KAS-seq)

This protocol provides a summarized workflow for KAS-seq to map genome-wide ssDNA.[3][8][14]

Materials:

  • This compound

  • Cultured cells or tissue samples

  • Genomic DNA isolation kit

  • DBCO-PEG4-Biotin

  • Streptavidin-coated magnetic beads

  • Buffers for DNA fragmentation, library preparation, and sequencing

  • Next-generation sequencing platform

Procedure:

  • In-Cell Labeling: Incubate 1-5 million cells in culture medium containing 5 mM this compound for 10 minutes at 37 °C.[14]

  • Genomic DNA Isolation: Harvest the cells and isolate genomic DNA (gDNA) using a commercial kit. Elute the DNA in a buffer containing 25 mM K3BO3 (pH 7.0).[3]

  • Biotinylation via Click Chemistry (SPAAC):

    • To the isolated gDNA, add DBCO-PEG4-Biotin.

    • Incubate at 37 °C for 1.5 hours with gentle shaking.[3][14]

    • (Optional) Treat with RNase A to remove any co-purified RNA.

    • Purify the biotinylated gDNA.

  • DNA Fragmentation: Shear the gDNA to a desired size range (e.g., 150-350 bp) by sonication.[14]

  • Enrichment of Labeled DNA:

    • Incubate the fragmented DNA with pre-washed streptavidin-coated magnetic beads for 15 minutes at room temperature to capture the biotinylated ssDNA fragments.

    • Wash the beads to remove non-biotinylated DNA.

  • Elution and Reversibility: Elute the captured DNA from the beads by heating at 95 °C for 10 minutes. This high temperature also serves to reverse the this compound-guanine adduct, which is beneficial for subsequent PCR amplification.[3][8]

  • Library Preparation and Sequencing: Construct a sequencing library from the enriched DNA fragments and perform next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to map the locations of ssDNA regions in the genome.

A diagram of the KAS-seq workflow is provided below:

KAS_seq_Workflow Start Live Cells/Tissues Labeling 1. This compound Labeling (5 mM, 10 min, 37°C) Start->Labeling gDNA_Isolation 2. Genomic DNA Isolation Labeling->gDNA_Isolation Biotinylation 3. Biotinylation (SPAAC) (DBCO-Biotin, 1.5h, 37°C) gDNA_Isolation->Biotinylation Fragmentation 4. DNA Fragmentation (Sonication) Biotinylation->Fragmentation Enrichment 5. Enrichment (Streptavidin Beads) Fragmentation->Enrichment Library_Prep 6. Library Preparation Enrichment->Library_Prep Sequencing 7. Next-Generation Sequencing Library_Prep->Sequencing

Kethoxal-Assisted Single-Stranded DNA Sequencing (KAS-seq) Workflow.

Applications in Research and Drug Development

The ability to specifically label and functionalize single-stranded nucleic acids with this compound has a wide range of applications:

  • RNA Structure Mapping: Probing the secondary structure of RNA molecules in vivo to understand their function and regulation (Keth-seq).[2][16]

  • Transcription Dynamics: Mapping transcription bubbles and enhancer activity genome-wide to study gene regulation with high temporal resolution (KAS-seq).[1][8][17]

  • RNA Imaging and Localization: Visualizing the subcellular localization of specific RNA populations.[13]

  • RNA-Protein Interaction Studies: Enriching for specific RNAs to identify interacting proteins.

  • Drug Discovery: this compound can be used to study how small molecules or potential drug candidates alter nucleic acid structures or transcription. This can aid in mechanism-of-action studies and the identification of novel therapeutic targets. For instance, it can be used to assess the impact of a drug on the formation of G-quadruplexes or other non-canonical DNA structures.[2]

The use of this compound to monitor transcriptional activity provides an indirect readout of upstream signaling pathways that regulate gene expression. For example, the activation of a signaling pathway leading to the transcription of target genes can be detected as an increase in KAS-seq signal at those gene loci.

Signaling_to_Transcription_Detection Signal External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Signal->Receptor Pathway Intracellular Signaling Cascade Receptor->Pathway TF Transcription Factor Activation Pathway->TF Transcription Gene Transcription (ssDNA Bubble Formation) TF->Transcription N3K_Labeling This compound Labeling of ssDNA Transcription->N3K_Labeling Detection Detection via KAS-seq N3K_Labeling->Detection

Using this compound to monitor signaling-induced transcription.

Conclusion

This compound, in conjunction with bioorthogonal click chemistry, provides a versatile and powerful platform for the study of nucleic acids in complex biological systems. Its high specificity for single-stranded guanines, cell permeability, and the efficiency of the subsequent click reaction have enabled groundbreaking techniques like KAS-seq and advanced our ability to probe the structure and function of the transcriptome and genome. For researchers and professionals in drug development, this compound offers a sophisticated tool to investigate disease mechanisms at the molecular level and to assess the impact of novel therapeutics on nucleic acid biology.

References

A Technical Guide to the Membrane Permeability of N3-kethoxal in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-kethoxal (azido-kethoxal) is a powerful chemical probe designed for the selective labeling of guanine (B1146940) bases in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA).[1][2] Its critical advantage lies in its ability to rapidly permeate live cell membranes, enabling the study of nucleic acid structures in vivo under mild conditions.[1][3][4] This property is fundamental to transcriptome-wide RNA structure mapping techniques like Keth-seq and genome-wide ssDNA profiling methods such as KAS-seq.[1][2] The azido (B1232118) group on this compound provides a bioorthogonal handle for "click" chemistry, allowing for the subsequent attachment of biotin (B1667282) or fluorescent dyes for enrichment and detection.[1][5] This guide provides a comprehensive overview of this compound's membrane permeability, including quantitative data, detailed experimental protocols, and workflow visualizations.

Core Principles and Mechanism of Action

This compound is a small molecule that readily crosses the cell membrane to access the cytoplasm and nucleus.[1][2] Once inside the cell, it specifically and rapidly reacts with the N1 and N2 positions of guanine bases that are not protected by base-pairing, forming a stable covalent adduct.[1] This reaction is highly selective for single-stranded regions of RNA and DNA, as the Watson-Crick face of guanine in double-stranded structures is inaccessible.[2] The installed azide (B81097) group can then be tagged with probes, such as DBCO-biotin, via a copper-free click reaction for downstream analysis.[1][6]

Figure 1: Cellular Uptake and Reaction of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N3_kethoxal_ext This compound N3_kethoxal_int This compound N3_kethoxal_ext->N3_kethoxal_int Passive Diffusion ssNA ssRNA / ssDNA (Unpaired Guanine) N3_kethoxal_int->ssNA Reacts dsNA dsRNA / dsDNA (Paired Guanine) N3_kethoxal_int->dsNA Inert adduct This compound-Guanine Adduct ssNA->adduct no_reaction No Reaction dsNA->no_reaction Figure 2: General Experimental Workflow for this compound Labeling start Start: Live Cell Culture step1 1. In-Cell Labeling Add this compound to medium Incubate 5-10 min @ 37°C start->step1 step2 2. Cell Lysis & Nucleic Acid Isolation (RNA or DNA) step1->step2 step3 3. Bioorthogonal Ligation Add DBCO-Biotin 'Click' Reaction step2->step3 step4a 4a. Detection Dot Blot Assay step3->step4a step4b 4b. Enrichment & Sequencing (Keth-seq / KAS-seq) step3->step4b end End: Data Analysis step4a->end step4b->end

References

Specificity of N3-Kethoxal for Unpaired Guanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical probe N3-kethoxal, with a focus on its high specificity for unpaired guanine (B1146940) residues in RNA and DNA. This document details the underlying chemistry, quantitative specificity, and experimental protocols for its application in advanced molecular biology techniques.

Introduction to this compound

This compound (azido-kethoxal) is a chemical probe designed for the selective modification of guanine in single-stranded nucleic acids.[1][2] Its reactivity is directed towards the N1 and N2 positions of the guanine base, which are accessible in unpaired regions of RNA and DNA but protected within the Watson-Crick base pairing of double-stranded structures.[3] This remarkable specificity makes this compound a powerful tool for probing RNA secondary structure and identifying single-stranded DNA regions associated with active biological processes.[1][4]

The key features of this compound include its high selectivity for guanine, its ability to penetrate cell membranes for in vivo studies, and the presence of a bioorthogonal azide (B81097) group.[1][5] This azide handle allows for the subsequent attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via click chemistry, enabling enrichment and visualization of labeled nucleic acids.[6][7]

Chemical Reaction and Specificity

This compound reacts with the N1 and N2 positions of guanine to form a stable covalent adduct.[1] This reaction is rapid and occurs under mild physiological conditions.[1] The modification is also reversible, which can be advantageous in certain experimental designs.[1]

Quantitative Specificity

This compound exhibits a high degree of specificity for unpaired guanine over other nucleotides and paired guanines. Experimental data from Keth-seq analysis demonstrates that guanine accounts for the vast majority of reverse transcription stop sites, indicating a high level of modification at guanine residues.[1]

Parameter Observation Reference
Dominant Modified Base In Keth-seq experiments, over 80% of reverse transcription (RT) stopped sites correspond to guanine residues.[1]
Reactivity with other bases This compound is inert towards other nucleic bases such as adenine, cytosine, and uracil.[1]
Reactivity with paired guanine The Watson-Crick face of guanine is protected in double-stranded structures, preventing reaction with this compound.[2]
Reactivity with modified guanines This compound can label m7G, but does not react with m1G and m2G.[1][8]
Labeling Efficiency Comparison This compound demonstrates higher RNA labeling activity compared to other probes like DMS, NAI, glyoxal, and EDC.[1][8]

Experimental Protocols

This compound is a key reagent in several high-throughput sequencing techniques for studying nucleic acid structure and function. The two most prominent methods are Keth-seq for RNA structure mapping and KAS-seq for identifying single-stranded DNA regions.

Keth-seq: Transcriptome-wide RNA Structure Mapping

Keth-seq (Kethoxal-based sequencing) allows for the genome-wide analysis of RNA secondary structures in vivo and in vitro.[1] The method relies on this compound to modify accessible guanine residues, which then act as termination sites for reverse transcriptase.

1. This compound Labeling of RNA:

  • In Vitro:

    • Resuspend 100 pmol of RNA in 10 µL of kethoxal (B1673598) reaction buffer (0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0).[1]

    • Add 1 µmol of this compound to the RNA solution.[1]

    • Incubate at 37°C for 10 minutes.[1]

    • Purify the labeled RNA using a suitable method, such as gel filtration columns.[1]

  • In Vivo:

    • Add this compound directly to the cell culture medium to a final concentration of 1-5 mM.

    • Incubate for 5-15 minutes at 37°C.

    • Isolate total RNA from the cells.

2. Biotinylation of Labeled RNA (Optional, for enrichment):

  • Perform a copper-free click chemistry reaction by incubating the this compound-labeled RNA with a DBCO-biotin conjugate.

3. Library Preparation:

  • The library preparation for Keth-seq generally follows established protocols for RNA sequencing, with the key feature being the reverse transcription step where the this compound adducts cause RT stops.[1]

  • Three types of libraries are typically prepared:

    • This compound-modified RNA: To identify sites of modification.[1]

    • No-treatment control: To identify natural RT stop sites.[1]

    • This compound-removal sample: The this compound modification can be reversed by incubation with a high concentration of GTP (50 mM) at 95°C for 10 minutes, allowing for the generation of a read-through control.[1]

4. Sequencing and Data Analysis:

  • Sequence the prepared libraries using a high-throughput sequencing platform.

  • Analyze the data to map the RT stop sites, which correspond to the locations of unpaired guanines.

KAS-seq: Genome-wide Sequencing of Single-Stranded DNA

KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) is a method to identify and quantify single-stranded DNA (ssDNA) regions across the genome.[4] This technique is particularly useful for studying transcription bubbles, enhancers, and other dynamic DNA structures.[4]

1. In-Cell this compound Labeling:

  • Prepare a labeling medium by diluting a 500 mM this compound stock solution in pre-warmed cell culture medium to a final concentration of 5 mM.[2]

  • For adherent cells, add the labeling medium directly to the culture dish. For suspension cells, resuspend the cells in the labeling medium.[2]

  • Incubate for 10 minutes at 37°C.[2]

2. Genomic DNA Isolation:

  • Isolate genomic DNA from the labeled cells using a standard kit.

3. Biotinylation of Labeled DNA:

  • Prepare a click reaction mixture containing the isolated gDNA and DBCO-PEG4-biotin.[2]

  • Incubate at 37°C for 1.5 hours with shaking.[2]

  • Treat with RNase A to remove any co-purified RNA.[2]

4. DNA Fragmentation and Enrichment:

  • Fragment the biotinylated DNA to a desired size range (e.g., 150-350 bp) by sonication.[2][4]

  • Enrich for biotin-labeled DNA fragments using streptavidin-coated magnetic beads.[4]

5. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the enriched DNA fragments.

  • Sequence the libraries on a high-throughput sequencing platform.[4]

6. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Identify peaks of enriched reads, which correspond to regions of single-stranded DNA.

Visualizations

This compound Reaction with Unpaired Guanine

cluster_unpaired Unpaired Guanine cluster_paired Paired Guanine G Guanine N1 N1 G->N1 N2 N2 G->N2 Adduct Stable Adduct G->Adduct N3K This compound N3K->G Reacts with N1 and N2 GC Guanine-Cytosine Base Pair N3K_no_react This compound N3K_no_react->GC No Reaction (Watson-Crick face is protected) start RNA Sample (in vivo or in vitro) labeling This compound Labeling (targets unpaired G) start->labeling biotinylation Biotinylation via Click Chemistry (Optional) labeling->biotinylation rt Reverse Transcription (stops at modified G) labeling->rt Direct enrichment Streptavidin Enrichment (Optional) biotinylation->enrichment enrichment->rt library Sequencing Library Preparation rt->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis: Map RT Stop Sites sequencing->analysis end RNA Structure Map analysis->end start Live Cells labeling In-Cell this compound Labeling of ssDNA start->labeling isolation Genomic DNA Isolation labeling->isolation biotinylation Biotinylation via Click Chemistry isolation->biotinylation fragmentation DNA Fragmentation (Sonication) biotinylation->fragmentation enrichment Streptavidin Enrichment fragmentation->enrichment library Sequencing Library Preparation enrichment->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis: Peak Calling sequencing->analysis end ssDNA Genome Map analysis->end

References

N3-Kethoxal: A Bioorthogonal Chemical Probe for RNA and DNA Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N3-kethoxal is a powerful bioorthogonal chemical probe that has emerged as a key tool for investigating the structural dynamics of nucleic acids within their native cellular environment. This membrane-permeable molecule selectively labels unpaired guanine (B1146940) residues in both RNA and single-stranded DNA (ssDNA), providing a high-resolution snapshot of accessible nucleotides. The introduction of an azide (B81097) (N3) moiety allows for the subsequent attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via highly efficient and specific "click chemistry." This enables the enrichment and identification of labeled nucleic acid fragments, facilitating a range of applications from transcriptome-wide RNA secondary structure mapping (Keth-seq) to the genome-wide analysis of ssDNA (KAS-seq). This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its chemical and physical properties.

Introduction to this compound

This compound, with the chemical name 3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one, is a derivative of kethoxal, a compound long known to react specifically with guanine.[1] The key innovation of this compound is the incorporation of a bioorthogonal azide handle. This functional group is chemically inert within the cellular milieu but reacts readily with specific partner molecules, most notably dibenzocyclooctyne (DBCO) derivatives, in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2] This "click chemistry" reaction is highly specific and proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[3]

The primary application of this compound lies in its ability to probe the structure of nucleic acids. It preferentially reacts with the N1 and N2 positions of guanine bases that are not engaged in Watson-Crick base pairing, thus marking single-stranded regions of RNA and DNA.[4] This selectivity allows researchers to distinguish between structured and unstructured regions of the transcriptome and genome.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Chemical Name 3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one[5]
CAS Number 2382756-48-9[]
Molecular Formula C6H11N3O4[]
Molecular Weight 189.17 g/mol []
Appearance Liquid / Pale yellow syrup[1][7]
Solubility Soluble in DMSO, H2O, and EtOH[7]
≥94.6 mg/mL in DMSO[7]
≥24.6 mg/mL in H2O[7]
≥30.4 mg/mL in EtOH[7]
Storage Store at -20°C. Avoid long-term storage in solution.[][7]

Mechanism of Action and Bioorthogonal Labeling

The utility of this compound as a chemical probe is centered on a two-step process: selective labeling of unpaired guanines followed by bioorthogonal conjugation.

Step 1: Guanine Labeling

This compound rapidly permeates cell membranes and reacts with accessible guanine residues in single-stranded RNA and DNA. The reaction forms a stable covalent adduct at the Watson-Crick face of the guanine base.[4] This modification effectively "marks" the position of unpaired guanines.

Step 2: Bioorthogonal Click Chemistry

The azide group on the this compound adduct serves as a handle for the attachment of reporter molecules. The most common method is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-conjugated molecule, such as DBCO-biotin.[3] This reaction is highly specific and forms a stable triazole linkage, enabling the sensitive detection and enrichment of the labeled nucleic acid fragments.[8]

G Figure 1: this compound Mechanism of Action cluster_0 Step 1: Labeling cluster_1 Step 2: Bioorthogonal Conjugation (Click Chemistry) N3_Kethoxal This compound (Membrane Permeable) Unpaired_G Unpaired Guanine (in ssRNA/ssDNA) N3_Kethoxal->Unpaired_G Reaction Adduct This compound-Guanine Adduct Unpaired_G->Adduct Forms DBCO_Biotin DBCO-Biotin Adduct->DBCO_Biotin SPAAC Reaction Labeled_Adduct Biotinylated Adduct DBCO_Biotin->Labeled_Adduct Forms Downstream_Applications Downstream Applications (Enrichment, Sequencing, Imaging) Labeled_Adduct->Downstream_Applications Enables

Figure 1: this compound Mechanism of Action

Key Applications: Keth-seq and KAS-seq

Two primary high-throughput sequencing methodologies have been developed that leverage this compound: Keth-seq for RNA structure analysis and KAS-seq for mapping single-stranded DNA regions.

Keth-seq: Transcriptome-wide RNA Structure Probing

Keth-seq allows for the mapping of RNA secondary structures across the entire transcriptome in living cells.[4] The this compound adducts on guanine bases induce stops during reverse transcription, and the positions of these stops are identified through next-generation sequencing. This provides a nucleotide-resolution map of single-stranded guanines, which in turn informs the secondary structure of the RNA.

Comparison with other RNA probing reagents:

ReagentTarget BasesModification SiteKey Features
This compound Guanine (G)N1 and N2 (Watson-Crick face)Bioorthogonal handle, reversible, high signal-to-noise.[4]
DMS Adenine (A), Cytosine (C)N1 of A, N3 of C (Watson-Crick face)Widely used, can be toxic at high concentrations.[9][10]
SHAPE Reagents All four bases2'-hydroxyl of the ribose sugarProbes backbone flexibility, not the base itself.[9]
CMCT Uracil (U), Guanine (G)N3 of U, N1 of GReacts under slightly basic conditions.[11]

This compound exhibits higher RNA labeling activity compared to DMS, NAI (a SHAPE reagent), glyoxal, and EDC.[4] Furthermore, Keth-seq has shown comparable accuracy to DMS-seq in evaluating the structure of human 18S rRNA.[4]

G Figure 2: Keth-seq Experimental Workflow Cell_Culture 1. In vivo Labeling Treat cells with this compound RNA_Isolation 2. Total RNA Isolation Cell_Culture->RNA_Isolation Biotinylation 3. Biotinylation Copper-free click chemistry with DBCO-Biotin RNA_Isolation->Biotinylation Fragmentation 4. RNA Fragmentation (Sonication) Biotinylation->Fragmentation Enrichment 5. Enrichment (Optional) Streptavidin bead pulldown Fragmentation->Enrichment Library_Prep 6. Library Preparation (Reverse transcription, adapter ligation, PCR) Enrichment->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis Mapping RT stop sites to identify unpaired guanines Sequencing->Data_Analysis

Figure 2: Keth-seq Experimental Workflow
KAS-seq: Genome-wide Sequencing of Single-Stranded DNA

KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) is a robust method for identifying single-stranded DNA regions across the genome.[12] This technique is particularly useful for mapping transcription bubbles, which are transient ssDNA regions formed during active transcription, as well as other non-canonical DNA structures. The rapid nature of this compound labeling (5-10 minutes) allows for the capture of dynamic transcriptional events.[12]

G Figure 3: KAS-seq Experimental Workflow Cell_Labeling 1. In vivo Labeling Treat cells with this compound (5-10 min) gDNA_Isolation 2. Genomic DNA Isolation Cell_Labeling->gDNA_Isolation Biotinylation 3. Biotinylation Copper-free click chemistry with DBCO-Biotin gDNA_Isolation->Biotinylation Fragmentation 4. DNA Fragmentation (Sonication or enzymatic digestion) Biotinylation->Fragmentation Enrichment 5. Enrichment Streptavidin bead pulldown of biotinylated fragments Fragmentation->Enrichment Library_Prep 6. Library Preparation (End repair, adapter ligation, PCR) Enrichment->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis Mapping reads to identify ssDNA regions Sequencing->Data_Analysis

Figure 3: KAS-seq Experimental Workflow

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing Keth-seq and KAS-seq experiments.

Keth-seq Protocol

Materials:

  • This compound (e.g., ApexBio, Cat. No. A8793)

  • Cell culture medium

  • Total RNA isolation kit (e.g., TRIzol, Invitrogen)

  • DBCO-biotin (e.g., Click Chemistry Tools, Cat. No. A116)

  • Streptavidin magnetic beads (e.g., Dynabeads MyOne Streptavidin C1, Thermo Fisher)

  • RNA fragmentation buffer

  • Reverse transcriptase (e.g., SuperScript III, Invitrogen)

  • Library preparation kit for sequencing (e.g., NEBNext, New England Biolabs)

  • Kethoxal reaction buffer: 0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0[4]

  • Borate (B1201080) buffer (for adduct stabilization): 50 mM potassium borate, pH 7.0[4]

Procedure:

  • In vivo RNA Labeling:

    • Culture cells to the desired confluency.

    • Add this compound to the cell culture medium to a final concentration of 2-10 mM.

    • Incubate at 37°C for 5-20 minutes. The optimal time may need to be determined empirically.[4]

  • Total RNA Isolation:

    • Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).

  • Biotinylation of this compound-labeled RNA:

    • To the isolated RNA, add DBCO-biotin to a final concentration of 100 µM in a buffer containing 50 mM potassium borate (pH 7.0).

    • Incubate at 37°C for 1.5-2 hours.[4]

    • Purify the biotinylated RNA using an appropriate method (e.g., ethanol (B145695) precipitation or a spin column).

  • RNA Fragmentation:

    • Fragment the biotinylated RNA to the desired size range (e.g., 100-200 nucleotides) using sonication or enzymatic methods. Note: Avoid high temperatures during fragmentation as this can reverse the this compound adduct.[4]

  • Enrichment of Labeled RNA (Optional but Recommended):

    • Incubate the fragmented RNA with streptavidin magnetic beads to enrich for biotinylated fragments.

    • Wash the beads to remove unlabeled RNA.

    • Elute the enriched RNA from the beads.

  • Library Preparation and Sequencing:

    • Perform reverse transcription on the enriched RNA fragments. The this compound adducts will cause the reverse transcriptase to stall, creating cDNAs of varying lengths.

    • Ligate sequencing adapters to the cDNA and perform PCR amplification to generate the sequencing library.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference transcriptome.

    • Identify the 5' ends of the reads, which correspond to the positions of reverse transcription stops.

    • The frequency of stops at each guanine residue reflects its accessibility to this compound.

KAS-seq Protocol

Materials:

  • This compound

  • Cell culture medium

  • Genomic DNA isolation kit (e.g., PureLink Genomic DNA Mini Kit, Thermo Fisher)

  • DBCO-PEG4-biotin (e.g., Sigma, Cat. No. 760749)

  • Streptavidin magnetic beads

  • DNA fragmentation equipment (sonicator or enzymatic digestion)

  • DNA library preparation kit (e.g., Accel-NGS Methyl-seq DNA library kit, Swift Biosciences)

  • 25 mM K3BO3, pH 7.0[13]

Procedure:

  • In vivo ssDNA Labeling:

    • Prepare a 5 mM solution of this compound in pre-warmed cell culture medium.[14]

    • Incubate 1-5 million cells in the labeling medium for 5-10 minutes at 37°C.[14]

  • Genomic DNA Isolation:

    • Harvest the cells and isolate genomic DNA using a commercial kit.

  • Biotinylation of this compound-labeled DNA:

    • Resuspend 1 µg of genomic DNA in a reaction mixture containing 25 mM K3BO3 (pH 7.0) and 20 µM DBCO-PEG4-biotin.[13]

    • Incubate at 37°C for 1.5 hours with gentle shaking.[13]

    • Treat with RNase A to remove any contaminating RNA.

    • Purify the biotinylated DNA.

  • DNA Fragmentation:

    • Fragment the biotinylated genomic DNA to a size range of 150-350 bp using sonication or enzymatic digestion.[14]

  • Enrichment of Labeled DNA Fragments:

    • Incubate the fragmented DNA with pre-washed streptavidin magnetic beads for 15 minutes at room temperature.[13]

    • Wash the beads to remove unlabeled DNA fragments.

  • Elution and Library Preparation:

    • Elute the enriched DNA from the beads by heating at 95°C for 10 minutes. This step also reverses the this compound adduct, which is beneficial for subsequent PCR amplification.[13]

    • Prepare the sequencing library from the eluted DNA using a suitable kit.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the reads to the reference genome.

    • Identify enriched regions (peaks) which correspond to regions of single-stranded DNA. The KAS-pipe is a user-friendly data analysis pipeline for KAS-seq data.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low labeling efficiency Insufficient this compound concentration or incubation time.Optimize the concentration of this compound and the incubation time for your specific cell type.
Poor cell permeability of this compound.Ensure cells are healthy and not overly confluent.
High background Non-specific binding of biotinylated nucleic acids to beads.Increase the stringency of the washing steps after streptavidin enrichment.
Contamination with unlabeled nucleic acids.Ensure complete removal of unlabeled fragments during the enrichment process.
No or low yield after enrichment Inefficient click chemistry reaction.Ensure the DBCO-biotin reagent is fresh and used at the correct concentration.
Incomplete elution from streptavidin beads.Optimize the elution conditions (temperature and time).
PCR bias The this compound adduct may inhibit PCR amplification.Ensure the adduct is reversed by heating at 95°C before PCR.[15]

Conclusion

This compound has established itself as a versatile and powerful bioorthogonal probe for studying the structure and dynamics of nucleic acids in their native cellular context. Its high specificity for unpaired guanines, combined with the efficiency of bioorthogonal click chemistry, provides a robust platform for a variety of applications. The Keth-seq and KAS-seq methodologies, built upon this compound chemistry, have already yielded significant insights into the transcriptome and genome. As our understanding of the roles of nucleic acid structure in cellular processes deepens, the utility of this compound and related chemical probes is set to expand, promising further breakthroughs in molecular biology and drug discovery.

References

Kethoxal and Its Derivatives: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kethoxal (B1673598) (1,1-dihydroxy-3-ethoxy-2-butanone) and its derivatives represent a class of α-dicarbonyl compounds that have garnered significant interest in molecular biology and drug development. Initially recognized for their antiviral properties, their modern application is dominated by their utility as powerful chemical probes for nucleic acid structure analysis. This technical guide provides an in-depth overview of the foundational research on kethoxal and its key derivative, azido-kethoxal (N3-kethoxal). It details their chemical properties, mechanism of action, and experimental applications, with a focus on quantitative data and detailed methodologies. This document is intended to serve as a comprehensive resource for researchers employing these reagents in their work.

Chemical Properties and Mechanism of Action

Kethoxal and its derivatives are characterized by the presence of two adjacent carbonyl groups, which confer a high reactivity towards the nucleophilic centers in biomolecules. The foundational aspect of their utility lies in their specific and reversible covalent reaction with the guanine (B1146940) base in nucleic acids.

The reaction occurs specifically with unpaired guanine residues in both RNA and single-stranded DNA (ssDNA).[1][2] The diketone moiety of kethoxal attacks the N1 and N2 positions of the guanine base, which are accessible only when the guanine is not engaged in Watson-Crick base pairing.[2][3] This reaction forms a stable cyclic adduct, effectively "labeling" single-stranded regions.[4] The reversibility of this adduct under alkaline conditions or with the addition of an excess of a competing guanine source, like GTP, is a key feature that allows for the removal of the label when desired.[2][5]

The azido (B1232118) derivative, this compound, was synthesized to incorporate a bioorthogonal handle.[2] The azide (B81097) group allows for the attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via click chemistry, enabling the enrichment and visualization of labeled nucleic acids.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of kethoxal and this compound as described in the literature.

Table 1: Biophysical and Chemical Properties

PropertyValueReferences
Chemical Formula (Kethoxal)C6H10O4[2]
Chemical Formula (this compound)C6H9N3O4[2]
SpecificityUnpaired Guanine (RNA & ssDNA)[1][2]
Reaction Moiety on GuanineN1 and N2 positions[2][3]
Adduct TypeReversible Covalent Cyclic Adduct[2][4][5]

Table 2: Experimental Parameters for In Vivo Labeling

ParameterValueCell/Tissue TypeReferences
This compound Concentration5 mMHEK293T, mESCs[7]
This compound Concentration1 mMHeLa cells[6]
Incubation Time5 - 10 minutesGeneral cell culture[7][8]
Incubation Temperature37 °CGeneral cell culture[7][8]
Minimum Cell Number (KAS-seq)1,000 cellsHEK293T[7][9]

Table 3: Reaction Kinetics and Reversibility

ParameterConditionTimeReferences
In vitro ssDNA labeling with this compound37 °C5 minutes[7]
In vivo cell penetration and labeling37 °C, mES cellsSignal saturation in 5 minutes[2]
G-stop ratio maximum in high-throughput sequencingIn vivo2.5 minutes[2]
Reversal of this compound modification with GTP50 mM GTP, 95 °C10 minutes[3][5]
Reversal of this compound modification37 °C~8 hours[8]

Experimental Protocols

Keth-seq: Transcriptome-wide RNA Structure Mapping

Keth-seq (Kethoxal sequencing) is a method used to probe RNA secondary structure in vivo and in vitro. It leverages the specific reaction of this compound with single-stranded guanines.

Methodology:

  • Cell Treatment: Cells are incubated with this compound, which readily permeates the cell membrane and labels accessible guanine residues in RNA.[2]

  • RNA Isolation: Total RNA is extracted from the treated cells.

  • Biotinylation: The azide group on the this compound adduct is biotinylated using a copper-free click reaction with a DBCO-biotin conjugate.[2]

  • RNA Fragmentation: The biotinylated RNA is fragmented.

  • Enrichment: Biotinylated RNA fragments are enriched using streptavidin beads.

  • Library Preparation and Sequencing: The enriched RNA fragments are converted to a cDNA library for high-throughput sequencing. The positions of this compound modification are identified as reverse transcription stops.

KAS-seq: Genome-wide Mapping of Single-Stranded DNA

KAS-seq (Kethoxal-assisted single-stranded DNA sequencing) is a technique to identify single-stranded DNA regions across the genome, which are often associated with active transcription and other dynamic DNA processes.[7][9]

Methodology:

  • In Vivo Labeling: Live cells or tissues are treated with this compound for a short duration (5-10 minutes).[7][8]

  • Genomic DNA Isolation: Genomic DNA is isolated from the labeled cells.

  • Biotinylation: The azide-modified guanines in the ssDNA are biotinylated via a click reaction.

  • DNA Fragmentation: The genomic DNA is fragmented by sonication.

  • Enrichment: Biotinylated DNA fragments are captured using streptavidin beads.

  • Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library. The resulting sequencing reads map the locations of single-stranded DNA in the genome.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the key experimental workflows and the chemical reaction of kethoxal.

Keth_Reaction Kethoxal Kethoxal Derivative (this compound) Adduct Reversible Covalent Adduct Kethoxal->Adduct Reacts with N1 and N2 ssGuanine Single-Stranded Guanine (in RNA or DNA) ssGuanine->Adduct Bioorthogonal_Handle Azide Group Adduct->Bioorthogonal_Handle Contains Click_Chemistry Click Chemistry Bioorthogonal_Handle->Click_Chemistry Reporter Reporter Molecule (e.g., Biotin, Fluorophore) Reporter->Click_Chemistry

Caption: Reaction of this compound with single-stranded guanine.

Keth_Seq_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro A 1. Cell Culture B 2. This compound Treatment A->B C 3. Total RNA Isolation B->C D 4. Biotinylation (Click Chemistry) C->D E 5. RNA Fragmentation D->E F 6. Enrichment (Streptavidin Beads) E->F G 7. Library Preparation F->G H 8. High-Throughput Sequencing G->H I 9. Data Analysis (RT Stop Sites) H->I

Caption: Experimental workflow for Keth-seq.

KAS_Seq_Workflow cluster_in_vivo_kas In Vivo cluster_in_vitro_kas In Vitro A_kas 1. Cell/Tissue Treatment with this compound B_kas 2. Genomic DNA Isolation A_kas->B_kas C_kas 3. Biotinylation (Click Chemistry) B_kas->C_kas D_kas 4. DNA Fragmentation (Sonication) C_kas->D_kas E_kas 5. Enrichment of Labeled Fragments D_kas->E_kas F_kas 6. Sequencing Library Preparation E_kas->F_kas G_kas 7. Next-Generation Sequencing F_kas->G_kas H_kas 8. Mapping ssDNA Regions G_kas->H_kas

References

Methodological & Application

Keth-seq Protocol for In Vivo RNA Structure Mapping: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Keth-seq is a chemical probing method that enables transcriptome-wide mapping of RNA secondary structure in vivo. This technique utilizes a novel reagent, N3-kethoxal, which rapidly and specifically labels the Watson-Crick face of single-stranded guanine (B1146940) (G) residues within living cells.[1][2] The resulting covalent adducts induce stops during reverse transcription, allowing for the identification of unpaired guanines at single-nucleotide resolution through next-generation sequencing. The azide (B81097) (N3) group on the kethoxal (B1673598) molecule provides a bioorthogonal handle for enrichment of modified RNA fragments, enhancing the signal-to-noise ratio.[1][3] Keth-seq offers a powerful tool for investigating RNA structure dynamics in its native cellular environment, providing critical insights into gene regulation, RNA-protein interactions, and the development of RNA-targeted therapeutics.

Principle of Keth-seq

Keth-seq leverages the specific chemical reactivity of this compound towards guanines in single-stranded RNA. In contrast, guanines involved in base-pairing or protein binding are protected from modification. The fast cell permeability and reactivity of this compound allow for a snapshot of the RNA structurome at a specific moment in time.[1] Following in vivo labeling, total RNA is extracted, and the azide-modified RNAs are biotinylated via a copper-free click reaction. These biotinylated RNAs can then be enriched. During reverse transcription, the bulky adduct on the guanine base stalls the reverse transcriptase, creating cDNA fragments that terminate one nucleotide 3' to the modified base. Sequencing of these fragments reveals the positions of accessible guanines across the transcriptome.

Keth_seq_Principle cluster_0 In Vivo Labeling cluster_1 Reverse Transcription cluster_2 Sequencing & Analysis N3_kethoxal This compound ssRNA Single-stranded RNA (Guanine exposed) N3_kethoxal->ssRNA Reacts dsRNA Double-stranded RNA (Guanine protected) N3_kethoxal->dsRNA No Reaction Modified_RNA This compound modified RNA RT_stop Reverse Transcription Stop Modified_RNA->RT_stop cDNA cDNA fragments Sequencing Next-Generation Sequencing cDNA->Sequencing Mapping Mapping to Transcriptome Sequencing->Mapping Structure RNA Structure Inference Mapping->Structure

Caption: Principle of Keth-seq for in vivo RNA mapping.

Experimental Protocol

This protocol details the in vivo application of Keth-seq in mammalian cells.

Part 1: In Vivo Labeling and RNA Extraction
  • Cell Culture: Culture mammalian cells (e.g., mESCs or HeLa cells) to a confluence of 70-80%.

  • This compound Treatment:

    • Prepare a 500 mM stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 5 mM. It is crucial to pre-warm the medium to ensure this compound dissolves properly.[4]

    • For adherent cells, remove the existing medium and add the this compound-containing medium. For suspension cells, pellet the cells and resuspend them in the labeling medium.

    • Incubate the cells for 5-10 minutes at 37°C in a CO2 incubator.[5]

  • RNA Isolation:

    • Immediately after incubation, wash the cells twice with ice-cold PBS.

    • Extract total RNA from the cells using a standard RNA extraction method, such as TRIzol reagent, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

Part 2: Keth-seq Library Preparation

This part of the protocol requires careful handling to preserve the this compound adducts. Borate (B1201080) buffer should be used in all steps prior to reverse transcription to stabilize the adducts.[1]

  • Biotinylation of this compound Labeled RNA:

    • In a 50 µL reaction, combine:

      • Up to 20 µg of this compound labeled total RNA

      • 2.5 µL of 10 mM DBCO-biotin (in DMSO)

      • 5 µL of 10x borate buffer (500 mM Boric acid, pH 8.0)

      • Nuclease-free water to 50 µL

    • Incubate at 37°C for 1.5 hours with gentle shaking.

    • Purify the biotinylated RNA using an RNA cleanup kit.

  • RNA Fragmentation:

    • Fragment the biotinylated RNA to an average size of 150-350 nucleotides by sonication.[4] Note: Do not use enzymatic or heat fragmentation methods as they can affect the this compound adducts.[1]

  • End Repair and 3' Adapter Ligation:

    • Perform end-repair using T4 Polynucleotide Kinase (PNK).

    • Ligate a 3' adapter (/5rApp/TGGAATTCTCGGGTGCCAAGG/3ddC/) to the fragmented RNA.

  • Sample Splitting for Control:

    • At this stage, the sample is split. A small portion (e.g., 10%) is used to create the this compound-removal library (control), while the majority (e.g., 90%) is used for the main Keth-seq library.[1]

  • This compound Removal (for control library):

    • To the control sample portion, add GTP to a final concentration of 50 mM.

    • Incubate at 37°C for 6 hours or at 95°C for 10 minutes to remove the this compound adducts.[1]

  • Reverse Transcription:

    • Perform reverse transcription on both the main sample and the control sample using a reverse transcriptase such as SuperScript III. The this compound adducts will cause the reverse transcriptase to stall, generating cDNAs that terminate at the position of the modified guanine.

  • Library Construction and Sequencing:

    • Proceed with standard library construction protocols, including second-strand synthesis, adapter ligation, PCR amplification, and size selection.

    • Sequence the libraries on a high-throughput sequencing platform.

Data Presentation

ParameterTypical Value/RangeNotes
This compound Concentration 5 mMFor in vivo labeling of mammalian cells.[4]
Labeling Time 5-10 minutesRapid labeling captures a snapshot of the RNA structurome.[5]
Guanine Specificity >80% of RT stops at GDemonstrates high selectivity of this compound for guanine.[1]
Replicate Correlation High (Pearson R > 0.9)Keth-seq is a highly reproducible method.[1]
Sequencing Read Depth >100 million readsRecommended for transcriptome-wide analysis.[6]

Data Analysis Workflow

The data analysis pipeline for Keth-seq aims to identify reverse transcription stop sites and calculate a reactivity score for each guanine base.

  • Read Trimming and Alignment:

    • Trim adapter sequences from the raw sequencing reads.

    • Align the trimmed reads to the reference transcriptome.

  • Identification of RT Stop Sites:

    • For each aligned read, identify the 5' end, which corresponds to the reverse transcription stop site.

    • Count the number of stops at each nucleotide position.

  • Calculation of Reactivity Scores:

    • Normalize the stop counts to account for variations in gene expression levels.

    • Subtract the background signal from the no-treatment or this compound-removal control library.

    • The resulting value represents the reactivity score for each guanine, which is proportional to its accessibility.

  • Structural Inference:

    • Use the reactivity scores as constraints in RNA secondary structure prediction algorithms to generate models of RNA structure.

Keth_seq_Workflow cluster_0 Experimental Protocol cluster_1 Data Analysis A In Vivo Labeling (this compound) B Total RNA Extraction A->B C Biotinylation (DBCO-biotin) B->C D RNA Fragmentation (Sonication) C->D E Library Preparation (including RT) D->E F High-Throughput Sequencing E->F G Adapter Trimming & Read Alignment F->G Raw Sequencing Reads H RT Stop Site Identification G->H I Reactivity Score Calculation H->I J RNA Structure Modeling I->J K Structural Insights

Caption: Keth-seq experimental and data analysis workflow.

Conclusion

Keth-seq provides a robust and reliable method for the transcriptome-wide analysis of RNA secondary structure within living cells. Its high specificity for single-stranded guanines and the ability to enrich for modified fragments make it a valuable tool for researchers in molecular biology, drug discovery, and genomics. The detailed protocol and data analysis workflow presented here offer a comprehensive guide for the successful implementation of Keth-seq in the laboratory.

References

KAS-seq for Transcription Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step workflow for Kethoxal-assisted single-stranded DNA sequencing (KAS-seq), a robust and sensitive method for genome-wide profiling of transcriptional activity. By capturing the transient single-stranded DNA (ssDNA) within transcription bubbles, KAS-seq offers a direct and rapid measurement of engaged RNA polymerases.[1][2][3] This technique is applicable to a wide range of biological samples, including cell cultures and tissues, and has been optimized for low-input material.[1][4][5]

Principle of KAS-seq

KAS-seq utilizes a small molecule, N3-kethoxal, an azido (B1232118) derivative of kethoxal, to specifically label guanine (B1146940) bases in ssDNA.[1][2] This labeling is rapid, occurring within 5-10 minutes in live cells, allowing for the capture of dynamic transcriptional changes.[1][2] The azide (B81097) group on the this compound then allows for the biotinylation of the labeled DNA fragments via copper-free click chemistry.[1][2] These biotinylated fragments, corresponding to regions of active transcription, are then enriched by streptavidin affinity pull-down, followed by library preparation and next-generation sequencing (NGS).[1] The resulting data provides a genome-wide map of transcriptional activity.[1]

Experimental Workflow Overview

The KAS-seq protocol can be completed in a single day and involves several key stages: in vivo labeling of ssDNA, genomic DNA isolation, biotinylation, fragmentation, enrichment of labeled fragments, library construction, and sequencing.[4][6]

KAS_seq_Workflow cluster_cell_labeling In Vivo Labeling cluster_dna_prep DNA Preparation cluster_enrichment_library Enrichment & Library Prep cluster_sequencing_analysis Sequencing & Analysis A Live Cells or Tissues B This compound Treatment (5-10 min, 37°C) A->B C Genomic DNA Isolation B->C D Biotinylation via Click Chemistry C->D E DNA Fragmentation (Sonication or Enzymatic) D->E F Streptavidin Bead Enrichment E->F E->F G Library Construction F->G H Next-Generation Sequencing G->H G->H I Data Analysis (KAS-pipe) H->I

Caption: KAS-seq experimental workflow.

Detailed Experimental Protocols

This compound Labeling of Cells

This protocol is designed for 1-5 million cells. For low-input experiments, the number of cells can be scaled down to as few as 1,000.[1][5]

StepReagent/ParameterSpecificationDuration
1This compound stock solution500 mM in DMSO-
2Labeling medium5 mM this compound in pre-warmed (37°C) cell culture medium-
3IncubationFor suspension cells, resuspend in labeling medium. For adherent cells, add labeling medium directly to the dish.10 min at 37°C
4Cell harvestingScrape or pellet cells.-
5WashingWash cells with 1x PBS.-

Note: It is critical to pre-warm the cell culture medium to 37°C before adding the this compound stock solution to ensure it dissolves properly.[4] For transcription inhibition experiments, cells can be pre-treated with inhibitors such as DRB (100 µM) or triptolide (B1683669) (1 µM) for 2 hours before this compound labeling.[7]

Genomic DNA Isolation
StepReagent/ParameterRecommended Kit
1Genomic DNA extractionPureLink Genomic DNA Mini Kit (Thermo, K182002) or Quick-DNA Microprep Plus Kit (Zymo, D4074) for low-input samples.[1][7]
Biotinylation of Labeled DNA
StepReagent/ParameterSpecificationDuration
1DNA amount1 µg of genomic DNA-
2Reaction Mix95 µL DNA elution buffer, 5 µL 20 mM DBCO-PEG4-biotin (in DMSO), 25 mM K3BO3 (pH 7.0)-
3Incubation37°C with shaking at 500 rpm1.5 hours
4RNase A treatmentAdd 5 µL RNase A15 min at 37°C
5DNA purificationDNA Clean & Concentrator-5 kit (Zymo, D4013)-
DNA Fragmentation
StepMethodSpecificationTarget Size
1SonicationBioruptor Pico, 30s-on/30s-off for 30 cycles150-350 bp

Note: For low-input KAS-seq, fragmentation can be performed using Tn5 transposase after biotinylation.[7]

Enrichment of Biotinylated DNA
StepReagent/ParameterSpecificationDuration
1Input sampleSave 5% of fragmented DNA as input control.-
2Streptavidin beads10 µL pre-washed Dynabeads MyOne Streptavidin C1-
3BindingIncubate fragmented DNA with beads at room temperature.15 min
4WashingPerform washes as per manufacturer's instructions.-
5ElutionElute DNA by heating beads in 15 µL H2O at 95°C.10 min
Library Preparation and Sequencing
StepReagent/ParameterRecommended Kit
1Library constructionAccel-NGS Methyl-seq DNA library kit (Swift, 30024) or NEBNext Ultra II Q5 Master Mix (NEB, M0544S) for low-input samples.[7]
2SequencingIllumina NextSeq 500, single-end 80 bp

Note: For low-input KAS-seq, PCR amplification can be performed directly on the beads after enrichment.[1] The this compound labels are removed during the 95°C elution and initial denaturation steps of PCR, which prevents interference with DNA amplification.[7]

Data Analysis

A user-friendly and integrative data analysis pipeline called KAS-pipe (or its successor, KAS-pipe2/KAS-Analyzer) is available for processing KAS-seq data.[1][8][9] This pipeline performs quality control, alignment, peak calling, and differential analysis.[1][8]

KAS_pipe_Workflow cluster_input Input cluster_processing Core Processing cluster_analysis Downstream Analysis A Raw Sequencing Reads (FASTQ) B Quality Control A->B C Read Alignment B->C D Quantification C->D E Differential RNA Pols Activity Analysis D->E F Identification of Transcribing Enhancers D->F G R-loop Mapping (with spKAS-seq) D->G H Calculation of Transcriptional Indices D->H

Caption: KAS-pipe data analysis workflow.

The key analytical modules of KAS-pipe2 include:

  • Quality Control: Pre- and post-alignment QC metrics.[8]

  • Read Alignment and Quantification: Aligning reads to a reference genome and generating signal tracks.[8]

  • Differential Analysis: Identifying changes in RNA polymerase activity between different conditions or time points.[8]

  • Identification of Transcribing Enhancers: Pinpointing active enhancer elements based on ssDNA signals.[5][8]

  • R-loop Mapping: With the strand-specific variant spKAS-seq, KAS-pipe2 can identify R-loop structures.[8][9]

  • Transcriptional Index Calculation: Determining pausing, elongation, and termination indexes.[8]

Applications in Research and Drug Development

  • Dynamic Transcription Profiling: KAS-seq's rapid labeling allows for the study of transient transcriptional responses to stimuli, such as drug treatment or environmental stress.[1][5]

  • Enhancer Activity Mapping: The method can identify active enhancers, providing insights into gene regulatory networks.[5][6]

  • Multi-Polymerase Activity: KAS-seq can simultaneously measure the activity of RNA Pol I, II, and III.[2][4]

  • Low-Input and Tissue Samples: The sensitivity of KAS-seq makes it suitable for studying rare cell populations and clinical tissue samples.[1][4]

  • Non-B DNA Structures: KAS-seq has the potential to map non-canonical DNA structures that involve ssDNA.[1][7]

Limitations

  • Specificity for ssDNA: KAS-seq labels all accessible ssDNA, which can arise from processes other than transcription, such as DNA replication and repair.[1][7] Coupling KAS-seq with methods like Pol II ChIP-seq can help differentiate transcription-mediated signals.[1]

  • Guanine Requirement: The this compound chemistry is specific to guanine bases.[7] While this does not appear to introduce significant bias, the G/C content of specific regions should be considered in data interpretation.[7]

References

Application Notes and Protocols for N3-kethoxal Labeling of RNA for Secondary Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RNA secondary structure is crucial for its regulation and function.[1][2][3] N3-kethoxal is a chemical probe used for the analysis of RNA secondary structure, offering a method for rapid and reversible labeling of single-stranded guanine (B1146940) bases in living cells.[1][2][3] This technique, known as Keth-seq, allows for transcriptome-wide mapping of RNA secondary structures under mild conditions.[1][2] The azido (B1232118) group on this compound provides a bioorthogonal handle for further modification, such as biotinylation for enrichment, enabling sensitive detection of RNA structures.[4][5][6] This method is a significant advancement over traditional probes like dimethyl sulfate (B86663) (DMS), as it is less toxic and specifically targets the Watson-Crick face of guanine.[2]

Principle of the Method

This compound is a membrane-permeable reagent that selectively labels unpaired guanine residues in RNA and single-stranded DNA (ssDNA).[4] The probe reacts with the N1 and N2 positions of guanine, forming a stable covalent adduct.[2][6] This modification effectively "footprints" the single-stranded regions of RNA. The presence of the azide (B81097) group allows for a "click" reaction with molecules containing a dibenzocyclooctyne (DBCO) group, such as biotin-DBCO.[1][7] This biotinylation enables the enrichment of labeled RNA fragments using streptavidin beads. The labeled sites can then be identified by reverse transcription, where the this compound adduct causes the reverse transcriptase to stall, or by sequencing of the enriched fragments.[2] The labeling is also reversible, which can be beneficial for certain applications.[1][2]

Mechanism of this compound Labeling and Enrichment

N3_kethoxal_mechanism cluster_labeling This compound Labeling cluster_enrichment Biotinylation and Enrichment ssRNA Single-stranded RNA (ssRNA) with exposed Guanine Labeled_RNA This compound labeled RNA ssRNA->Labeled_RNA Reaction with unpaired Guanine N3_kethoxal This compound Biotin_DBCO Biotin-DBCO Biotinylated_RNA Biotinylated RNA Labeled_RNA->Biotinylated_RNA Click Chemistry Enriched_RNA Enriched Labeled RNA Biotinylated_RNA->Enriched_RNA Affinity Purification Streptavidin_beads Streptavidin Beads Keth_seq_workflow start Start: In-cell this compound labeling rna_extraction Total RNA Extraction start->rna_extraction biotinylation Biotinylation with Biotin-DBCO rna_extraction->biotinylation enrichment Enrichment of labeled RNA with Streptavidin Beads biotinylation->enrichment removal Removal of this compound adduct (optional, e.g., by heating with GTP) enrichment->removal fragmentation RNA Fragmentation removal->fragmentation rt Reverse Transcription (this compound adducts cause RT stops) fragmentation->rt ligation Adapter Ligation rt->ligation pcr PCR Amplification ligation->pcr sequencing High-Throughput Sequencing pcr->sequencing analysis Data Analysis: Mapping RT stop sites to identify single-stranded Guanines sequencing->analysis end End: RNA secondary structure map analysis->end

References

Application Notes and Protocols for Genome-Wide ssDNA Sequencing using N3-Kethoxal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of single-stranded DNA (ssDNA) regions within the genome is crucial for understanding dynamic cellular processes such as transcription, replication, and DNA repair. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) is a robust and sensitive method for genome-wide profiling of ssDNA. This technique utilizes N3-kethoxal, an azide-derivatized kethoxal, which rapidly and specifically labels guanines in accessible single-stranded regions of DNA within living cells. The subsequent biotinylation via click chemistry allows for the enrichment and sequencing of these ssDNA fragments, providing a high-resolution snapshot of transcriptional activity and other processes involving ssDNA.

KAS-seq offers several advantages, including its ability to capture transient ssDNA structures with high temporal resolution (within 5-10 minutes of labeling) and its applicability to low-input samples, as few as 1,000 cells.[1][2] The resulting data provides insights into the dynamics of transcriptionally engaged RNA polymerases (Pol I, II, and III), enhancer activity, and the presence of non-canonical DNA structures.[1][3]

Principle of this compound Labeling

This compound is a small, cell-permeable molecule that selectively reacts with the N1 and N2 positions of guanine (B1146940) bases in single-stranded nucleic acids.[4] The Watson-Crick base pairing in double-stranded DNA (dsDNA) protects these positions, ensuring that only guanines in ssDNA are labeled.[5] The introduced azide (B81097) group on this compound serves as a bioorthogonal handle for subsequent copper-free click chemistry, allowing for the covalent attachment of a biotin (B1667282) molecule for enrichment.[6] This labeling is also reversible by heat, which is advantageous for downstream PCR amplification during library preparation.[5]

cluster_labeling This compound Labeling of ssDNA ssDNA Single-stranded DNA (ssDNA) (Guanine accessible) Labeled_ssDNA This compound Labeled ssDNA ssDNA->Labeled_ssDNA Specific labeling of Guanine dsDNA Double-stranded DNA (dsDNA) (Guanine protected) No_reaction No Reaction dsDNA->No_reaction N3_kethoxal This compound

Caption: Chemical principle of this compound labeling.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the KAS-seq method based on published data.

ParameterValueCell Type/OrganismReference
Input Material As few as 1,000 cellsCultured cells (e.g., HEK293T)[3][5]
Animal TissuesMouse[3]
Labeling Time 5-10 minutes at 37°CIn live cells[1][6]
Protocol Duration 6-7 hours (from labeling to library)N/A[3]
Correlation with Pol II Occupancy High (Pearson r = 0.81 with Pol II ChIP-seq on gene bodies)mESCs[3]
Overlap with Active Chromatin Marks KAS-seq peaks at TSS overlap with H3K4me3 and H3K27acHEK293T[3]
KAS-seq peaks in gene bodies overlap with H3K36me3HEK293T[3]
FeatureKAS-seqGRO-seqPol II ChIP-seq
Measures ssDNA (transcription bubbles)Nascent RNARNA Polymerase II occupancy
Temporal Resolution High (minutes)ModerateLow
Input Requirement Low (as few as 1,000 cells)High (millions of cells)High (millions of cells)
In situ Labeling YesNo (run-on assay)No (crosslinking)
Distinguishes active vs. bound Pol II YesYesNo

Experimental Protocols

I. This compound Labeling of Cells
  • Preparation of Labeling Medium:

    • Prepare a 500 mM this compound stock solution in DMSO.

    • Pre-warm cell culture medium to 37°C.

    • Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 5 mM. It is critical to pre-warm the medium to ensure this compound dissolves properly.[7]

  • Cell Labeling:

    • For adherent cells, aspirate the existing medium and add the labeling medium directly to the culture dish.

    • For suspension cells, pellet the cells and resuspend them in the labeling medium.

    • Incubate the cells for 10 minutes at 37°C.[7]

  • Cell Harvesting and Lysis:

    • After incubation, immediately wash the cells with ice-cold PBS.

    • Harvest the cells and proceed to genomic DNA isolation.

II. Genomic DNA Isolation and Biotinylation
  • Genomic DNA Isolation:

    • Isolate genomic DNA (gDNA) from the labeled cells using a standard kit or protocol.

  • Click Chemistry for Biotinylation:

    • Prepare the click reaction mixture as follows:

      • Up to 5 µg of gDNA in 84 µL of water

      • 10 µL of 10x PBS

      • 5 µL of 1.7 mM DBCO-PEG4-Biotin (in DMSO)

      • 1 µL of RNase A[7]

    • Incubate the mixture at 37°C for 1.5 hours with shaking (500 rpm) to facilitate the click reaction.[7]

    • Purify the biotinylated DNA using a DNA cleanup kit.

III. Library Preparation and Sequencing
  • DNA Fragmentation:

    • Resuspend 1 µg of biotinylated DNA in 100 µL of 25 mM K3BO3 (pH 7.0).

    • Fragment the DNA to the desired size range (e.g., 200-500 bp) by sonication (e.g., using a Bioruptor).[7]

  • Enrichment of Labeled DNA:

    • Use streptavidin-coated magnetic beads to capture the biotinylated DNA fragments.

    • Wash the beads extensively to remove non-biotinylated DNA.

  • Library Construction:

    • Perform end-repair, A-tailing, and adapter ligation on the enriched, bead-bound DNA fragments.

    • To reverse the this compound modification and allow for efficient PCR, heat the DNA at 95°C.[5]

    • Amplify the library by PCR.

    • Purify the final library and assess its quality and concentration.

  • Sequencing:

    • Sequence the prepared library on a suitable next-generation sequencing platform.

cluster_workflow KAS-seq Experimental Workflow start Live Cells labeling This compound Labeling (5-10 min, 37°C) start->labeling isolation Genomic DNA Isolation labeling->isolation biotinylation Biotinylation via Click Chemistry isolation->biotinylation fragmentation DNA Fragmentation (Sonication) biotinylation->fragmentation enrichment Streptavidin Pulldown of Labeled ssDNA fragmentation->enrichment library_prep Library Preparation (on beads) enrichment->library_prep reversal Heat Reversal of This compound Label library_prep->reversal pcr PCR Amplification reversal->pcr sequencing Next-Generation Sequencing pcr->sequencing

Caption: Overview of the KAS-seq experimental workflow.

Data Analysis

The analysis of KAS-seq data typically follows standard ChIP-seq pipelines for alignment and peak calling. A user-friendly, open-source computational framework called KAS-Analyzer is also available to streamline the analysis and interpretation of KAS-seq data.[8][9] This pipeline offers tools for calculating transcription-related metrics, identifying single-stranded transcribing enhancers, and performing differential RNA polymerase activity analysis.[8][10]

Applications in Research and Drug Development

  • Mapping Transcriptional Dynamics: KAS-seq provides a direct measure of transcriptionally active regions in the genome, allowing for the study of gene activation and repression with high temporal resolution.[3] This is valuable for understanding disease mechanisms and the effects of therapeutic interventions on gene expression.

  • Identifying Active Enhancers: The method can identify single-stranded enhancers, which are associated with active gene regulation.[3] This information can be used to discover novel regulatory elements and therapeutic targets.

  • Probing Non-B DNA Structures: KAS-seq has the potential to map non-canonical DNA structures that involve single-stranded regions, which can play roles in various cellular processes and diseases.[11]

  • Drug Discovery and Development: By providing a detailed view of the transcriptional landscape, KAS-seq can be employed to assess the on-target and off-target effects of drugs that modulate transcription. It can also be used to identify biomarkers of drug response.

Limitations

While KAS-seq is a powerful technique, it is important to consider its limitations. The method identifies all ssDNA regions, and it cannot distinguish between ssDNA formed by transcription, DNA damage, replication, or non-canonical structures without complementary assays.[11] Additionally, the covalent reaction between guanine and this compound is reversible at high temperatures, which necessitates careful handling during certain experimental steps.[11]

References

Application Notes and Protocols: Click Chemistry for N3-kethoxal Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to selectively modify and analyze RNA is crucial for understanding its diverse roles in cellular processes and for the development of RNA-targeted therapeutics. N3-kethoxal is a chemical probe that enables the specific and reversible labeling of single-stranded guanine (B1146940) (G) bases in RNA.[1][2] This azide-containing reagent allows for the subsequent attachment of various reporter molecules through a bioorthogonal click chemistry reaction, providing a powerful tool for RNA research. This document provides detailed protocols for the this compound labeling of RNA and its subsequent modification using copper-free click chemistry.

Principle

The workflow involves two main steps. First, RNA is labeled with this compound, which specifically reacts with the N1 and N2 positions of guanine in single-stranded regions.[1] This introduces an azide (B81097) group onto the RNA molecule. Second, a reporter molecule containing a dibenzocyclooctyne (DBCO) group is conjugated to the azide-modified RNA via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][] This method is highly efficient and biocompatible, making it suitable for both in vitro and in vivo applications.[4][5][6]

Experimental Workflow

Workflow cluster_labeling Step 1: this compound Labeling cluster_click Step 2: Copper-Free Click Chemistry cluster_downstream Step 3: Downstream Applications RNA RNA (in vitro or in vivo) N3_kethoxal This compound Treatment RNA->N3_kethoxal Labeled_RNA This compound Labeled RNA N3_kethoxal->Labeled_RNA Click_Reaction SPAAC Reaction Labeled_RNA->Click_Reaction DBCO_reagent DBCO-functionalized Molecule (e.g., DBCO-biotin, DBCO-fluorophore) DBCO_reagent->Click_Reaction Modified_RNA Functionally Tagged RNA Click_Reaction->Modified_RNA Enrichment Enrichment (e.g., Streptavidin Beads) Modified_RNA->Enrichment Imaging Imaging (Fluorescence Microscopy) Modified_RNA->Imaging Sequencing Sequencing (Keth-seq) Modified_RNA->Sequencing

Caption: Overall workflow for this compound labeling and subsequent modification of RNA.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound labeling and click chemistry protocol based on published data.

Table 1: this compound Labeling Conditions

ParameterIn Vitro LabelingIn Vivo Labeling (mES cells)
This compound Concentration 100 µM1 mM
Incubation Time 10 minutes1, 5, 10, 15, 20 minutes
Incubation Temperature 37 °CNot specified
Reaction Buffer 0.1 M sodium cacodylate, 10 mM MgCl₂, pH 7.0Culture medium

Data compiled from references[1].

Table 2: Copper-Free Click Reaction (Biotinylation) Conditions

ParameterCondition
Reagent DBCO-Biotin
Incubation Time 2 hours
Incubation Temperature 37 °C
Buffer Borate (B1201080) buffer with RNase inhibitor

Data compiled from references[1].

Experimental Protocols

Protocol 1: In Vitro this compound Labeling of RNA

This protocol is suitable for labeling purified RNA or RNA oligos.

Materials:

  • Purified RNA (e.g., 100 pmol of RNA oligo)

  • This compound

  • Kethoxal (B1673598) reaction buffer (0.1 M sodium cacodylate, 10 mM MgCl₂, pH 7.0)

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, prepare the reaction mixture by combining the RNA and this compound in the kethoxal reaction buffer. For example, for 100 pmol of RNA oligo, use 1 µmol of this compound in a total volume of 10 µL.[1]

  • Incubate the reaction mixture at 37 °C for 10 minutes.[1]

  • The this compound labeled RNA is now ready for purification or direct use in the click chemistry reaction.

Protocol 2: In Vivo this compound Labeling of RNA in Cultured Cells

This protocol is designed for labeling RNA within live mammalian cells.

Materials:

  • Cultured cells (e.g., mES cells or HeLa cells)

  • This compound

  • Cell culture medium

Procedure:

  • Add this compound directly to the cell culture medium to the desired final concentration (e.g., 1 mM for mES cells).[1]

  • Incubate the cells for the desired period (e.g., 1 to 20 minutes).[1]

  • After incubation, wash the cells with PBS and proceed with total RNA isolation using a standard protocol.

Protocol 3: Copper-Free Click Chemistry for Biotinylation of this compound Labeled RNA

This protocol describes the biotinylation of this compound labeled RNA using a DBCO-biotin conjugate.

Materials:

  • This compound labeled RNA (from Protocol 1 or 2)

  • Water-soluble DBCO-biotin

  • Borate buffer

  • RNase inhibitor

  • RNA purification kit (e.g., RNA clean & concentrator)

Procedure:

  • In a nuclease-free tube, incubate the purified this compound labeled RNA with DBCO-biotin in borate buffer containing an RNase inhibitor.

  • Incubate the reaction at 37 °C for 2 hours.[1]

  • Purify the biotinylated RNA using an appropriate RNA purification kit to remove unreacted DBCO-biotin.[1]

  • The biotinylated RNA can be used for downstream applications such as enrichment with streptavidin-conjugated beads.[1]

Reversibility of this compound Labeling

A key feature of this compound modification is its reversibility. The adduct can be removed, which is useful for certain applications.

Reversibility Labeled_RNA This compound Labeled RNA Treatment Incubation with 50 mM GTP at 95 °C Labeled_RNA->Treatment Unlabeled_RNA Unlabeled RNA Treatment->Unlabeled_RNA

Caption: Reversibility of this compound modification on RNA.

The this compound modification can be thoroughly removed by incubating the labeled mRNA in the presence of 50 mM GTP at 95 °C for 10 minutes.[1]

Applications

The ability to specifically label guanine in single-stranded RNA with an azide handle opens up numerous applications in RNA biology:

  • Transcriptome-wide RNA structure mapping (Keth-seq): this compound labeling followed by biotinylation and sequencing allows for the high-throughput analysis of RNA secondary structures in vivo and in vitro.[1]

  • RNA imaging: Conjugation of fluorescent dyes to this compound labeled RNA enables the visualization of RNA localization within cells.[5][6]

  • RNA enrichment and pull-down: Biotinylated RNA can be enriched using streptavidin beads, facilitating the identification of RNA-binding proteins or specific RNA populations.[1]

  • RNA functionalization: Other functional groups can be introduced to study RNA-protein interactions or for therapeutic applications.[4][6]

Conclusion

The this compound click chemistry protocol provides a robust and versatile method for the specific labeling and functionalization of RNA. Its high selectivity for single-stranded guanines, combined with the efficiency and biocompatibility of copper-free click chemistry, makes it an invaluable tool for researchers in molecular biology, drug discovery, and diagnostics. The detailed protocols and data presented here serve as a comprehensive guide for the successful implementation of this powerful technique.

References

Application Notes and Protocols: N3-kethoxal in Studying Transcription Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-kethoxal is a versatile chemical probe that has emerged as a powerful tool for studying the dynamics of transcription and RNA structure.[1][2][3][4] Its ability to selectively label single-stranded guanines (G) in nucleic acids underpins its utility in various high-throughput sequencing techniques.[1][2][5] This document provides detailed application notes and protocols for two key this compound-based methods: Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) for monitoring transcription dynamics and Keth-seq for transcriptome-wide RNA structure mapping.[1][5]

This compound is an azide-containing derivative of kethoxal, a compound known to react specifically with the N1 and N2 positions of guanine (B1146940) in single-stranded nucleic acids.[6] This modification allows for the subsequent attachment of biotin (B1667282) via click chemistry, enabling the enrichment of labeled DNA or RNA fragments for sequencing.[5][7] The rapid and reversible nature of the this compound labeling makes it particularly suitable for capturing transient events in transcription and RNA folding.[1][2][8]

Key Applications of this compound in Transcription Research

  • Global Transcription Dynamics: KAS-seq allows for the genome-wide mapping of single-stranded DNA (ssDNA) regions, which are hallmarks of active transcription bubbles.[6][9][10][11][12] This provides a direct readout of transcriptionally engaged RNA polymerases.[7][9]

  • Enhancer Activity: The method can identify active enhancers based on the presence of ssDNA, offering insights into gene regulatory landscapes.[9][10][11][12]

  • RNA Polymerase I, II, and III Activity: KAS-seq can simultaneously measure the activities of all three major RNA polymerases.[6][7][9]

  • Transcriptome-wide RNA Structure Mapping: Keth-seq provides a snapshot of RNA secondary structures in vivo, which is crucial for understanding RNA function and regulation.[1][4]

  • RNA-RNA Interactions: A recent adaptation, KARR-seq, utilizes this compound to capture and identify RNA-RNA interactions and higher-order RNA structures within cells.[13][14]

Data Presentation: Quantitative Insights from this compound Based Methods

The following tables summarize key quantitative parameters associated with KAS-seq and Keth-seq experiments, providing a reference for experimental design and data interpretation.

ParameterKAS-seqReference
Input Material As few as 1,000 cells; also applicable to tissues[6][9][10][11][12]
Labeling Time 5 - 10 minutes[6][7][8][9][10]
Peak Number Reduction with Transcription Inhibitors DRB: 57% reduction; Triptolide: 93% reduction[5]
Total Procedure Time (pre-library) 3 - 4 hours[7][8][15]
ParameterKeth-seqReference
Cellular Labeling Time Signal detected in 1 minute, saturated in 5 minutes[1]
Reversibility of Labeling Thoroughly removed after 10 minutes at 95°C with 50 mM GTP[2]
Specificity Reacts with single-stranded guanine; no reaction with m1G and m2G, but labels m7G[2]

Experimental Protocols

Kethoxal-assisted single-stranded DNA sequencing (KAS-seq)

This protocol outlines the key steps for performing KAS-seq to map single-stranded DNA regions genome-wide.

1. This compound Labeling of Cells:

  • Prepare a 500 mM this compound stock solution in DMSO.[16][17]
  • Dilute the stock solution to a final concentration of 5 mM in pre-warmed (37°C) cell culture medium.[16][17]
  • For adherent cells, add the labeling medium directly to the culture dish. For suspension cells, resuspend the cell pellet in the labeling medium.
  • Incubate for 5-10 minutes at 37°C.[6][7]

2. Genomic DNA Isolation:

  • Immediately after labeling, harvest the cells and isolate genomic DNA using a standard kit (e.g., PureLink Genomic DNA Mini Kit).
  • Elute the DNA in 25 mM K3BO3 (pH 7.0).[7]

3. Biotinylation of Labeled DNA:

  • Prepare a click reaction mixture containing the isolated genomic DNA, DBCO-biotin, and a suitable buffer.
  • Incubate the reaction at 37°C for 1.5 hours with shaking to facilitate the copper-free click reaction.[16][17]
  • Treat with RNase A to remove any contaminating RNA.[16][17]

4. DNA Fragmentation and Enrichment:

  • Fragment the biotinylated DNA to the desired size range (e.g., 200-500 bp) by sonication.[16][17]
  • Enrich the biotinylated DNA fragments using streptavidin-coated magnetic beads.

5. Library Preparation and Sequencing:

  • Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments.
  • Amplify the library by PCR.
  • Sequence the library on a high-throughput sequencing platform.

Keth-seq for Transcriptome-wide RNA Structure Mapping

This protocol details the procedure for using this compound to probe RNA secondary structure.

1. In Vivo RNA Labeling:

  • Add this compound directly to the cell culture medium to a final concentration of 2-5 mM.
  • Incubate for 1-5 minutes at 37°C.[1]

2. Total RNA Isolation:

  • Harvest the cells and immediately isolate total RNA using a standard method (e.g., TRIzol extraction).

3. Biotinylation of Labeled RNA:

  • Perform a copper-free click reaction to attach biotin to the this compound-labeled guanines using DBCO-biotin.[1]
  • This reaction is typically carried out for 2 hours at 37°C in a borate (B1201080) buffer to stabilize the kethoxal-guanine adduct.[1]

4. RNA Fragmentation and Library Construction:

  • Fragment the biotinylated RNA by sonication. Note: Do not use high-temperature fragmentation methods as this can reverse the this compound labeling.[1]
  • Construct a sequencing library from the fragmented RNA. This typically involves reverse transcription, which will be stopped at the site of this compound modification.
  • A control library can be prepared by treating an aliquot of the labeled RNA under conditions that reverse the this compound adduct (e.g., heating) before reverse transcription.[1]

5. Sequencing and Data Analysis:

  • Sequence the library.
  • The positions of reverse transcription stops indicate single-stranded guanines in the original RNA molecule.

Visualizations

KAS_seq_Workflow cluster_cell In Vivo cluster_lab In Vitro A 1. Cells in Culture B 2. This compound Labeling (5-10 min) A->B Add this compound C 3. Genomic DNA Isolation B->C D 4. Biotinylation (Click Chemistry) C->D E 5. DNA Fragmentation (Sonication) D->E F 6. Enrichment (Streptavidin Beads) E->F G 7. Library Preparation F->G H 8. Sequencing G->H I 9. Data Analysis H->I

KAS-seq Experimental Workflow

Keth_seq_Workflow cluster_cell In Vivo cluster_lab In Vitro A 1. Cells in Culture B 2. This compound Labeling (1-5 min) A->B Add this compound C 3. Total RNA Isolation B->C D 4. Biotinylation (Click Chemistry) C->D E 5. RNA Fragmentation (Sonication) D->E F 6. Reverse Transcription E->F G 7. Library Preparation F->G H 8. Sequencing G->H I 9. Data Analysis H->I

Keth-seq Experimental Workflow

N3_kethoxal_Logic cluster_principle Chemical Principle cluster_applications Applications cluster_readout Biological Readout Principle This compound specifically labels single-stranded Guanine (G) KAS_seq KAS-seq Principle->KAS_seq Keth_seq Keth-seq Principle->Keth_seq Transcription Transcription Dynamics (ssDNA) KAS_seq->Transcription RNA_structure RNA Secondary Structure (ssRNA) Keth_seq->RNA_structure

Logical Relationship of this compound Applications

References

In-Cell RNA Structure Probing with N3-kethoxal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the structure of RNA within its native cellular environment is crucial for elucidating its diverse functions in gene regulation, catalysis, and pathogenesis. N3-kethoxal is a chemical probe that offers a powerful tool for investigating RNA secondary structure in vivo. This membrane-permeable reagent selectively labels the N1 and N2 positions of guanine (B1146940) bases in single-stranded RNA (ssRNA), providing a snapshot of the RNA structurome at high resolution. The introduction of an azide (B81097) (N3) group allows for bioorthogonal click chemistry, enabling the enrichment and identification of modified RNA fragments through high-throughput sequencing (Keth-seq).[1][2][3] This technology has significant implications for drug development, allowing for the characterization of RNA targets and the study of their interactions with small molecules in a cellular context.

Principle of this compound Probing

This compound is a derivative of kethoxal, a compound known to react specifically with single-stranded guanine residues.[1] The key features of this compound-based RNA structure probing are:

  • Specificity: It selectively modifies guanine bases that are not engaged in Watson-Crick base pairing.[1][4]

  • Cell Permeability: Its small and neutral nature allows it to readily cross cell membranes, enabling the probing of RNA structures within living cells.[1][5]

  • Bioorthogonality: The azide handle facilitates covalent attachment of reporter molecules, such as biotin, via copper-free click chemistry for enrichment and subsequent analysis.[5][6]

  • Reversibility: The modification can be reversed, which can be useful for certain experimental designs.[1][3]

  • Induction of Reverse Transcription Stops: The this compound adduct on guanine acts as a stop for reverse transcriptase, allowing for the identification of modified sites at single-nucleotide resolution through sequencing.[1]

Applications in Research and Drug Development

  • Transcriptome-wide RNA Structure Mapping: Keth-seq, the sequencing method coupled with this compound probing, enables the global analysis of RNA secondary structures in their native cellular environment.[1][7]

  • Identification of Functional RNA Structures: This method can uncover structurally significant regions of RNAs, such as riboswitches, internal ribosome entry sites (IRES), and RNA G-quadruplexes (rG4s).[1]

  • Validation of RNA-Targeted Therapeutics: By comparing the RNA structure landscape in the presence and absence of a drug candidate, researchers can validate target engagement and understand the compound's mechanism of action.

  • Understanding Disease Mechanisms: Alterations in RNA structure are implicated in various diseases. This compound probing can be used to compare the RNA structuromes of healthy and diseased cells to identify pathogenic structural changes.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound-based in-cell RNA structure probing, derived from published studies.

ParameterValueCell Type / ConditionsReference
This compound Concentration 0.2–5 mM (typical working range)General cell culture[5]
1 mMHeLa cells[2]
Incubation Time 5–15 minutesIn-cell labeling[5]
1, 5, 10, 15, 20 minutesmES cells[1][3]
5-10 minutes at 37 °CLive cells (for KAS-seq)[6][8]
Reversibility Condition 50 mM GTP at 95 °CThis compound labeled mRNA[1][3]
Reversibility Time 10 minutesComplete removal of modification[3]

Table 1: Experimental Parameters for In-Cell this compound Labeling.

AnalysisObservationSignificanceReference
Base Specificity Reacts with guanine in ssRNA; inert with other nucleic bases.High specificity for unpaired guanines.[1]
Modified Guanine Specificity Does not react with m1G and m2G but can label m7G.Confirms modification at N1 and N2 positions.[1]
RT-Stop Base Distribution (Replicate 1) G: 8,683,824; A: 703,486; T: 586,297; C: 551,962Demonstrates high signal-to-noise for guanine-specific stops.[3]
RT-Stop Base Distribution (Replicate 2) G: 7,204,998; A: 604,222; T: 497,602; C: 481,596Consistent high specificity across replicates.[3]

Table 2: Selectivity and Sequencing Readout of this compound Probing.

Experimental Protocols

Protocol 1: In-Cell RNA Labeling with this compound
  • Cell Culture: Seed cells (e.g., HEK293T or HeLa) in a suitable culture dish and grow to 70–80% confluency.[5]

  • Preparation of this compound Solution: Prepare a fresh stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-2 mM).

  • In-Cell Labeling: Aspirate the old medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 5-15 minutes).[5] The optimal time may need to be determined empirically for different cell types.

  • Quenching (Optional but Recommended): To stop the reaction, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and RNA Extraction: Immediately proceed to lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).

Protocol 2: Biotinylation of this compound-labeled RNA via Click Chemistry
  • RNA Quantification: Quantify the extracted total RNA using a spectrophotometer.

  • Click Chemistry Reaction Setup: In a microcentrifuge tube, combine the following components:

    • This compound-labeled RNA (e.g., 5-10 µg)

    • DBCO-biotin (e.g., 1 mM final concentration)

    • RNase-free water to the final volume

  • Incubation: Incubate the reaction mixture at 37°C for 1.5 to 2 hours.

  • RNA Purification: Purify the biotinylated RNA to remove unreacted DBCO-biotin. This can be achieved using ethanol (B145695) precipitation or a suitable RNA clean-up kit.

  • Enrichment of Labeled RNA (for Keth-seq): Use streptavidin-coated magnetic beads to enrich for the biotinylated RNA fragments.

    • Resuspend the beads in a suitable binding buffer.

    • Add the purified biotinylated RNA and incubate with rotation to allow binding.

    • Wash the beads several times to remove non-specifically bound RNA.

    • Elute the enriched RNA from the beads.

Protocol 3: Library Preparation and Sequencing (Keth-seq)
  • RNA Fragmentation: Fragment the enriched RNA to the desired size range for sequencing (e.g., using chemical or enzymatic fragmentation).

  • Reverse Transcription: Perform reverse transcription using a reverse transcriptase that stops at the this compound adduct. This is a critical step to map the modification sites.

  • Library Construction: Prepare a sequencing library from the resulting cDNA using a standard library preparation kit for Illumina sequencing. This typically involves adapter ligation and PCR amplification.

  • Sequencing: Sequence the library on an Illumina platform.

Data Analysis Pipeline

A dedicated data analysis pipeline is required to map the this compound modification sites and calculate reactivity scores. The general steps are:

  • Read Trimming and Alignment: Trim adapter sequences and align the sequencing reads to the reference transcriptome.

  • Identification of RT-Stop Sites: Identify the positions where reverse transcription terminated, which correspond to the this compound modified guanines.

  • Calculation of Reactivity Scores: For each guanine, calculate a reactivity score based on the number of RT stops at that position, normalized for sequencing depth and transcript abundance.

  • Structural Modeling: Use the reactivity scores as constraints to model the secondary structure of the RNA.

Visualizations

experimental_workflow cluster_cell_culture In-Cell Labeling cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Analysis cell_culture 1. Cell Culture (70-80% confluency) n3_kethoxal_treatment 2. This compound Treatment (e.g., 1-2 mM, 5-15 min) cell_culture->n3_kethoxal_treatment rna_extraction 3. Total RNA Extraction n3_kethoxal_treatment->rna_extraction click_chemistry 4. Biotinylation (Click Chemistry with DBCO-Biotin) rna_extraction->click_chemistry enrichment 5. Enrichment (Streptavidin Beads) click_chemistry->enrichment library_prep 6. Library Preparation (RT with stops at G) enrichment->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing data_analysis 8. Data Analysis (Reactivity Score Calculation) sequencing->data_analysis structure_modeling 9. RNA Structure Modeling data_analysis->structure_modeling

Caption: Experimental workflow for in-cell RNA structure probing using this compound (Keth-seq).

n3_kethoxal_mechanism cluster_probing Probing Mechanism cluster_detection Detection ssRNA Single-stranded RNA (ssRNA) with accessible Guanine adduct This compound-Guanine Adduct (Azide handle exposed) ssRNA->adduct Reacts dsRNA Double-stranded RNA (dsRNA) Guanine in Watson-Crick pair no_reaction Guanine remains unmodified dsRNA->no_reaction No Reaction n3_kethoxal This compound biotinylation Click Chemistry + DBCO-Biotin adduct->biotinylation rt_stop Reverse Transcription adduct->rt_stop biotinylated_rna Biotinylated RNA (for enrichment) biotinylation->biotinylated_rna cDNA Truncated cDNA (maps modification site) rt_stop->cDNA

Caption: Mechanism of this compound labeling and subsequent detection.

References

Mapping Transcription Bubbles with KAS-seq: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) is a robust and sensitive method for genome-wide profiling of single-stranded DNA (ssDNA).[1][2] This technique provides a direct readout of transcriptional activity by capturing the transient ssDNA structures known as transcription bubbles, which are formed by transcriptionally engaged RNA polymerases.[3][4][5] KAS-seq offers several advantages over traditional methods, including rapid labeling (within 5-10 minutes), high sensitivity with low-input material (as few as 1,000 cells), and the ability to simultaneously assess the activity of RNA polymerases I, II, and III, as well as transcribing enhancers.[1][3][4][6] These features make KAS-seq a powerful tool for studying transcription dynamics in various physiological and pathological contexts, including drug development, by enabling the analysis of rare cell populations and clinical samples.[3][4]

This document provides detailed application notes and protocols for performing KAS-seq, from cell labeling to data analysis, to facilitate its adoption in research and drug discovery workflows.

Principle of KAS-seq

KAS-seq relies on the specific and rapid reaction of N3-kethoxal, an azide-containing derivative of kethoxal, with guanine (B1146940) bases in ssDNA.[1][3] In living cells, the double-stranded nature of the DNA helix protects guanine residues from this reaction. However, within transcription bubbles, the exposed guanines on the template and non-template strands are readily labeled by this compound.[7][8] The incorporated azide (B81097) group then allows for the biotinylation of the labeled DNA fragments via a copper-free click chemistry reaction.[1] These biotinylated fragments, representing regions of active transcription, are subsequently enriched using streptavidin beads for library preparation and next-generation sequencing.[1]

KAS_seq_Principle cluster_0 Cellular Context cluster_1 KAS-seq Chemistry dsDNA Double-Stranded DNA (dsDNA) Pol RNA Polymerase dsDNA->Pol Transcription ssDNA Transcription Bubble (ssDNA) Pol->ssDNA N3_kethoxal This compound Guanine Unpaired Guanine N3_kethoxal->Guanine Specific Labeling Labeled_G This compound Adduct Guanine->Labeled_G Biotin DBCO-PEG4-Biotin Labeled_G->Biotin Click Chemistry Biotinylated_DNA Biotinylated DNA Biotin->Biotinylated_DNA

Caption: Chemical principle of KAS-seq.

Applications in Research and Drug Development

KAS-seq offers a versatile platform to investigate various aspects of gene regulation and cellular function, with significant implications for drug discovery and development.

  • Mechanism of Action Studies: Elucidate how therapeutic compounds modulate global transcriptional activity and affect specific gene expression programs. The rapid nature of the labeling allows for capturing immediate transcriptional responses to drug treatment.[4]

  • Enhancer Activity Profiling: Identify and characterize active enhancers, which are critical for cell-type-specific gene expression and are often dysregulated in disease.[3][5] KAS-seq can reveal how drugs impact the enhancer landscape.

  • Biomarker Discovery: Profile transcription dynamics in patient-derived samples or disease models to identify novel biomarkers for diagnosis, prognosis, or treatment response. The low-input requirement is particularly advantageous for limited clinical samples.[3]

  • Toxicity Screening: Assess the off-target effects of drug candidates on global transcription, providing early insights into potential cellular toxicity.

  • Characterizing Drug Resistance: Investigate the transcriptional reprogramming that occurs as cells develop resistance to therapeutic agents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing KAS-seq on mammalian cells.

Materials and Reagents
ReagentSupplier (Cat. No.)Final Concentration / Amount
This compoundSynthesized as per Wu et al., 20205 mM
Cell Culture MediumVaries by cell line-
DRB (for transcription inhibition)Sigma (D1916)100 µM
Triptolide (for transcription inhibition)Sigma (T3652)1 µM
PureLink Genomic DNA Mini KitThermo (K182002)-
DBCO-PEG4-BiotinSigma (760749)1 mM
RNase AThermo (12091039)-
DNA Clean & Concentrator-5 kitZymo (D4013)-
Dynabeads MyOne Streptavidin C1Thermo (65001)10 µL per sample
Accel-NGS Methyl-seq DNA library kitSwift (30024)-
Protocol

1. This compound Labeling of Cells (5-10 minutes)

  • Culture cells to the desired confluency. For a standard experiment, 1-5 million cells are recommended.[1] For low-input experiments, as few as 1,000 cells can be used with protocol modifications.[3]

  • Prepare a 500 mM stock solution of this compound in DMSO.[6]

  • Pre-warm the cell culture medium to 37°C.

  • Dilute the this compound stock solution into the pre-warmed medium to a final concentration of 5 mM.[6]

  • For adherent cells, replace the existing medium with the this compound-containing medium. For suspension cells, pellet the cells and resuspend them in the labeling medium.

  • Incubate the cells for 5-10 minutes at 37°C and 5% CO2.[1][3]

  • Harvest the cells.

2. Genomic DNA Isolation

  • Isolate genomic DNA (gDNA) from the labeled cells using the PureLink Genomic DNA Mini Kit according to the manufacturer's instructions.[3]

  • Quantify the extracted gDNA.

3. Biotinylation of Labeled gDNA (Click Chemistry)

  • In a tube, combine 1 µg of gDNA, 5 µL of 20 mM DBCO-PEG4-biotin, and 25 mM K3BO3 in a total volume of 100 µL.[3]

  • Incubate the reaction at 37°C for 1.5 hours with gentle shaking.[3]

  • Add 5 µL of RNase A and incubate at 37°C for 5 minutes.[3]

  • Purify the biotinylated gDNA using the DNA Clean & Concentrator-5 kit.[3]

4. DNA Fragmentation and Enrichment

  • Resuspend the purified gDNA in 100 µL of water.

  • Fragment the gDNA to an average size of 150-350 bp using a Bioruptor Pico or other suitable sonicator.[3]

  • Save 5% of the fragmented DNA as an "input" control.[3]

  • Use the remaining 95% for enrichment of biotin-tagged DNA.

  • Pre-wash 10 µL of Dynabeads MyOne Streptavidin C1 beads.

  • Incubate the fragmented DNA with the pre-washed beads for 15 minutes at room temperature.[3]

  • Wash the beads to remove non-biotinylated DNA.

  • Elute the enriched DNA by heating the beads in 15 µL of water at 95°C for 10 minutes.[3]

5. Library Preparation and Sequencing

  • Construct sequencing libraries from the eluted DNA and the input DNA using the Accel-NGS Methyl-seq DNA Library Kit.[3]

  • Sequence the libraries on an Illumina platform (e.g., NextSeq 500) with single-end 80 bp reads, aiming for approximately 30 million reads per library.[3]

Low-Input KAS-seq Modifications

For experiments with 1,000 to 10,000 cells, the following modifications are recommended:[3]

Number of CellsgDNA Isolation KitTn5 Transposase Volume (50 µL reaction)
1,000Quick gDNA mini plus kit (Zymo, D4068)1.5 µL
5,000Quick gDNA mini plus kit (Zymo, D4068)2 µL
10,000Quick gDNA mini plus kit (Zymo, D4068)5 µL

Data Analysis

A dedicated bioinformatics pipeline, KAS-pipe, is available for the analysis of KAS-seq data.[1] More recently, KAS-Analyzer has been developed as a comprehensive computational framework for in-depth analysis and interpretation.[7]

The general workflow for KAS-seq data analysis is as follows:

KAS_seq_Workflow Start Raw Sequencing Reads (.fastq) QC Quality Control (FastQC) Start->QC Trimming Adapter & Quality Trimming QC->Trimming Alignment Alignment to Reference Genome (e.g., Bowtie2) Trimming->Alignment Filtering Remove PCR Duplicates Alignment->Filtering Normalization Normalization (e.g., RPKM) Filtering->Normalization Peak_Calling Peak Calling (e.g., MACS2) Normalization->Peak_Calling Annotation Peak Annotation Peak_Calling->Annotation Downstream Downstream Analysis Annotation->Downstream Visualization Data Visualization (Genome Browser) Downstream->Visualization

Caption: KAS-seq data analysis workflow.

Key Downstream Analyses with KAS-Analyzer include: [7]

  • Calculation of transcription-related metrics: Pausing index, elongation, and termination metrics can be calculated to understand transcription dynamics.

  • Identification of single-stranded transcribing (SST) enhancers: Pinpoint active enhancers based on their ssDNA signature.

  • Differential RNA polymerase activity analysis: Compare transcriptional activity across different conditions or time points.

  • High-resolution mapping of R-loops (with spKAS-seq): A strand-specific version of KAS-seq can identify R-loop structures.

Comparison with Other Methods

KAS-seq offers distinct advantages over other methods used to profile transcriptional activity.

MethodPrincipleAdvantagesLimitations
KAS-seq Chemical labeling of ssDNA in transcription bubblesRapid, low-input, direct measure of polymerase activity, no antibodies neededDoes not distinguish between different RNA polymerases without further analysis
PRO-seq/GRO-seq Nuclear run-on with labeled nucleotidesStrand-specific, identifies engaged polymerasesRequires millions of cells, more complex protocol
Pol II ChIP-seq Antibody-based enrichment of RNA Polymerase IIIdentifies polymerase occupancyDoes not distinguish between paused and actively elongating polymerases
ATAC-seq Transposase-based identification of open chromatinLow-input, identifies regulatory regionsIndirect measure of transcriptional activity

Limitations and Future Directions

While KAS-seq is a powerful technique, it is important to consider its limitations. The method labels all ssDNA, so signals may also arise from replication forks or DNA repair sites, although transcription bubbles are the most abundant source.[9] Future developments may involve coupling KAS-seq with protein-specific enrichment methods, such as CUT&Tag, to differentiate transcription-mediated ssDNA signals from other ssDNA structures.[1] Additionally, improving the resolution of KAS-seq will further enhance its utility in dissecting the fine-scale dynamics of transcription.[1]

Conclusion

KAS-seq provides a sensitive, rapid, and low-input method to map transcription bubbles genome-wide, offering a direct and dynamic view of transcriptional activity. Its versatility and applicability to a wide range of sample types, including those with limited cell numbers, make it an invaluable tool for basic research and for accelerating drug discovery and development by providing deep insights into the mechanisms of gene regulation and drug action.

References

Unveiling Transcriptional Landscapes: N3-Kethoxal for the Identification of Single-Stranded Transcribing Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The dynamic regulation of gene expression is fundamental to cellular function and disease. Enhancers, critical cis-regulatory elements, play a pivotal role in this process by boosting the transcription of target genes. Recent advancements in chemical biology have introduced N3-kethoxal, a powerful tool for identifying actively transcribing enhancers by capturing the transient single-stranded DNA (ssDNA) bubbles formed during transcription. This document provides detailed application notes and experimental protocols for utilizing this compound-based methods, primarily Kethoxal-Assisted Single-stranded DNA Sequencing (KAS-seq), to map these active regulatory regions genome-wide.

Principle of the Method

This compound is a chemical probe that specifically and rapidly reacts with the N1 and N2 positions of guanine (B1146940) bases in single-stranded DNA (ssDNA).[1][2] In the context of the genome, double-stranded DNA (dsDNA) is protected from this reaction due to Watson-Crick base pairing.[1][2] However, transient ssDNA regions, such as the "transcription bubble" formed by RNA polymerase during active transcription at enhancers and promoters, become accessible to this compound.[1][3] The incorporated this compound contains an azide (B81097) (N3) group, which serves as a bioorthogonal handle for subsequent biotinylation via a "click" reaction.[4] This allows for the enrichment of the labeled ssDNA fragments, followed by high-throughput sequencing to generate a genome-wide map of transcriptional activity.[1][4] This method, termed KAS-seq, is highly sensitive, requiring as few as 1,000 cells, and the labeling is rapid, occurring within 5-10 minutes in live cells.[1][3][5]

Key Applications

  • Identification of Active Enhancers: KAS-seq robustly identifies ssDNA-containing enhancers (SSEs), which are actively engaged in transcription.[1]

  • Dynamic Transcription Analysis: The rapid labeling allows for capturing transient changes in transcriptional activity in response to various stimuli or inhibitors.[1][3]

  • Low-Input Material: The high sensitivity of KAS-seq makes it suitable for studies with limited cell numbers, such as primary cells or clinical samples.[1][6]

  • Simultaneous Profiling: KAS-seq can simultaneously detect transcription events mediated by RNA Polymerase I, II, and III, as well as non-B form DNA structures.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters and findings related to the KAS-seq method for easy comparison.

ParameterValue/FindingReference
Cell Input As low as 1,000 cells[1][3][6]
Labeling Time 5 - 10 minutes in live cells[1][4][7]
Total Protocol Time 6 - 7 hours (from labeling to library)[1]
Enrichment Efficiency High, with minimal background[1]
Correlation with Activity KAS-seq signals at enhancers correlate with higher enhancer activity[1]
Proportion of Active Enhancers ~25% of annotated enhancers are SSEs in mESCs[1]
Comparison with other methodsKAS-seqPermanganate ssDNA-seq
Cell Input Requirement 1,000 - 5,000,000 cellsTens of millions of cells
Signal-to-Noise Ratio High, even for weak ssDNA signalsRelatively low for weak ssDNA signals
Detection Bias No significant length-dependent biasNot specified

Experimental Protocols

I. Cell Culture and this compound Labeling
  • Cell Culture: Culture cells of interest to the desired confluency under standard conditions. For suspension cells, ensure a sufficient cell number for the experiment.

  • Prepare Labeling Medium: Prepare a 500 mM this compound stock solution in DMSO.[8] Immediately before use, dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 5 mM.[7][8] It is critical to pre-warm the medium to aid in the dissolution of this compound.[7][8]

  • This compound Labeling:

    • For adherent cells: Remove the existing culture medium and add the 5 mM this compound labeling medium directly to the culture dish.[7][8]

    • For suspension cells: Pellet the cells and resuspend them in the 5 mM this compound labeling medium.[7][8]

  • Incubation: Incubate the cells at 37°C for 10 minutes.[7][8]

  • Cell Lysis: After incubation, immediately proceed to genomic DNA isolation.

II. Genomic DNA Isolation and Biotinylation
  • Genomic DNA Isolation: Isolate genomic DNA (gDNA) from the this compound labeled cells using a standard commercial kit or protocol.

  • Click Reaction for Biotinylation:

    • Prepare a click reaction mixture. For 1 µg of gDNA, the typical reaction includes the biotin-conjugated alkyne (e.g., biotin-DBCO).

    • Incubate the mixture at 37°C for 1.5 hours with shaking at 500 rpm to facilitate the "click" reaction.[7][8]

  • RNase Treatment: Add RNase A to the reaction mixture and incubate at 37°C for 15 minutes with shaking at 500 rpm to remove any co-purified RNA.[7][8]

  • DNA Purification: Purify the biotinylated DNA using a suitable method, such as column purification or ethanol (B145695) precipitation.

III. Library Preparation and Sequencing
  • DNA Fragmentation: Dilute 1 µg of biotinylated DNA in 100 µL of 25 mM K3BO3 (pH 7.0).[7][8] Fragment the DNA to the desired size range (e.g., 200-500 bp) by sonication (e.g., using a Bioruptor).[7][8]

  • Enrichment of Labeled Fragments:

    • Use streptavidin-coated magnetic beads to capture the biotinylated DNA fragments.

    • Perform stringent washes to remove non-biotinylated DNA.

  • Library Construction:

    • Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments while they are still bound to the beads.

    • The covalent reaction between guanine and this compound is reversible, which allows for the removal of the this compound adduct by heating to facilitate efficient PCR amplification.[4]

    • Elute the DNA and perform PCR amplification to generate the sequencing library.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

IV. Data Analysis
  • Data Processing: Process the raw sequencing data using standard bioinformatic pipelines, such as the one provided by KAS-pipe.[9][10] This typically involves adapter trimming, alignment to a reference genome, and removal of PCR duplicates.

  • Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of significant enrichment of KAS-seq signal.[1]

  • Identification of Single-Stranded Transcribing (SST) Enhancers:

    • Define enhancer regions based on existing annotations or chromatin marks (e.g., H3K27ac).

    • Define "enhancer shores" as regions flanking the annotated enhancers.

    • Calculate the KAS-seq read density within the enhancer regions and their corresponding shores.

    • Enhancers with significantly higher KAS-seq signal compared to their shores (e.g., >1.5-fold enrichment, p-value ≤ 0.05) are classified as SST enhancers.[11]

  • Downstream Analysis: Correlate the identified SST enhancers with gene expression data, transcription factor binding sites, and other relevant genomic datasets to elucidate their regulatory roles.

Visualizations

KAS_seq_Workflow cluster_cell_culture In Vivo Labeling cluster_biochem Biochemical Processing cluster_sequencing Sequencing & Analysis LiveCells Live Cells N3K_labeling This compound Labeling (5-10 min) LiveCells->N3K_labeling gDNA_isolation gDNA Isolation N3K_labeling->gDNA_isolation Biotinylation Biotinylation (Click Chemistry) gDNA_isolation->Biotinylation Fragmentation DNA Fragmentation Biotinylation->Fragmentation Enrichment Streptavidin Enrichment Fragmentation->Enrichment Library_prep Library Preparation Enrichment->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing Data_analysis Data Analysis (KAS-pipe) Sequencing->Data_analysis SST_Enhancers Identified SST Enhancers Data_analysis->SST_Enhancers

Caption: KAS-seq experimental workflow.

N3K_Mechanism cluster_dsDNA Double-Stranded DNA (dsDNA) cluster_ssDNA Single-Stranded DNA (ssDNA) dsDNA Guanine (G) base-paired with Cytosine (C) No_Reaction No Reaction dsDNA->No_Reaction Protected N3K_dsDNA This compound N3K_dsDNA->No_Reaction ssDNA Unpaired Guanine (G) in transcription bubble Reaction Specific Covalent Adduct Formation ssDNA->Reaction Accessible N3K_ssDNA This compound N3K_ssDNA->Reaction

References

Unveiling R-loop Dynamics: Strand-Specific KAS-seq (spKAS-seq) for High-Resolution Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA (ssDNA). These structures play crucial roles in various cellular processes, including transcription regulation, DNA replication, and DNA repair. However, the dysregulation of R-loop formation and resolution is associated with genomic instability and has been implicated in various human diseases, including cancer and neurodegenerative disorders.[1][2][3][4][5][6][7][8][9][10] The ability to accurately map the genomic locations of R-loops is therefore critical for understanding their biological functions and their roles in disease pathogenesis.

Strand-specific kethoxal-assisted bisulfite sequencing (spKAS-seq) is a powerful technique for genome-wide R-loop mapping that offers high sensitivity and strand specificity.[1] This method is based on the chemical modification of guanine (B1146940) bases in ssDNA with N3-kethoxal, followed by strand-specific library preparation and sequencing. By detecting asymmetric ssDNA exposure, spKAS-seq can precisely identify the displaced ssDNA strand within an R-loop, providing stranded information about the R-loop's location and orientation. A key advantage of spKAS-seq is its ability to work with low-input materials, requiring as few as 50,000 cells, making it suitable for studies involving rare cell populations or precious clinical samples.[1][2]

These application notes provide a comprehensive overview of spKAS-seq, including detailed experimental protocols, data analysis workflows, and potential applications in basic research and drug development.

Principle of spKAS-seq for R-loop Mapping

The core principle of spKAS-seq lies in its ability to distinguish the single-stranded, displaced DNA in an R-loop from the double-stranded DNA and the RNA:DNA hybrid. The workflow is as follows:

  • This compound Labeling: Live cells are treated with this compound, a chemical that specifically labels guanine bases in ssDNA. In an R-loop, the guanine bases on the displaced DNA strand are accessible to this compound, while the guanine bases in the dsDNA and the RNA:DNA hybrid are protected.

  • Strand-Specific Enrichment: After DNA isolation, the this compound-labeled DNA is biotinylated. A crucial step for strand specificity involves enrichment of the labeled ssDNA under denaturing conditions (e.g., using 100 mM NaOH). This ensures that only the covalently modified ssDNA is captured, preventing the co-purification of the complementary strand.

  • Strand-Specific Library Preparation: A ligation-based method is used for library construction, which preserves the strand information of the captured ssDNA fragments.

  • Sequencing and Data Analysis: The resulting library is sequenced, and the reads are mapped to the reference genome. R-loops are identified as regions with a significant enrichment of reads on one strand compared to the other.

Quantitative Data Summary

The following tables summarize key quantitative data from spKAS-seq experiments, providing insights into the method's performance and R-loop distribution.

Table 1: spKAS-seq R-loop Detection in Human Cell Lines

Cell LineInput Cell NumberNumber of R-loops DetectedReference
HEK293T50,00017,981[1]

Table 2: Genomic Distribution of R-loops in HEK293T Cells Identified by spKAS-seq

Genomic FeaturePercentage of R-loopsNumber of R-loopsReference
Enhancers-1,671[1]
tRNA gene loci-180 (out of 606 annotated)[1]

Table 3: Comparison of spKAS-seq with Other R-loop Mapping Methods

Comparison MetricFindingReference
Overlap with bulk-cell spKAS-seq75% of R-loops detected with 50,000 cells overlap with those from bulk cells.[1]
Overlap with DRIP-seq62.1% of R-loops identified by DRIP-seq overlap with RNase H-responsive R-loops detected by spKAS-seq in HEK293T cells.[11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing spKAS-seq.

Part 1: In Vivo this compound Labeling of ssDNA
  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be labeled directly on the plate. For suspension cells, collect by centrifugation. A minimum of 50,000 cells is required.

  • This compound Labeling Solution: Prepare a 5 mM solution of this compound in pre-warmed cell culture medium.

  • Labeling Reaction: Resuspend the cell pellet in the this compound labeling solution or add the solution directly to the culture plate. Incubate for 10 minutes at 37°C.

  • Cell Lysis: After incubation, immediately lyse the cells using a suitable lysis buffer (e.g., buffer with proteinase K).

Part 2: DNA Isolation and Biotinylation
  • Genomic DNA Isolation: Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.

  • Click Chemistry Reaction: To biotinylate the this compound-labeled guanines, perform a copper-free click chemistry reaction.

  • DNA Purification: Purify the biotinylated DNA using a DNA purification kit or ethanol (B145695) precipitation.

Part 3: Strand-Specific Enrichment of Labeled ssDNA
  • DNA Fragmentation: Shear the genomic DNA to a desired size range (e.g., 150-350 bp) using sonication.

  • Denaturation and Streptavidin Bead Binding: This is a critical step for strand specificity. Resuspend streptavidin beads in a binding buffer. Add the fragmented DNA and incubate. Then, add 100 mM NaOH to denature the DNA and wash the beads. This ensures that only the biotinylated (this compound labeled) single strand remains bound to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound DNA.

  • Elution: Elute the captured ssDNA from the beads.

Part 4: Strand-Specific Library Preparation and Sequencing
  • ssDNA Ligation: Use a ligation-based library preparation kit that is specifically designed for single-stranded DNA to preserve strand information.

  • Library Amplification: Amplify the library using a high-fidelity DNA polymerase.

  • Sequencing: Sequence the library on a suitable next-generation sequencing platform.

Part 5: Control Experiment - RNase H Treatment

To validate that the detected signals are indeed from R-loops, a control experiment with RNase H treatment is recommended.

  • Cell Permeabilization: Permeabilize cells using a mild detergent (e.g., Triton X-100).

  • RNase H Digestion: Treat the permeabilized cells with RNase H to specifically degrade the RNA in RNA:DNA hybrids.

  • spKAS-seq Procedure: Proceed with the spKAS-seq protocol as described above. A significant reduction in strand-asymmetric signal after RNase H treatment confirms the presence of R-loops.

Data Analysis

The computational analysis of spKAS-seq data is a critical component of R-loop mapping. The KAS-Analyzer is a recommended computational framework for this purpose.[11][12][13]

  • Read Alignment: Align the sequencing reads to the reference genome.

  • Peak Calling: Identify regions with a significant enrichment of reads.

  • Strand Asymmetry Analysis: The key step in R-loop identification is to find regions with a statistically significant bias in the number of reads mapping to the plus versus the minus strand.

  • R-loop Identification: Regions with significant strand asymmetry are defined as R-loops.

  • Downstream Analysis: The identified R-loops can be annotated based on their genomic features (e.g., promoters, enhancers, gene bodies) and integrated with other genomic datasets (e.g., ChIP-seq, ATAC-seq) for further biological interpretation.

Visualizations

spKAS-seq Experimental Workflow

spKAS_seq_Workflow cluster_cell_prep 1. In Vivo Labeling cluster_dna_proc 2. DNA Processing cluster_enrichment 3. Strand-Specific Enrichment cluster_library_seq 4. Library Prep & Sequencing cluster_analysis 5. Data Analysis start_cells Live Cells (≥50,000) n3_kethoxal This compound Treatment start_cells->n3_kethoxal gDNA_isolation Genomic DNA Isolation n3_kethoxal->gDNA_isolation biotinylation Biotinylation (Click Chemistry) gDNA_isolation->biotinylation fragmentation DNA Fragmentation biotinylation->fragmentation denaturation Denaturation (100mM NaOH) & Streptavidin Bead Binding fragmentation->denaturation washing Washing denaturation->washing elution Elution of ssDNA washing->elution library_prep Strand-Specific Library Preparation elution->library_prep sequencing Next-Generation Sequencing library_prep->sequencing alignment Read Alignment sequencing->alignment strand_asymmetry Strand Asymmetry Analysis alignment->strand_asymmetry r_loop_id R-loop Identification strand_asymmetry->r_loop_id

Caption: The experimental workflow of spKAS-seq for R-loop mapping.

Principle of R-loop Detection by spKAS-seq

Caption: Principle of R-loop detection using spKAS-seq.

Applications in Research and Drug Development

The ability of spKAS-seq to provide high-resolution, strand-specific maps of R-loops with low cell numbers opens up numerous avenues for research and therapeutic development.

For Researchers and Scientists:
  • Fundamental Biology of R-loops: Elucidate the roles of R-loops in fundamental processes like transcription initiation and termination, DNA replication, and chromatin regulation.[1]

  • Disease Mechanisms: Investigate the dysregulation of R-loop formation in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[1][4][5][6][7][10]

  • Response to Perturbations: Study the dynamics of R-loop formation and resolution in response to various cellular stresses, such as DNA damage or transcription inhibition.[1]

  • Protein-R-loop Interactions: Combine spKAS-seq with techniques like ChIP-seq to identify proteins that associate with R-loops and regulate their stability.[1]

For Drug Development Professionals:
  • Target Identification and Validation: R-loops and the machinery that regulates them are emerging as promising therapeutic targets.[1][3][7][14] spKAS-seq can be used to identify cell types or disease states with high R-loop burdens, suggesting a potential vulnerability that can be exploited therapeutically. For example, cancer cells with deficiencies in certain DNA repair pathways may accumulate R-loops and be more sensitive to inhibitors of R-loop-processing enzymes.[11][13]

  • Mechanism of Action Studies: Assess how novel or existing drugs impact R-loop dynamics. Some anti-cancer drugs, such as topoisomerase inhibitors, have been shown to induce R-loop formation.[1] spKAS-seq can provide a genome-wide view of these effects, helping to elucidate the drug's mechanism of action and potential off-target effects.

  • Biomarker Discovery: R-loop profiles generated by spKAS-seq could serve as biomarkers to stratify patients for clinical trials or to monitor treatment response. For instance, a high R-loop burden in a tumor biopsy might predict sensitivity to a drug that targets R-loop resolution pathways.[11]

  • Preclinical Studies: In preclinical models, spKAS-seq can be used to assess the efficacy of drugs designed to modulate R-loop levels. Its low-input requirement is particularly advantageous for studies using patient-derived xenografts or organoids where material is limited.

  • Synthetic Lethality Screens: Identify synthetic lethal interactions by screening for genes whose inhibition is lethal only in the context of high R-loop levels. spKAS-seq can be used to validate the on-target effect of compounds that induce R-loops in such screens.[14]

Conclusion

spKAS-seq represents a significant advancement in the field of R-loop mapping. Its high sensitivity, strand specificity, and low-input requirement make it a versatile tool for both basic research and translational applications. For researchers, it offers an unprecedented view of the R-loop landscape and its dynamics. For drug development professionals, it provides a powerful platform for target discovery, mechanism of action studies, and biomarker development in the burgeoning field of R-loop-targeted therapies. The detailed protocols and application notes provided here serve as a valuable resource for implementing this cutting-edge technology to unravel the complexities of R-loop biology and its implications for human health and disease.

References

Illuminating the Landscape of Active Chromatin: A Guide to Combining KAS-seq and ATAC-seq

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The intricate dance of gene regulation lies at the heart of cellular function, differentiation, and disease. Understanding which regions of the genome are accessible and actively being transcribed is paramount for deciphering complex regulatory networks and identifying novel therapeutic targets. This document provides a detailed guide to a powerful combination of techniques, Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) and the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), for the simultaneous profiling of chromatin accessibility and transcriptional activity.

Introduction to KAS-seq and ATAC-seq

ATAC-seq has revolutionized the study of chromatin by providing a rapid and sensitive method to map open, accessible regions of the genome.[1][2] The technique utilizes a hyperactive Tn5 transposase to preferentially insert sequencing adapters into nucleosome-depleted regions, which are characteristic of active regulatory elements like promoters and enhancers.[1][2]

KAS-seq , on the other hand, directly identifies regions of single-stranded DNA (ssDNA), a hallmark of active transcription bubbles.[3][4] This method employs N3-kethoxal, a chemical probe that specifically labels unpaired guanine (B1146940) residues in ssDNA.[4][5] These labeled regions can then be enriched and sequenced, providing a genome-wide snapshot of transcriptional activity.[4][5]

By combining KAS-seq and ATAC-seq (KAS-ATAC-seq) , researchers can pinpoint genomic regions that are both accessible and actively transcribed, offering a more nuanced and dynamic view of the active regulome.[6][7] This integrated approach allows for the precise annotation of functional cis-regulatory elements (CREs) and the identification of transcriptionally active enhancers, which are often missed by either method alone.[3][6]

Applications in Research and Drug Development

The synergistic power of KAS-ATAC-seq opens up new avenues for investigation in various fields:

  • Dissecting Gene Regulatory Networks: By simultaneously mapping accessible and transcribed regions, researchers can build more accurate models of gene regulation, identifying key transcription factors and their target enhancers that drive specific cellular phenotypes.[3][6]

  • Oncology Research: KAS-ATAC-seq can be used to identify aberrantly activated enhancers and promoters that drive oncogene expression in cancer cells, providing potential targets for novel epigenetic therapies.

  • Drug Discovery and Development: This technique can be employed to assess the on-target and off-target effects of drugs that modulate chromatin structure or transcription. By comparing KAS-ATAC-seq profiles before and after drug treatment, researchers can gain insights into the compound's mechanism of action.

  • Developmental Biology: KAS-ATAC-seq is invaluable for studying the dynamic changes in chromatin accessibility and transcription during cellular differentiation and embryonic development.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from KAS-ATAC-seq experiments, comparing it with individual ATAC-seq and KAS-seq where applicable. The data is adapted from studies on mouse embryonic stem cells (mESCs).[6]

Table 1: Library Preparation and Sequencing Metrics

MetricATAC-seqKAS-ATAC-seqNotes
Starting Cell Number 50,000500,000 (10 x 50,000 reactions)KAS-ATAC-seq requires a higher starting cell number to capture the rarer population of simultaneously accessible and ssDNA-containing fragments.[2]
Typical Library Yield 400-600 ngVariable, generally lower than ATAC-seqYield is dependent on the abundance of the target fragments.
Recommended Sequencing Depth >50 million reads>50 million readsDeeper sequencing (>200 million reads) is recommended for transcription factor footprinting.[8]
Mapping Rate >95%>95%High mapping rates are expected for both techniques.
Mitochondrial DNA Contamination <15% (with Omni-ATAC)<15%Proper nuclei isolation is crucial to minimize mitochondrial DNA.
PCR Duplication Rate <20%<20%Low duplication rates indicate high library complexity.

Table 2: Peak Calling and Distribution

MetricATAC-seq (mESCs)KAS-ATAC-seq (mESCs)Notes
Total Peaks Identified 55,28430,289KAS-ATAC-seq identifies a subset of accessible regions that are also transcriptionally active.
Proximal Peaks (<1kb from TSS) 14,27711,206 (78.5% of ATAC-seq proximal peaks)A large proportion of accessible promoters are also found to be transcriptionally active.[6]
Distal Peaks (>1kb from TSS) 41,00718,783 (45.8% of ATAC-seq distal peaks)KAS-ATAC-seq helps to distinguish active enhancers from poised or inactive accessible regions.[6]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of KAS-ATAC-seq and a representative signaling pathway that can be investigated using this technique.

KAS_ATAC_Seq_Workflow cluster_cell_prep Cell Preparation cluster_atac ATAC-seq Core cluster_enrichment Enrichment of Labeled Fragments cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis start Start with Live Cells kethoxal This compound Labeling of ssDNA start->kethoxal wash1 Wash to Remove Excess Kethoxal kethoxal->wash1 lysis Cell Lysis & Nuclei Isolation wash1->lysis tagmentation Tn5 Transposition of Accessible Chromatin lysis->tagmentation gDNA_purification Genomic DNA Purification tagmentation->gDNA_purification click_reaction Click Chemistry for Biotinylation gDNA_purification->click_reaction pulldown Streptavidin Pulldown click_reaction->pulldown pcr PCR Amplification pulldown->pcr library_qc Library QC pcr->library_qc sequencing High-Throughput Sequencing library_qc->sequencing alignment Alignment to Reference Genome sequencing->alignment peak_calling Peak Calling alignment->peak_calling downstream Downstream Analysis (Footprinting, etc.) peak_calling->downstream

Caption: KAS-ATAC-seq experimental workflow.

Retinoic_Acid_Signaling RA Retinoic Acid (RA) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR binds & activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE binds to Chromatin Chromatin Remodeling & Increased Accessibility RAR_RXR->Chromatin ETS ETS Transcription Factors RARE->ETS recruits YY1 YY1 Transcription Factor RARE->YY1 recruits Target_Genes Target Gene Expression (Neural Differentiation) ETS->Target_Genes activates YY1->Target_Genes activates Chromatin->Target_Genes

References

Probing the Landscape of G-Quadruplexes: Application Notes and Protocols for N3-Kethoxal-Based Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of biological processes, including transcriptional regulation, replication, and translation, and have emerged as promising therapeutic targets. The development of reliable methods to detect and map G4 structures in vivo and in vitro is crucial for understanding their physiological roles and for the development of G4-targeted drugs. N3-kethoxal, an azide-containing derivative of kethoxal, offers a powerful tool for footprinting G-quadruplexes. It selectively reacts with the N1 and N2 positions of single-stranded guanines, which are protected within the G-tetrads of a folded G-quadruplex, thereby providing a chemical snapshot of G4 formation.

This document provides detailed application notes and experimental protocols for two prominent this compound-based methods for G-quadruplex detection: Keth-seq for RNA G-quadruplexes (rG4s) and KAS-seq for DNA G-quadruplexes.

Principle of this compound-Based G-Quadruplex Footprinting

This compound is a cell-permeable chemical probe that specifically labels guanines in single-stranded nucleic acids.[1][2] The core principle behind its use in G4 detection lies in the differential accessibility of guanines. In a folded G-quadruplex structure, the guanines involved in G-tetrad formation are protected from this compound modification. Conversely, guanines in single-stranded regions, such as the loops of G4s or in unfolded G-rich sequences, are readily labeled. This differential reactivity allows for the precise identification of G4 structures. The incorporated azide (B81097) group on this compound enables subsequent biotinylation via click chemistry, facilitating enrichment and detection.[3][4]

Key Advantages of this compound-Based Methods:

  • High Specificity for Guanine (B1146940): this compound selectively reacts with guanine bases, minimizing off-target modifications.[1]

  • In Vivo Applicability: Its cell-permeability allows for the probing of G-quadruplex structures within living cells, providing insights into their native conformations.[1][3]

  • Reversible Labeling: The this compound adduct can be removed under specific conditions, which can be useful for certain experimental controls.[1]

  • High-Throughput Sequencing Compatibility: Both Keth-seq and KAS-seq are coupled with next-generation sequencing, enabling transcriptome-wide and genome-wide mapping of G-quadruplexes.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative metrics for Keth-seq and KAS-seq, providing a basis for experimental design and comparison with other methods.

Table 1: Performance Metrics of Keth-seq for RNA G-Quadruplex Detection

ParameterValueReference
Guanine Selectivity (RT-stop sites) >80%[1]
In Vivo Labeling Time Signal saturation within 5 minutes[1]
Reproducibility (Correlation of RT-stop levels) High (Pearson correlation)[1]
Comparison with icSHAPE (AUC for 18S rRNA) Keth-seq: 0.81, icSHAPE: 0.71[1]
Detected rG4 Regions in HeLa cells (PDS-treated vs. native) 69 out of 105 previously identified rG4 regions showed higher Gini index upon PDS treatment, suggesting induced folding.[1]

Table 2: Performance Metrics of KAS-seq for DNA G-Quadruplex Detection

ParameterValueReference
In Vivo Labeling Time 5-10 minutes[2][3]
Minimum Cell Input As few as 1,000 cells[4]
Reproducibility (Peak Overlap) High correlation between replicates[3]
Correlation with Pol II ChIP-seq (promoters in mESCs) ~95% of KAS-seq peaks overlap with Pol II ChIP-seq peaks[4]
Overlap with Predicted Non-B DNA Structures KAS-seq signals under transcription inhibition show overlap with predicted quadruplex, H-DNA, and Z-DNA regions.[4]

Experimental Protocols

Protocol 1: Keth-seq for Transcriptome-Wide Mapping of RNA G-Quadruplexes

This protocol outlines the key steps for identifying RNA G-quadruplexes using this compound followed by high-throughput sequencing.

A. In Vitro this compound Probing of RNA

  • RNA Refolding:

    • Denature 100 pmol of RNA oligo at 95°C for 5 min, then cool to 4°C for 5 min.

    • To induce rG4 folding, add 1 M KCl to a final concentration of 100 mM and a G4-stabilizing ligand like PDS (pyridostatin) to a final concentration of 5 µM in a reaction buffer (e.g., 0.1 M sodium cacodylate, 10 mM MgCl₂, pH 7.0).[1]

    • Incubate at 37°C for 10 min to allow for equilibration.

  • This compound Labeling:

    • Add 1 µmol of this compound to the refolded RNA mixture.

    • Incubate at 37°C for 10 min.[1]

  • RNA Purification:

    • Purify the this compound-labeled RNA using an appropriate RNA clean-up kit.

B. In Vivo this compound Probing of RNA

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • If inducing G4 formation, treat cells with a G4-stabilizing ligand (e.g., PDS) at an appropriate concentration and for a suitable duration.

  • This compound Labeling:

    • Add this compound directly to the cell culture medium to a final concentration of 5 mM.[5]

    • Incubate at 37°C for 5-10 minutes.[1]

  • Total RNA Extraction:

    • Immediately after labeling, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).

C. Library Preparation for Keth-seq

  • Biotinylation:

    • To the purified this compound-labeled RNA, add DBCO-Biotin and incubate at 37°C for 2 hours in the presence of an RNase inhibitor.[1]

  • RNA Fragmentation:

    • Fragment the biotinylated RNA to the desired size range (e.g., 150-250 nt) by sonication. Avoid high-temperature fragmentation methods as they can affect the this compound adducts.[1]

  • Enrichment of Labeled Fragments (Optional but Recommended):

    • Use streptavidin-coated magnetic beads to enrich for the biotinylated RNA fragments.

  • Reverse Transcription and Library Construction:

    • Perform reverse transcription using a primer that anneals to the adapter ligated to the 3' end of the RNA fragments. The this compound adducts will cause the reverse transcriptase to stall, generating cDNAs of varying lengths.

    • Construct a sequencing library from the resulting cDNA using a standard library preparation kit.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Analyze the data by mapping the reads and identifying the reverse transcription stop sites. A significant accumulation of RT stops at a guanine residue in the control (unfolded) sample but not in the G4-folded sample is indicative of that guanine's involvement in a G-quadruplex.

Protocol 2: KAS-seq for Genome-Wide Mapping of DNA G-Quadruplexes

This protocol details the procedure for detecting DNA G-quadruplexes across the genome using this compound.

A. In Vivo this compound Labeling of Genomic DNA

  • Cell Culture:

    • Grow cells to the desired density (1-5 million cells).

  • This compound Labeling:

    • Prepare a labeling medium by diluting a 500 mM this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 5 mM.[5]

    • Incubate the cells in the labeling medium for 10 min at 37°C.[3]

  • Genomic DNA Isolation:

    • Harvest the cells and isolate genomic DNA using a commercial kit. Elute the DNA in 25 mM K₃BO₃ (pH 7.0).[3]

B. Library Preparation for KAS-seq

  • Biotinylation:

    • Prepare a click reaction mixture containing the this compound-labeled gDNA and DBCO-biotin.

    • Incubate the mixture at 37°C for 1.5 hours with shaking.[5]

    • Treat with RNase A to remove any contaminating RNA.

  • DNA Fragmentation:

    • Fragment the biotinylated gDNA to a size range of 150-350 bp by sonication.[5]

  • Enrichment of Labeled DNA Fragments:

    • Use streptavidin-coated magnetic beads to pull down the biotinylated DNA fragments.

  • Library Construction:

    • Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments.

    • Before PCR amplification, remove the this compound adducts by heating the sample at 95°C.[4]

    • Amplify the library using a suitable number of PCR cycles.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Use a peak-calling algorithm to identify regions enriched for KAS-seq signals. The absence of a peak in a G-rich region would suggest the formation of a G-quadruplex structure that protects the guanines from this compound labeling. Comparing KAS-seq data from cells under conditions that stabilize or destabilize G4s can further pinpoint G4 locations.

Visualizations

Keth_seq_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo cluster_library_prep Library Preparation RNA_vitro RNA Oligo Refolding Refolding (e.g., +KCl, +PDS) RNA_vitro->Refolding Labeling_vitro This compound Labeling Refolding->Labeling_vitro Biotinylation Biotinylation (Click Chemistry) Labeling_vitro->Biotinylation Cells Live Cells Labeling_vivo This compound Labeling Cells->Labeling_vivo RNA_Extraction Total RNA Extraction Labeling_vivo->RNA_Extraction RNA_Extraction->Biotinylation Fragmentation RNA Fragmentation (Sonication) Biotinylation->Fragmentation Enrichment Enrichment (Streptavidin Beads) Fragmentation->Enrichment RT_Library Reverse Transcription & Library Prep Enrichment->RT_Library Sequencing Sequencing RT_Library->Sequencing Analysis Data Analysis (RT Stop Sites) Sequencing->Analysis

Caption: Keth-seq experimental workflow for RNA G-quadruplex detection.

KAS_seq_Workflow cluster_in_vivo_kas In Vivo Labeling cluster_library_prep_kas Library Preparation Cells_kas Live Cells Labeling_vivo_kas This compound Labeling Cells_kas->Labeling_vivo_kas gDNA_Isolation gDNA Isolation Labeling_vivo_kas->gDNA_Isolation Biotinylation_kas Biotinylation (Click Chemistry) gDNA_Isolation->Biotinylation_kas Fragmentation_kas DNA Fragmentation (Sonication) Biotinylation_kas->Fragmentation_kas Enrichment_kas Enrichment (Streptavidin Beads) Fragmentation_kas->Enrichment_kas Library_Prep_kas Library Prep (Adapter Ligation) Enrichment_kas->Library_Prep_kas Removal_kas This compound Removal (Heat) Library_Prep_kas->Removal_kas PCR_kas PCR Amplification Removal_kas->PCR_kas Sequencing_kas Sequencing PCR_kas->Sequencing_kas Analysis_kas Data Analysis (Peak Calling) Sequencing_kas->Analysis_kas N3_Kethoxal_Mechanism cluster_g4 Folded G-Quadruplex cluster_ss Single-Stranded G4 G-rich Sequence Folded_G4 Folded G4 (Guanines in Tetrads are Protected) G4->Folded_G4 No_Reaction No this compound Reaction Folded_G4->No_Reaction + this compound No_Enrichment No_Enrichment No_Reaction->No_Enrichment No Biotinylation & No Enrichment SS Unfolded G-rich Sequence Labeled_SS Labeled Guanines SS->Labeled_SS + this compound Biotinylation_Enrichment Biotinylation_Enrichment Labeled_SS->Biotinylation_Enrichment Biotinylation & Enrichment

References

Illuminating the Transcriptome: A Guide to Fluorescent RNA Labeling with N3-kethoxal and DBCO Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and practical protocols for the fluorescent labeling of RNA using the chemoselective probe N3-kethoxal in conjunction with DBCO-functionalized fluorescent dyes. This powerful technique enables the specific tagging of single-stranded guanine (B1146940) residues, opening avenues for investigating RNA structure, function, and localization in vitro and in living cells.

The this compound-based method offers a significant advancement in RNA biology, providing a robust and versatile tool for transcriptome-wide analysis. This compound, an azide-modified derivative of kethoxal (B1673598), readily penetrates cell membranes and selectively reacts with the N1 and N2 positions of guanine bases that are not involved in secondary structures.[1][2][3] This initial reaction introduces a bioorthogonal azide (B81097) handle onto the RNA molecule. Subsequently, a fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group is introduced. The azide and DBCO groups undergo a highly efficient and specific copper-free click chemistry reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently attach the fluorescent probe to the RNA.[4][5][6][7][8] This two-step labeling strategy provides high specificity and biocompatibility, making it suitable for a wide range of applications, from in vitro biochemical assays to in vivo imaging.

Key Advantages of the this compound/DBCO System:

  • High Specificity: this compound selectively targets single-stranded guanine residues, providing valuable information about RNA secondary structure.[1][2][9]

  • Biocompatibility: The copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes, allowing for labeling in living cells.[4][6][7]

  • Versatility: The azide handle can be conjugated to a variety of DBCO-functionalized molecules, including fluorescent dyes, biotin (B1667282) for enrichment, or other functional probes.[1][9]

  • Reversibility: The this compound modification can be reversed under specific conditions, offering an additional layer of experimental control.[1][2]

  • High Efficiency: The SPAAC reaction is highly efficient, leading to robust and sensitive detection of labeled RNA.[4][8]

Applications in Research and Drug Development:

  • RNA Structure Mapping: By specifically labeling accessible guanine residues, this method, often referred to as Keth-seq when combined with sequencing, allows for the transcriptome-wide determination of RNA secondary structures.[1][2][3] Understanding RNA structure is crucial for elucidating its regulatory functions.

  • In Vivo RNA Imaging: Fluorescently labeled RNA can be visualized in living cells, providing insights into its subcellular localization, transport, and dynamics.[4][5]

  • RNA-Protein Interaction Studies: This technique can be adapted to study RNA-protein interactions by identifying regions of RNA that are protected from this compound labeling upon protein binding.

  • Drug Discovery: The method can be used to investigate how small molecules or potential drug candidates affect RNA structure and function.

Chemical Labeling and Detection Workflow

The overall workflow for fluorescently labeling RNA with this compound and a DBCO dye involves two main stages: modification of RNA with this compound and the subsequent click chemistry reaction with the DBCO-dye.

G cluster_0 Step 1: this compound Modification cluster_1 Step 2: Fluorescent Labeling via Click Chemistry cluster_2 Downstream Analysis A Single-stranded RNA (ssRNA) with accessible Guanine B This compound Treatment (in vitro or in vivo) A->B Incubation C Azide-modified RNA (RNA-N3) B->C Selective reaction with Guanine E Copper-free Click Reaction (SPAAC) C->E D DBCO-functionalized Fluorescent Dye D->E F Fluorescently Labeled RNA E->F Stable triazole linkage G Fluorescence Microscopy F->G H Gel Electrophoresis F->H I High-Throughput Sequencing (Keth-seq) F->I

Figure 1. Experimental workflow for fluorescent RNA labeling.

Quantitative Data Summary

The efficiency of RNA labeling is dependent on several factors, including the concentration of reagents, incubation time, and the specific RNA sequence and structure. The following tables summarize typical experimental parameters and expected outcomes based on published data.

Table 1: In Vitro RNA Labeling Parameters
Parameter Recommended Range/Value
RNA Concentration10-100 pmol
This compound Concentration100 mM
DBCO-Dye Concentration10-fold molar excess over RNA[10]
Labeling Buffer0.1 M Sodium Cacodylate, 10 mM MgCl2, pH 7.0[1]
This compound Incubation10 min at 37°C[1]
DBCO-Dye Incubation1-2 hours at 37°C[1][10]
Table 2: In Vivo RNA Labeling Parameters
Parameter Recommended Range/Value
Cell TypeHeLa, mESCs[1][5]
This compound Concentration in Media1 mM[5]
This compound Incubation Time5-20 minutes[2]
DBCO-Dye IncubationVaries depending on the dye's cell permeability

Experimental Protocols

Protocol 1: In Vitro Fluorescent Labeling of an RNA Oligonucleotide

This protocol describes the labeling of a purified RNA oligonucleotide.

Materials:

  • RNA oligonucleotide

  • This compound

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Kethoxal reaction buffer (0.1 M Sodium Cacodylate, 10 mM MgCl2, pH 7.0)

  • RNase-free water

  • RNA purification columns (e.g., spin columns)

  • Heating block or incubator at 37°C

Procedure:

  • RNA Preparation: Resuspend the RNA oligonucleotide in RNase-free water to a final concentration of 10 µM (100 pmol in 10 µL).

  • This compound Modification:

    • In a sterile, RNase-free microcentrifuge tube, combine:

      • 10 µL of 10 µM RNA oligo (100 pmol)

      • 1 µL of 1 M this compound (final concentration 100 mM)

      • Adjust the total volume to 10 µL with kethoxal reaction buffer if necessary.

    • Incubate the reaction mixture at 37°C for 10 minutes.[1]

  • Purification of Azide-Modified RNA:

    • Purify the this compound-modified RNA using an appropriate RNA purification spin column to remove excess this compound. Elute the RNA in RNase-free water.

  • DBCO-Dye Conjugation (Click Chemistry):

    • To the purified azide-modified RNA, add the DBCO-functionalized dye to a final concentration that is a 10-fold molar excess relative to the initial amount of RNA.[10]

    • Incubate the reaction at 37°C for 2 hours in the dark.[1]

  • Final Purification:

    • Purify the fluorescently labeled RNA from the excess DBCO dye using an RNA purification spin column.

  • Analysis:

    • The labeled RNA can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). A fluorescent band corresponding to the size of the RNA oligo should be visible under appropriate illumination.

G A RNA Oligo B Add this compound (100 mM final) A->B C Incubate 37°C, 10 min B->C D Purify RNA (Spin Column) C->D E Add DBCO-Dye (10x molar excess) D->E F Incubate 37°C, 2 hr E->F G Purify Labeled RNA (Spin Column) F->G H Analyze via Gel Electrophoresis G->H

Figure 2. In vitro RNA oligonucleotide labeling workflow.
Protocol 2: In Vivo Labeling of Total RNA in Cultured Cells

This protocol provides a general guideline for labeling RNA within living cells. Optimization may be required for different cell types.

Materials:

  • Cultured mammalian cells (e.g., HeLa)

  • Cell culture medium

  • This compound

  • DBCO-functionalized fluorescent dye (cell-permeable)

  • Phosphate-buffered saline (PBS)

  • Total RNA extraction kit

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells in an appropriate vessel (e.g., multi-well plate) and grow to the desired confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution directly into the cell culture medium to a final concentration of 1 mM.[5]

    • Incubate the cells with the this compound-containing medium for 10-15 minutes at 37°C.[2]

  • Washing:

    • Aspirate the this compound-containing medium and wash the cells three times with pre-warmed PBS to remove excess reagent.

  • DBCO-Dye Incubation (for in-cell click chemistry and imaging):

    • Add the cell-permeable DBCO-dye to fresh culture medium at the desired concentration.

    • Incubate the cells with the DBCO-dye-containing medium for the recommended time (typically 1-2 hours) at 37°C in the dark.

  • Imaging:

    • Wash the cells with PBS to remove excess dye.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

For analysis of labeled total RNA:

  • RNA Extraction:

    • After the this compound treatment and washing steps (steps 2 and 3), lyse the cells and extract the total RNA using a commercial RNA extraction kit.

  • In Vitro Click Reaction:

    • Perform the DBCO-dye conjugation on the extracted total RNA as described in Protocol 1, steps 4 and 5.

  • Analysis:

    • The fluorescently labeled total RNA can be analyzed by gel electrophoresis or used for downstream applications such as Keth-seq.

G cluster_0 Option A: In-Cell Imaging cluster_1 Option B: Analysis of Labeled RNA A Cultured Cells B Treat with this compound (1 mM in media) A->B C Incubate 37°C, 10-15 min B->C D Wash with PBS C->D E Incubate with cell-permeable DBCO-Dye D->E G Extract Total RNA D->G F Wash and Image E->F H Perform in vitro Click Reaction G->H I Analyze Labeled RNA H->I

Figure 3. In vivo RNA labeling workflow.

Concluding Remarks

The this compound and DBCO dye system represents a significant methodological advance for the study of RNA biology. Its ability to specifically label single-stranded guanines provides a powerful tool for investigating RNA structure and function in both isolated systems and complex biological contexts. The detailed protocols and data presented here serve as a starting point for researchers to implement this versatile technique in their own investigations, paving the way for new discoveries in the intricate world of RNA.

References

Application Notes: Biotinylation of N3-Kethoxal Labeled DNA for Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to isolate and analyze specific DNA structures is paramount for understanding genomic regulation, DNA replication and repair, and for the development of targeted therapeutics. A powerful technique for this purpose is the enrichment of single-stranded DNA (ssDNA) regions, which are key intermediates in many cellular processes. This is achieved through the specific labeling of unpaired guanine (B1146940) residues with N3-kethoxal, followed by biotinylation for affinity purification.

This compound is a membrane-permeable molecule that rapidly and covalently modifies the N1 and N2 positions of guanine bases that are not engaged in Watson-Crick base pairing.[1][2] This azide-functionalized kethoxal (B1673598) derivative provides a bioorthogonal handle for the subsequent attachment of biotin (B1667282) through "click chemistry". Specifically, the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is employed to conjugate a biotin moiety linked to a strained alkyne, such as dibenzocyclooctyne (DBCO).[3][4][5] This copper-free approach is crucial for preserving the integrity of the DNA, as copper ions are known to cause DNA cleavage.[4][5][6][7] The resulting biotinylated DNA can then be efficiently enriched using streptavidin-based affinity purification methods, allowing for the selective isolation of ssDNA for downstream analyses like next-generation sequencing (a method known as KAS-seq).[3][8][9][10]

Principle of the Method

The overall process involves three main stages: labeling of ssDNA with this compound, biotinylation of the labeled DNA via click chemistry, and enrichment of the biotinylated DNA.

  • This compound Labeling: Cells or tissues are incubated with this compound, which permeates the cell and nuclear membranes to react specifically with unpaired guanine residues in ssDNA.

  • Biotinylation: Following DNA isolation, the azide (B81097) group on the kethoxal-guanine adduct is covalently linked to a biotin molecule functionalized with a strained alkyne (e.g., DBCO-biotin). This reaction is highly specific and occurs under mild conditions.[1][11]

  • Enrichment: The biotinylated DNA fragments are captured using streptavidin-coated magnetic beads, allowing for their separation from unlabeled double-stranded DNA.

Data Presentation

The following tables summarize the key quantitative parameters for the biotinylation of this compound labeled DNA, compiled from established protocols such as KAS-seq.[3][10]

Table 1: this compound Labeling Parameters

ParameterValueNotes
This compound Stock Solution500 mM in DMSOPrepare fresh before use.[10]
Final this compound Concentration5 mMDiluted in pre-warmed cell culture medium.[10]
Incubation Time5-10 minutesAllows for rapid capture of dynamic ssDNA changes.[3][8]
Incubation Temperature37 °CStandard cell culture conditions.[3][8][10]

Table 2: Biotinylation Reaction Parameters (Click Chemistry)

ParameterValueNotes
Biotin ReagentDBCO-BiotinA strained alkyne for copper-free click chemistry.
Reaction Buffer25 mM K3BO3 (pH 7.0)Borate stabilizes the kethoxal-guanine adduct.[3]
Incubation Time1.5 hoursWith shaking to facilitate the reaction.[10]
Incubation Temperature37 °C[3][10]
Shaking Speed500 rpm[10]

Experimental Protocols

Protocol 1: this compound Labeling of ssDNA in Cultured Cells
  • Prepare a 500 mM stock solution of this compound in DMSO.[10]

  • Pre-warm the cell culture medium to 37 °C.

  • Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 5 mM. It is important to pre-warm the medium to aid in the dissolution of this compound.[10]

  • For adherent cells, replace the existing medium with the this compound labeling medium. For suspension cells, pellet the cells and resuspend them in the labeling medium.

  • Incubate the cells for 10 minutes at 37 °C.[10]

  • After incubation, immediately proceed to genomic DNA isolation using a standard protocol of choice.

Protocol 2: Biotinylation of this compound Labeled DNA
  • Isolate genomic DNA from the this compound treated cells.

  • Quantify the isolated DNA and resuspend it in a buffer of 25 mM K3BO3 (pH 7.0).

  • Prepare the click chemistry reaction mixture as follows for a given amount of DNA (e.g., 1 µg):

    • This compound labeled DNA

    • DBCO-Biotin (to a final concentration typically in the µM range, optimization may be required)

    • 25 mM K3BO3 (pH 7.0) to the final volume.

  • Incubate the reaction mixture for 1.5 hours at 37 °C with shaking at 500 rpm.[10]

  • (Optional but recommended) Add RNase A to the reaction mixture and incubate for 15 minutes at 37 °C to remove any contaminating RNA.[3][10]

  • Purify the biotinylated DNA using a standard DNA purification kit or ethanol (B145695) precipitation.

Protocol 3: Enrichment of Biotinylated DNA
  • Fragment the purified biotinylated DNA to the desired size range for your downstream application (e.g., by sonication).[10]

  • Wash streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Resuspend the fragmented, biotinylated DNA in a suitable binding buffer and add the washed streptavidin beads.

  • Incubate the mixture with rotation to allow for the binding of biotinylated DNA to the beads.

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

  • Wash the beads several times with appropriate wash buffers to remove non-specifically bound DNA.

  • Elute the enriched ssDNA from the beads. The elution method will depend on the specific streptavidin-biotin linkage and downstream application. For some applications, PCR can be performed directly on the bead-bound DNA.

Visualizations

experimental_workflow cluster_labeling In-Cell Labeling cluster_extraction DNA Processing cluster_biotinylation Biotinylation (Click Chemistry) cluster_enrichment Enrichment cells Cultured Cells n3k Add this compound (5 mM) cells->n3k incubate_label Incubate (10 min, 37°C) n3k->incubate_label dna_iso Genomic DNA Isolation incubate_label->dna_iso click_rxn Add DBCO-Biotin dna_iso->click_rxn incubate_biotin Incubate (1.5 h, 37°C) click_rxn->incubate_biotin fragment DNA Fragmentation incubate_biotin->fragment strep_beads Add Streptavidin Beads fragment->strep_beads wash Wash strep_beads->wash elute Elute Enriched ssDNA wash->elute downstream downstream elute->downstream Downstream Analysis (e.g., Sequencing)

Caption: Experimental workflow for the enrichment of this compound labeled ssDNA.

chemical_reaction ssDNA ssDNA with unpaired Guanine (G) Labeled_DNA This compound-G Adduct (Azide Handle) ssDNA->Labeled_DNA + this compound N3_Kethoxal This compound (Azide-modified) Biotinylated_DNA Biotinylated ssDNA Labeled_DNA->Biotinylated_DNA + DBCO-Biotin (SPAAC Click Chemistry) DBCO_Biotin DBCO-Biotin (Strained Alkyne)

Caption: Chemical principle of this compound labeling and biotinylation of ssDNA.

References

Troubleshooting & Optimization

optimizing N3-kethoxal concentration for cell labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing N3-kethoxal concentration for cell labeling experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (3-(2-azidoethoxy)-1,1-dihydroxybutan-2-one) is a membrane-permeable chemical probe designed for the rapid and selective labeling of unpaired guanine (B1146940) (G) residues in RNA and single-stranded DNA (ssDNA).[1][2] Its mechanism involves forming a stable, covalent adduct with the N1 and N2 positions of guanine, which are accessible in single-stranded nucleic acids but protected in double-stranded structures.[1][3] The integrated azide (B81097) (N3) group serves as a bio-orthogonal handle, enabling downstream applications like biotinylation via click chemistry for enrichment and sequencing.[2][4]

Q2: What is the recommended starting concentration and incubation time for this compound?

A2: For most live or fixed cell applications, a working concentration of 1–2 mM this compound incubated for 5–15 minutes at 37°C provides robust and reproducible labeling.[5] For specific protocols like KAS-seq, concentrations up to 5 mM for 10 minutes have been reported.[6] It is always recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental goals.[2][7]

Q3: Is this compound toxic to cells?

A3: this compound generally exhibits low cytotoxicity at optimized concentrations and incubation times (e.g., 1–2 mM for 5–15 minutes).[5] However, prolonged incubation periods (e.g., longer than 30 minutes) may lead to cell death.[4] It is crucial to perform a cytotoxicity assay in parallel with your labeling experiment to establish the highest concentration that does not significantly impact cell viability for your specific cell line.[7]

Q4: How should this compound be stored and handled?

A4: this compound should be stored at -20°C.[2][5] It is recommended to prepare fresh aliquots before each experiment and avoid long-term storage in solution to ensure reagent integrity and reproducibility.[2][5] The molecule is highly soluble in DMSO (≥94.6 mg/mL) and aqueous buffers like water (≥24.6 mg/mL).[2][5] For cell-based assays, stock solutions are typically diluted into pre-warmed physiological buffers or cell culture medium.[2][4]

Q5: Can the this compound modification be reversed?

A5: Yes, the covalent reaction between this compound and guanine is reversible. The modification can be almost completely removed by incubating the labeled nucleic acids at 95°C for 10 minutes or in the presence of a high concentration of GTP (e.g., 50 mM) at 37°C for 6 hours.[1][3][4] This reversibility is a key feature for downstream applications like PCR amplification.[4]

Q6: How does this compound labeling efficiency compare to other probes?

A6: this compound has been shown to exhibit higher RNA labeling activity compared to other probes used for RNA secondary structure, such as DMS, NAI, and glyoxal.[1] Its high cell permeability allows for efficient labeling in living cells within minutes; signals can be detected in as little as one minute and become saturated within five minutes.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound labeling experiments.

Observation / IssuePotential Cause(s)Suggested Solution(s)
Low or No Labeling Signal Suboptimal this compound Concentration: The concentration is too low for efficient labeling in your specific cell type.Perform a dose-response experiment by titrating the this compound concentration (e.g., 0.5 mM to 5 mM) to find the optimal level.[2][7]
Insufficient Incubation Time: The labeling duration is too short for the probe to react sufficiently.Increase the incubation time in increments (e.g., 5, 10, 15, 20 minutes) while monitoring cell viability.[7]
Degraded this compound Reagent: Improper storage or repeated freeze-thaw cycles have compromised the reagent.Use a fresh aliquot of this compound stored at -20°C.[5] Always prepare working solutions fresh before each experiment.[2][5]
Inefficient Click Chemistry Reaction: The downstream biotinylation or fluorophore conjugation step is not working correctly.Ensure all click chemistry reagents are fresh and used at the correct concentrations. Verify the protocol for your specific click reagents.
High Background Signal Excessive this compound Concentration: The concentration is too high, leading to non-specific interactions.Reduce the this compound concentration. Refer to your dose-response experiment to select a concentration with a high signal-to-noise ratio.
Incomplete Removal of Unreacted Probe: Residual this compound or click chemistry reagents are causing background.Ensure thorough washing steps are performed after labeling and after the click reaction to remove any unreacted components.[7]
Significant Cell Death or Altered Morphology This compound Cytotoxicity: The concentration or incubation time is too high for the cell type being used.Perform a cytotoxicity assay (e.g., MTS or LDH) with a range of this compound concentrations and incubation times.[7] Choose the highest concentration that does not significantly impact cell viability.[5] An incubation time longer than 30 minutes may cause cell death.[4]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium.Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.5%).
Poor Reproducibility Inconsistent Reagent Preparation: Variation in the preparation of this compound working solutions.Always prepare fresh working solutions from a single-use aliquot immediately before the experiment.[2][5]
Variation in Cell Conditions: Differences in cell density, passage number, or growth phase.Standardize cell culture conditions, including seeding density and ensuring cells are in a consistent growth phase for all experiments.
Temperature Fluctuations: Instability of the this compound-guanine adduct at elevated temperatures.Keep labeled samples on ice at all times after the labeling step to minimize dissociation of the adduct.[4] For long-term storage, keep samples at -20°C.[4]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for this compound Labeling
ApplicationCell StateThis compound ConcentrationIncubation TimeTemperatureReference(s)
General RNA/ssDNA LabelingLive or Fixed Cells1–2 mM5–15 min37°C[5]
KAS-seq (Bulk Cells)Live CellsNot specified, but labeling medium is prepared5–10 min37°C[4][8]
KAS-seq (Protocol Example)Live Cells5 mM10 min37°C[6]
Keth-seq (RNA Structure)Live mES or HeLa CellsNot specified, added to medium1–5 min (signal saturates)37°C[1]
Intracellular RNA ImagingLive HeLa Cells1 mMNot specified37°C[9]
Table 2: this compound Properties
PropertyValueReference(s)
Storage Temperature -20°C[2][5]
Solubility in DMSO ≥94.6 mg/mL[2][5]
Solubility in Water ≥24.6 mg/mL[2][5]
Reaction Specificity Unpaired Guanine (N1 and N2 positions)[1][3]

Experimental Protocols & Visualizations

General Protocol for In-Cell this compound Labeling and Biotinylation

This protocol provides a general workflow for labeling nucleic acids in live mammalian cells with this compound, followed by biotinylation via copper-free click chemistry.

1. Cell Preparation:

  • Seed cells (e.g., HEK293T, HeLa) in an appropriate culture vessel and grow to 70–80% confluency.

2. This compound Labeling:

  • Prepare a stock solution of this compound in DMSO.

  • Pre-warm the cell culture medium to 37°C.[4]

  • Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., 1-2 mM).[5]

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for 5–15 minutes at 37°C.[2][5]

  • After incubation, immediately place the vessel on ice and wash the cells twice with ice-cold PBS to stop the reaction and remove excess probe.

3. Nucleic Acid Isolation:

  • Isolate total RNA or genomic DNA using a standard kit-based method.

  • CRITICAL: To stabilize the this compound-guanine adduct, use a borate (B1201080) buffer (e.g., 25 mM K₃BO₃, pH 7.0) for the final elution step.[1][4] Avoid buffers with high concentrations of guanine analogs (e.g., guanidinium) and alkaline conditions.[4] Keep samples on ice.[4]

4. Biotinylation via Copper-Free Click Chemistry:

  • In a tube, combine the isolated, this compound-labeled nucleic acids with a biotin-alkyne conjugate (e.g., DBCO-biotin).

  • Perform the click reaction according to the manufacturer's instructions. A typical reaction is incubated at 37°C for 1.5 hours.[4]

  • Purify the biotinylated nucleic acids to remove unreacted biotin-alkyne and other reaction components.

5. Downstream Analysis:

  • The biotinylated nucleic acids can now be used for downstream applications, such as enrichment using streptavidin beads, followed by sequencing (e.g., KAS-seq, Keth-seq).

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling This compound Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis A 1. Seed & Grow Cells (70-80% confluency) B 2. Prepare Labeling Medium (1-2 mM this compound) A->B C 3. Incubate Cells (5-15 min @ 37°C) B->C D 4. Wash with Ice-Cold PBS C->D E 5. Isolate Nucleic Acids (Use Borate Buffer) D->E F 6. Biotinylation (Copper-Free Click Chemistry) E->F G 7. Purify Labeled Nucleic Acids F->G H 8. Enrichment (Streptavidin Beads) G->H I 9. Sequencing / Imaging H->I

Caption: Experimental workflow for this compound labeling in live cells.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common problems during this compound labeling experiments.

troubleshooting_logic start Experiment Start issue Problem Encountered? start->issue no_signal Low / No Signal issue->no_signal Yes high_bg High Background issue->high_bg cell_death Cell Death issue->cell_death success Problem Resolved issue->success No sol_conc Titrate this compound Concentration & Time no_signal->sol_conc sol_reagent Use Fresh Reagent & Check Click Step no_signal->sol_reagent sol_reduce Reduce this compound Concentration high_bg->sol_reduce sol_wash Improve Wash Steps high_bg->sol_wash sol_viability Run Cytotoxicity Assay Reduce Conc. / Time cell_death->sol_viability sol_conc->success sol_reagent->success sol_reduce->success sol_wash->success sol_viability->success

Caption: Logic diagram for troubleshooting this compound labeling issues.

References

Keth-seq Experiments: Technical Support Center for Low Signal Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Keth-seq (Kethoxal-assisted sequencing) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal in their Keth-seq workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low signal in Keth-seq experiments?

A1: Low signal in Keth-seq can arise from multiple steps, but the most common culprits are suboptimal N3-kethoxal labeling, inefficient reverse transcription due to RNA degradation or secondary structures, and poor library quality or quantity. It is crucial to assess the quality of your starting RNA material and ensure each step of the protocol is optimized.

Q2: How can I be sure that the this compound labeling is working efficiently?

A2: Efficient labeling is critical. You can assess this by performing a dot blot for biotin (B1667282) after the click reaction. A strong biotin signal indicates successful labeling. Additionally, running a control sample without this compound should result in a negligible signal. The signal from this compound labeling in live cells can saturate within five minutes, indicating a rapid and efficient process.[1]

Q3: Can RNA secondary structure affect the signal in Keth-seq?

A3: Yes, strong RNA secondary structures can hinder the reverse transcriptase, leading to premature termination and a low cDNA yield. To mitigate this, it is recommended to perform the reverse transcription at a higher temperature (e.g., 50°C) using a thermostable reverse transcriptase.[2] You can also denature the RNA by heating it to 65°C for 5 minutes and then rapidly chilling it on ice before starting the reverse transcription.[2]

Q4: What are the key quality control checkpoints in the Keth-seq protocol?

A4: Key QC checkpoints include:

  • Initial RNA Quality: Assess RNA integrity using a Bioanalyzer or similar instrument. A high-quality RNA sample is crucial for success.

  • This compound Labeling: Confirm successful labeling via a biotin dot blot.

  • cDNA Yield: Quantify the cDNA after reverse transcription. Low yields at this stage will lead to low final library yields.

  • Library Quantification and Sizing: After library preparation, quantify the library using a fluorometric method (e.g., Qubit) and check the size distribution with a Bioanalyzer.

Q5: How does sequencing depth impact the signal in Keth-seq data analysis?

A5: Insufficient sequencing depth can lead to poor coverage of transcripts, making it difficult to detect true signals from background noise.[3] The required sequencing depth will depend on the complexity of your sample and the specific research question. It is important to ensure that your sequencing run provides enough reads to confidently identify the RT-stop sites characteristic of Keth-seq.

Troubleshooting Guides

Low Signal After this compound Labeling and Biotinylation

If you observe a weak signal after the biotinylation step, consult the following table for potential causes and solutions.

Observation Potential Cause Recommended Solution Expected Outcome
Weak or no signal on biotin dot blotInefficient this compound labelingOptimize this compound concentration and incubation time. Ensure the labeling medium is pre-warmed to 37°C to aid dissolution.[4]Strong and clear signal on the dot blot.
Poor cell permeability of this compoundEnsure cells are healthy and not overly confluent. For suspension cells, ensure they are properly resuspended in the labeling medium.Consistent labeling across the cell population.
Incomplete click reactionUse fresh biotin-DBCO and ensure the reaction is incubated for the recommended time with gentle shaking.Efficient biotinylation of the labeled RNA.
High background signal in the no-kethoxal controlNon-specific binding of biotin or streptavidinIncrease the stringency of washing steps after biotinylation and before streptavidin enrichment.Minimal background signal in control samples.
Low cDNA Yield After Reverse Transcription

A low yield of cDNA is a significant bottleneck that will result in a poor final library.

Observation Potential Cause Recommended Solution Expected Outcome
Low cDNA concentrationDegraded RNA templateUse high-quality, intact RNA. Assess RNA integrity before starting the experiment. Store RNA properly and avoid RNase contamination.[2][5]Higher cDNA yield and longer cDNA fragments.
Presence of RT inhibitorsPurify RNA to remove contaminants like salts or organic solvents.[2] Consider diluting the RNA to reduce inhibitor concentration.Improved reverse transcriptase activity.
Strong RNA secondary structuresIncrease the reverse transcription reaction temperature (up to 50°C for M-MLV RT) or pre-heat the RNA to denature secondary structures.[6][7]More efficient read-through by the reverse transcriptase.
Suboptimal priming strategyFor Keth-seq, random primers are typically used. Ensure the correct primers are used at the optimal concentration.Efficient initiation of reverse transcription across all RNA fragments.
Low Final Library Yield and Poor Quality

The final library preparation stage is critical for generating sufficient material for sequencing.

Observation Potential Cause Recommended Solution Expected Outcome
Low library concentrationInsufficient starting material (low cDNA)Troubleshoot the preceding steps to increase cDNA yield.A library concentration suitable for sequencing.
Inefficient adapter ligationUse fresh, high-quality adapters and ligase. Optimize the adapter-to-insert ratio.A high percentage of library fragments with ligated adapters.
Excessive primer-dimers or adapter-dimersPerform an additional bead-based cleanup step to remove small DNA fragments.A clean library with the expected size distribution.
Incorrect library size distributionSuboptimal RNA or DNA fragmentationEnsure the fragmentation method (e.g., sonication) is properly calibrated and controlled. Avoid high temperatures during fragmentation as this can affect the this compound label.[1]A tight and accurate size distribution of the final library.

Experimental Protocols

Detailed Keth-seq Experimental Workflow

The following diagram illustrates the key steps in a typical Keth-seq experiment.

Keth_seq_Workflow cluster_cell_prep Cell Preparation & Labeling cluster_rna_prep RNA Processing cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis Start Start with Live Cells N3_Kethoxal This compound Labeling (5 min @ 37°C) Start->N3_Kethoxal RNA_Isolation Total RNA Isolation N3_Kethoxal->RNA_Isolation Click_Reaction Click Reaction with Biotin-DBCO RNA_Isolation->Click_Reaction RNA_Fragmentation RNA Fragmentation (Sonication) Click_Reaction->RNA_Fragmentation RT Reverse Transcription (RT-stop at modified G) RNA_Fragmentation->RT Adapter_Ligation Adapter Ligation RT->Adapter_Ligation Library_Amp Library Amplification Adapter_Ligation->Library_Amp Sequencing High-Throughput Sequencing Library_Amp->Sequencing Data_Analysis Data Analysis (Identify RT-stop sites) Sequencing->Data_Analysis

Caption: The Keth-seq experimental workflow from cell labeling to data analysis.

Key Methodologies

1. This compound Labeling of Live Cells

  • Prepare a 500 mM stock solution of this compound in DMSO.

  • Pre-warm cell culture medium to 37°C.

  • Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 5 mM.

  • For adherent cells, replace the existing medium with the labeling medium and incubate for 5-10 minutes at 37°C.

  • For suspension cells, pellet the cells and resuspend them in the labeling medium, then incubate for 5-10 minutes at 37°C.

  • After incubation, wash the cells with ice-cold PBS to stop the labeling reaction.

2. RNA Fragmentation

  • After biotinylation, resuspend the RNA in a suitable buffer.

  • Fragment the RNA using a sonicator (e.g., Bioruptor) with appropriate settings to achieve the desired fragment size range (typically 100-200 nucleotides).

  • It is critical to avoid high temperatures during this step, as heat can reverse the this compound modification.[1]

3. Reverse Transcription

  • To a mixture of fragmented RNA and random hexamer primers, add a reverse transcription master mix containing a thermostable reverse transcriptase, dNTPs, and an RNase inhibitor.

  • Incubate the reaction at a higher temperature (e.g., 50°C) to help resolve RNA secondary structures.

  • The reverse transcriptase will stall and terminate at the sites of this compound-modified guanine (B1146940) bases.

Logical Troubleshooting Pathway

The following diagram outlines a logical approach to troubleshooting low signal issues in your Keth-seq experiments, starting from the initial quality control checks.

Troubleshooting_Pathway Start Start: Low Signal in Final Sequencing Data Check_Library Assess Final Library Quality (Concentration & Size) Start->Check_Library Check_cDNA Check cDNA Yield Check_Library->Check_cDNA If library is poor Troubleshoot_Library Troubleshoot Library Prep: - Adapter Ligation - Amplification - Clean-up Check_Library->Troubleshoot_Library Check_Labeling Check this compound Labeling (Biotin Dot Blot) Check_cDNA->Check_Labeling If cDNA is low Troubleshoot_RT Troubleshoot RT: - RNA secondary structure - Inhibitors - Enzyme activity Check_cDNA->Troubleshoot_RT Check_RNA Check Initial RNA Quality (Integrity & Purity) Check_Labeling->Check_RNA If labeling is weak Troubleshoot_Labeling Troubleshoot Labeling: - Reagent concentration - Incubation time - Cell permeability Check_Labeling->Troubleshoot_Labeling Troubleshoot_RNA Improve RNA Extraction: - Use fresh samples - Prevent RNase contamination Check_RNA->Troubleshoot_RNA

Caption: A step-by-step logical pathway for troubleshooting low signal in Keth-seq.

References

common issues and solutions for KAS-seq data quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during KAS-seq experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure high-quality data generation and analysis.

Frequently Asked Questions (FAQs)

General

Q1: What is KAS-seq and what does it measure?

KAS-seq (kethoxal-assisted single-stranded DNA sequencing) is a method used to profile single-stranded DNA (ssDNA) genome-wide.[1][2] It utilizes this compound, a chemical that specifically labels guanine (B1146940) bases in ssDNA.[1][2][3] This allows for the sensitive detection of "transcription bubbles," which are short stretches of unwound DNA that form when RNA polymerases are actively transcribing genes.[4] Therefore, KAS-seq provides a direct readout of transcriptional activity in situ.[5][6] The entire process involves this compound labeling in live cells, DNA isolation, biotinylation of the labeled ssDNA, fragmentation, enrichment, library preparation, and sequencing.[1][2][3][7]

Q2: What are the key advantages of KAS-seq?

KAS-seq offers several advantages over other methods for profiling transcriptional activity:

  • High Sensitivity: It can detect even weak and broad ssDNA signals, such as those at gene bodies and transcription termination regions.[1][5]

  • Low Input Requirement: The protocol can be successfully performed with as few as 1,000 cells.[3][5]

  • Rapid Protocol: The labeling process is quick (5-10 minutes in live cells), and the pre-library construction and enrichment can be completed in 3-4 hours, allowing for the capture of dynamic transcriptional changes.[1][2][5]

  • Broad Applicability: It can be used on cultured cells and animal tissues.[3][5]

Experimental Workflow

Q3: Can you provide a general overview of the KAS-seq experimental workflow?

The KAS-seq protocol follows a series of defined steps to capture and sequence ssDNA regions. The workflow begins with the labeling of ssDNA in live cells and culminates in sequencing and data analysis.

KAS_seq_Workflow cluster_cell_prep Cellular Labeling cluster_dna_prep DNA Processing cluster_enrichment_lib_prep Enrichment & Library Prep cluster_sequencing_analysis Sequencing & Analysis N3_kethoxal_labeling This compound Labeling (5-10 min, 37°C) gDNA_isolation Genomic DNA Isolation N3_kethoxal_labeling->gDNA_isolation Biotinylation Biotinylation via Click Chemistry gDNA_isolation->Biotinylation Fragmentation DNA Fragmentation (Sonication) Biotinylation->Fragmentation Enrichment Streptavidin Bead Enrichment Fragmentation->Enrichment Library_Construction Library Construction Enrichment->Library_Construction Sequencing Next-Generation Sequencing Library_Construction->Sequencing Data_Analysis Data Analysis (KAS-pipe) Sequencing->Data_Analysis

Caption: A high-level overview of the KAS-seq experimental workflow.

Troubleshooting Guides

Issue 1: Low Library Yield

Q: My final KAS-seq library yield is very low. What are the possible causes and how can I troubleshoot this?

A: Low library yield is a common issue that can arise from several factors throughout the experimental protocol. Below is a systematic guide to help you identify and resolve the problem.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Starting Material Ensure accurate quantification of input cells or gDNA. For low cell numbers, consider using a low-input KAS-seq protocol.[5]
Inefficient this compound Labeling Confirm the final concentration of this compound is 5 mM and that the cell culture medium was pre-warmed to 37°C to ensure its dissolution.[3] Perform a dot blot assay after biotinylation to check labeling efficiency before proceeding.[1]
Suboptimal DNA Fragmentation Verify the settings and duration of sonication to ensure the library size is within the desired range (e.g., 200-500 bp).[1]
Inefficient Library Amplification The number of PCR cycles is critical. Too few cycles will result in low yield. Run a test PCR to determine the optimal number of cycles for your samples.[1] Typically, 7-8 cycles for input and 12-14 for enriched samples are sufficient.[1]
Loss of Material During Clean-up Be cautious during bead-based clean-up steps. Ensure beads are not accidentally aspirated. Avoid over-drying the beads, as this can make DNA elution difficult.[8]
Degraded Reagents Ensure all reagents, especially enzymes and this compound, are stored correctly and are not expired.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Library Yield Check_Input Verify Input Quantity & Quality Start->Check_Input Check_Labeling Assess this compound Labeling Efficiency Check_Input->Check_Labeling Check_Fragmentation Evaluate DNA Fragment Size Check_Labeling->Check_Fragmentation Check_PCR Optimize PCR Cycle Number Check_Fragmentation->Check_PCR Check_Cleanup Review Clean-up Procedure Check_PCR->Check_Cleanup Solution Improved Library Yield Check_Cleanup->Solution

Caption: A logical workflow for troubleshooting low KAS-seq library yield.
Issue 2: High Rate of PCR Duplicates

Q: My KAS-seq data shows a high percentage of PCR duplicates. What causes this and how can I reduce it?

A: A high duplication rate can indicate an enrichment bias in your library, often due to over-amplification during PCR.[9] This can lead to a loss of library complexity and skewed data.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessive PCR Cycles This is the most common cause.[1] Reduce the number of PCR cycles during library amplification. It is crucial to perform a qPCR titration to determine the minimal number of cycles needed to generate sufficient library material for sequencing.[1]
Low Library Complexity If the initial amount of enriched DNA is very low, the library will have lower complexity, leading to a higher duplication rate after amplification.[10] Ensure efficient this compound labeling and enrichment to maximize the starting material for library construction.
Input DNA Quality Poor quality or degraded input DNA can lead to inefficient library preparation and lower complexity.[10] Always assess the integrity of your genomic DNA before starting the KAS-seq protocol.

Data Quality Metrics for Duplication:

MetricAcceptable RangeWarningFailure
Non-Unique Sequences < 20%> 20%> 50%[9]
Issue 3: Adapter Dimer Contamination

Q: I see a significant peak around 120-140 bp in my final library, suggesting adapter dimer contamination. How can I prevent and remove this?

A: Adapter dimers are formed when sequencing adapters ligate to each other without an intervening DNA fragment.[11][12] They are preferentially amplified and sequenced, which can significantly reduce the number of useful reads from your library.[13][14]

Prevention and Removal Strategies:

StrategyDescription
Optimize Adapter Concentration Using an excessive amount of adapters during ligation can increase the likelihood of dimer formation. Titrate the adapter concentration to find the optimal amount for your input DNA quantity.
Sufficient Input Material Too little input DNA can lead to an increase in adapter dimer formation as it increases the molar ratio of adapters to DNA fragments.[14]
Effective Size Selection Perform a stringent size selection after library amplification using magnetic beads (e.g., AMPure XP). A bead ratio of 0.8x to 1.0x is often effective at removing smaller fragments like adapter dimers.[14] A second round of bead purification can be performed if dimers persist.[14]
Gel Purification For persistent adapter dimer issues, gel purification can be used to precisely excise the desired library fragment sizes.[14]

Visualizing Adapter Dimers:

Adapter dimers typically appear as a sharp peak at a low molecular weight on an electropherogram (e.g., from a Bioanalyzer or TapeStation).

Adapter_Dimer_Schematic cluster_ligation Ligation Reaction Desired_Product Adapter + DNA Insert + Adapter Library Correct Library Product Desired_Product->Library Desired Library Fragment Adapter_Dimer Adapter + Adapter Contaminant Adapter Dimer Adapter_Dimer->Contaminant Adapter Dimer Contaminant

Caption: Schematic of desired library product versus adapter dimer formation.
Issue 4: Problems with Peak Calling and Data Analysis

Q: I'm having trouble with peak calling for my KAS-seq data. What should I consider?

A: KAS-seq data has distinct features, and using appropriate analysis tools is crucial for obtaining meaningful results.

Key Considerations for KAS-seq Data Analysis:

  • Dedicated Pipelines: Use a pipeline specifically designed for KAS-seq data, such as KAS-pipe.[1] These pipelines are optimized for the specific characteristics of KAS-seq signals.

  • Peak Caller Selection: KAS-seq can produce both sharp peaks (e.g., at transcription start sites) and broad peaks (e.g., over gene bodies).[4] It is recommended to use peak callers that can identify both types of enrichment. For instance, MACS2 can be used for sharp peaks, while epic2 is suitable for broad peaks.[4]

  • Quality Control Metrics: Before peak calling, it's important to assess the quality of your data. Key metrics include:

    • Fraction of Reads in Peaks (FRiP): A high-quality KAS-seq dataset should have a FRiP value greater than 40%.[4]

    • Sequencing Depth: A minimum of 40 million reads per sample is recommended.[1]

    • Fingerprint Plot: This plot should show significant enrichment of ssDNA in your KAS-seq samples compared to input controls.[4]

  • Input Control: Always sequence a corresponding input (non-enriched) library to be used as a background control during peak calling. This is essential for accurately identifying true enrichment signals.[4]

Recommended Peak Calling Parameters:

ParameterToolSuggested Value
q-value (FDR) MACS2 (sharp peaks)0.01[4]
Fold Change MACS2 (sharp peaks)> 1.5 (relative to input)[4]
FDR epic2 (broad peaks)0.05[4]
Fold Change epic2 (broad peaks)> 1.5 (relative to input)[4]

By systematically addressing these common issues, researchers can improve the quality and reliability of their KAS-seq data, leading to more robust and accurate insights into genome-wide transcriptional dynamics.

References

Technical Support Center: Minimizing N3-Kethoxal Off-Target Effects on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize N3-kethoxal off-target effects on proteins during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target and off-target reactions?

A1: this compound (azido-kethoxal) is a chemical probe used for mapping RNA secondary structures and single-stranded DNA regions.[1][2] Its primary on-target reaction is the rapid and specific labeling of the N1 and N2 positions of single-stranded guanine (B1146940) (G) bases in nucleic acids.[1][2] This specificity arises from the requirement for an accessible Watson-Crick face, which is protected in double-stranded nucleic acids.

The primary off-target reaction of this compound is the modification of arginine residues in proteins.[1] This occurs through the reaction of the kethoxal (B1673598) group with the guanidinium (B1211019) group of the arginine side chain. While this reaction is known to be slower than the reaction with guanine, it can lead to undesired protein labeling, potentially confounding experimental results.[3]

Q2: How can I minimize this compound off-target effects on proteins?

A2: Minimizing off-target effects on proteins involves optimizing several experimental parameters:

  • Shorten Incubation Time: The reaction of this compound with single-stranded guanine is very rapid, often reaching saturation within 1-5 minutes in cell culture.[2] In contrast, the reaction with L-arginine is significantly slower.[3] Therefore, reducing the incubation time to the minimum required for sufficient nucleic acid labeling is a key strategy to minimize protein modification. For many applications, a 5-10 minute incubation at 37°C is sufficient.[1][3]

  • Optimize this compound Concentration: Use the lowest concentration of this compound that provides a robust on-target signal. Higher concentrations can increase the likelihood of off-target reactions with proteins.

  • Maintain Optimal pH: this compound labeling of nucleic acids is typically performed at a neutral pH (around 7.0).[2][3] Deviating from this pH could potentially alter the reactivity of this compound towards amino acid residues.

  • Incorporate a Proteinase Digestion Step: After this compound labeling, treating your sample with a broad-spectrum protease, such as Proteinase K, will degrade proteins, including those that may have been modified by this compound.[1] This step is crucial for downstream applications like pull-down assays to prevent the co-enrichment of DNA or RNA fragments bound to labeled proteins.[1]

  • Consider Quenching the Reaction: While GTP is used to reverse the this compound modification on guanine,[2] the use of a general quenching agent for the reaction with proteins is not well-documented. However, after the desired labeling time, immediate dilution into a large volume of ice-cold buffer and proceeding with purification steps can help to minimize further reactions.

Q3: How can I detect and quantify off-target protein modifications by this compound?

A3: Mass spectrometry is the primary method for detecting and quantifying this compound adducts on proteins. A general workflow involves:

  • Protein Isolation: Isolate the protein of interest or total protein from the this compound treated sample.

  • Proteolytic Digestion: Digest the protein(s) into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the MS/MS data against a protein database, including the mass shift corresponding to the this compound adduct on arginine residues.

Specialized software can be used to identify and quantify the modified peptides.

Troubleshooting Guides

Issue 1: High background in pull-down assays after this compound labeling and biotinylation.

Possible Cause Troubleshooting Steps
Co-precipitation of proteins non-specifically bound to nucleic acids. After this compound labeling and before biotinylation, perform a stringent purification of the nucleic acids to remove associated proteins.
This compound-labeled proteins are being pulled down. Crucially, include a robust Proteinase K digestion step after this compound labeling and before the biotinylation and pull-down steps. [1] This will degrade any proteins that have been modified by this compound.
Non-specific binding to beads. Block the streptavidin beads with a suitable blocking agent (e.g., BSA, salmon sperm DNA) before adding the biotinylated sample. Increase the stringency of the wash buffers by adding detergents (e.g., Tween-20) or increasing the salt concentration.

Issue 2: My protein of interest appears to be modified by this compound, affecting its function.

Possible Cause Troubleshooting Steps
Incubation time with this compound is too long. Reduce the incubation time to the minimum necessary for sufficient on-target labeling (e.g., start with 1-2 minutes and titrate up).
This compound concentration is too high. Perform a concentration titration of this compound to find the lowest effective concentration for your experiment.
The protein has highly accessible and reactive arginine residues. If optimizing reaction conditions is not sufficient, consider using an alternative RNA/DNA structure probe with a different reactivity profile.

Quantitative Data Summary

The following table summarizes the key reaction parameters for this compound with its on-target (guanine) and primary off-target (arginine) molecules.

Parameter Single-Stranded Guanine (On-Target) L-Arginine (Off-Target) Reference
Reaction Time Rapid (reaction starts within minutes)Slower (very little reaction observed within 10 minutes)[3]
Typical Incubation Time 5 - 10 minutesNot applicable (to be minimized)[1][3]
Reaction Buffer pH Neutral (pH 7.0)Neutral (pH 7.0)[2][3]
Reversibility Reversible with excess GTP at 37°C (hours) or 95°C (minutes)Not well-characterized[2]

Experimental Protocols

Protocol 1: this compound Labeling of RNA in vitro with Minimized Protein Off-Target Effects

  • RNA Refolding: Refold 100 pmol of RNA in RNA folding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2) by heating at 95°C for 2 minutes, followed by slow cooling to room temperature.

  • This compound Labeling: Add this compound to a final concentration of 1-10 mM. Incubate at 37°C for a minimal time determined by optimization (start with 5-10 minutes).

  • Quenching (Optional but Recommended): Immediately after incubation, place the reaction on ice and proceed to purification to stop the reaction.

  • RNA Purification: Purify the labeled RNA using a suitable method (e.g., ethanol (B145695) precipitation, spin column) to remove unreacted this compound.

  • Proteinase K Digestion (if proteins are present): If the sample contains proteins, incubate with Proteinase K (e.g., 200 µg/mL) at 37°C for 30 minutes to degrade them. Follow with a phenol:chloroform extraction and ethanol precipitation to purify the RNA.

Protocol 2: Detection of this compound-Protein Adducts by Mass Spectrometry

  • Sample Preparation: Treat cells or a protein solution with this compound under your experimental conditions.

  • Protein Extraction and Denaturation: Lyse the cells and extract the total protein. Denature the proteins using a buffer containing urea (B33335) or SDS.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or similar method.

  • LC-MS/MS Analysis: Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: Search the raw MS data against a relevant protein database using a search engine that allows for the specification of variable modifications. Include a mass shift on arginine corresponding to the addition of the this compound moiety. Manually validate the peptide-spectrum matches for any identified modified peptides.

Visualizations

N3_Kethoxal_Reaction_Pathway This compound Reaction Pathways N3_Kethoxal This compound ssGuanine Single-Stranded Guanine (in RNA/DNA) N3_Kethoxal->ssGuanine Fast Reaction (Minutes) Arginine Arginine (in Proteins) N3_Kethoxal->Arginine Slow Reaction (Slower than with Guanine) OnTarget On-Target Adduct (Reversible) ssGuanine->OnTarget OffTarget Off-Target Adduct Arginine->OffTarget

Caption: this compound's primary on-target and off-target reaction pathways.

Troubleshooting_Workflow Troubleshooting High Background in this compound Pull-Downs Start High Background Signal Check_ProteinaseK Was Proteinase K Digestion Performed? Start->Check_ProteinaseK Add_ProteinaseK Incorporate a thorough Proteinase K digestion step. Check_ProteinaseK->Add_ProteinaseK No Optimize_Conditions Optimize Reaction Conditions Check_ProteinaseK->Optimize_Conditions Yes Add_ProteinaseK->Optimize_Conditions Reduce_Time Decrease Incubation Time Optimize_Conditions->Reduce_Time Yes Reduce_Conc Lower this compound Concentration Optimize_Conditions->Reduce_Conc Yes Improve_Washes Increase Wash Stringency (Detergent, Salt) Optimize_Conditions->Improve_Washes Yes End Reduced Background Reduce_Time->End Reduce_Conc->End Improve_Washes->End

References

N3-Kethoxal Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3-kethoxal labeling, with a specific focus on optimizing the labeling time course for various applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound labeling in living cells?

A1: The optimal incubation time for this compound labeling in living cells is rapid, with labeling detectable within one minute and typically reaching saturation within 5 to 10 minutes.[1][2] For transient transcriptional events, labeling times as short as 2.5 to 5 minutes are recommended to capture dynamic changes.[1][3] However, prolonged incubation beyond 30 minutes may lead to cytotoxicity.[3] It is always recommended to perform a time-course experiment to determine the optimal labeling time for your specific cell type and experimental goals.

Q2: Can this compound labeling be reversed?

A2: Yes, the covalent bond between this compound and guanine (B1146940) is reversible.[1][3][4] This allows for the removal of the this compound adduct before downstream applications that might be inhibited by its presence, such as PCR amplification.[4][5]

Q3: How can the this compound adduct be stabilized after labeling?

A3: The this compound-guanine adduct can be stabilized by using a borate (B1201080) buffer.[1][3] It is crucial to include borate buffer in all steps following labeling and prior to the removal of the adduct or reverse transcription to maintain the integrity of the label.[1]

Q4: What is the specificity of this compound labeling?

A4: this compound specifically reacts with the N1 and N2 positions of guanine in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA).[1][4][5] It does not react with guanines in double-stranded nucleic acids, nor does it react with other nucleic bases.[1][2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling signal Suboptimal labeling time: The incubation time may be too short for sufficient labeling.Optimize incubation time: Perform a time-course experiment (e.g., 1, 5, 10, 15, 20 minutes) to determine the optimal labeling duration for your specific cells and conditions.[1][2]
Inefficient cell permeability: Although generally efficient, cell permeability can vary between cell types.Increase this compound concentration: Titrate the this compound concentration (a typical starting point is 5 mM) to see if a higher concentration improves labeling.[6] However, be mindful of potential cytotoxicity at higher concentrations.
Degradation of this compound adduct: The adduct is unstable under certain conditions.Use borate buffer: Ensure that all buffers used after the labeling step and before any enzymatic reactions contain borate to stabilize the this compound-guanine adduct.[1][3]
High background signal Excessive labeling time: Prolonged incubation can lead to non-specific interactions or cellular stress.Reduce incubation time: Based on your time-course optimization, select the shortest time that gives a robust signal.[3]
Inefficient removal of unbound this compound: Residual this compound can interfere with downstream steps.Thoroughly wash cells: After labeling, wash the cells multiple times with an appropriate buffer (e.g., PBS) to remove any unbound this compound.
Inhibition of downstream enzymatic reactions (e.g., PCR) Presence of this compound adduct: The adduct can block the progression of polymerases.Reverse the labeling: Treat the labeled nucleic acids to remove the this compound adduct. This can be achieved by heating the sample at 95°C for 10 minutes or incubating with 50 mM GTP at 95°C for 10 minutes.[1][4][5]

Experimental Protocols

Protocol 1: Time-Course Optimization of this compound Labeling in Cultured Cells

This protocol outlines a typical workflow for determining the optimal this compound labeling time in a specific cell line.

  • Cell Preparation: Culture cells to the desired confluency in appropriate multi-well plates.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 5 mM).[6]

  • Labeling Time Course:

    • Remove the existing culture medium from the cells.

    • Add the this compound-containing medium to the cells.

    • Incubate the cells for a series of time points (e.g., 1, 2.5, 5, 10, 15, and 20 minutes) at 37°C.[1][2]

  • Cell Lysis and RNA/DNA Isolation: At each time point, immediately wash the cells with ice-cold PBS and proceed with your standard protocol for total RNA or genomic DNA isolation.

  • Downstream Analysis:

    • Dot Blot Assay: To visualize the labeling efficiency, spot the isolated nucleic acids onto a membrane and detect the azide (B81097) group via click chemistry with a biotinylated alkyne, followed by streptavidin-HRP detection.[1]

    • Quantitative Analysis (e.g., Keth-seq or KAS-seq): Prepare libraries for high-throughput sequencing to quantify the extent of labeling at specific genomic or transcriptomic regions.

Protocol 2: Reversal of this compound Labeling

This protocol describes how to remove the this compound adduct from labeled nucleic acids.

  • Sample Preparation: Purify the this compound labeled RNA or DNA.

  • Reversal Reaction:

    • Heat-based Reversal: Incubate the purified nucleic acid sample at 95°C for 10 minutes.[4][5]

    • GTP-based Reversal: Add GTP to the sample to a final concentration of 50 mM and incubate at 95°C for 10 minutes.[1]

  • Purification: Purify the nucleic acid to remove the GTP and other reaction components before proceeding to downstream applications.

Visualizations

N3_Kethoxal_Workflow cluster_cell In-Cell Steps cluster_extraction Extraction cluster_analysis Downstream Analysis cell Cultured Cells labeling This compound Labeling (Time Course) cell->labeling lysis Cell Lysis labeling->lysis isolation Nucleic Acid Isolation lysis->isolation stabilization Adduct Stabilization (Borate Buffer) isolation->stabilization reversal Optional: Label Reversal stabilization->reversal detection Detection/ Quantification stabilization->detection reversal->detection

Caption: General experimental workflow for this compound labeling and analysis.

Troubleshooting_Logic start Start Troubleshooting issue Low/No Signal? start->issue time Optimize Labeling Time (1-20 min) issue->time Yes high_bg High Background? issue->high_bg No conc Increase this compound Concentration time->conc buffer Use Borate Buffer for Stabilization conc->buffer buffer->high_bg reduce_time Reduce Labeling Time high_bg->reduce_time Yes inhibition Enzyme Inhibition? high_bg->inhibition No wash Improve Washing Steps reduce_time->wash wash->inhibition reverse Perform Label Reversal (Heat or GTP) inhibition->reverse Yes end Problem Solved inhibition->end No reverse->end

References

Technical Support Center: N3-Kethoxal Adduct Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-kethoxal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound labeling seems to be reversing prematurely. What could be the cause?

A1: Premature reversal of this compound adducts is often due to elevated temperatures during experimental manipulations. The this compound-guanine adduct is thermally labile. Ensure that all steps following the labeling reaction are performed at low temperatures (e.g., on ice or at 4°C) unless a specific protocol step requires a higher temperature. Also, avoid alkaline conditions as the adduct is unstable at high pH.

Q2: How can I stabilize the this compound adducts for downstream applications?

A2: The stability of this compound adducts can be enhanced by the inclusion of a borate (B1201080) buffer in your solutions. Borate forms a more stable cyclic ester with the diol of the kethoxal (B1673598) adduct, thus protecting it from hydrolysis and reversal.

Q3: I need to remove the this compound modification after my experiment. What is the most efficient way to do this?

A3: The reversal of this compound adducts is highly dependent on temperature. For rapid and complete removal, you can incubate your sample at a high temperature. For example, incubation at 95°C for 10 minutes is effective for the complete removal of this compound modifications.[1][2] For a slower removal, incubation at 37°C for 8 hours can also be used.[1][2] The removal can be facilitated by the addition of a high concentration of a guanine (B1146940) source, like GTP, to act as a scavenger for the dissociated this compound.[1]

Q4: I am performing a multi-step experiment. At what temperature should I store my this compound labeled samples?

A4: For short-term storage during an experiment, it is recommended to keep your this compound labeled samples on ice or at 4°C to minimize adduct reversal. For longer-term storage, samples should be stored at -80°C.

Q5: Does the type of nucleic acid (DNA vs. RNA) affect the thermal stability of the this compound adduct?

A5: The available literature primarily discusses the stability of this compound adducts on RNA. However, the fundamental chemical nature of the guanine adduct is the same in both DNA and RNA. Therefore, it is reasonable to expect a similar temperature-dependent instability for this compound adducts on single-stranded DNA.

Data Presentation: Effect of Temperature on this compound Adduct Stability

The following table summarizes the known effects of temperature on the stability of this compound adducts on RNA.

Temperature (°C)Incubation TimeOutcomeReference
378 hoursAlmost complete removal of this compound modification.[1][2]
9510 minutesComplete removal of this compound modification.[1][2]

Experimental Protocols

Protocol 1: this compound Labeling of RNA

This protocol is a general guideline for the labeling of RNA with this compound.

Materials:

  • Purified RNA sample

  • This compound stock solution

  • 10x Kethoxal reaction buffer (e.g., 1 M potassium cacodylate, pH 7.0, 100 mM MgCl₂)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, combine your RNA sample with nuclease-free water to a final volume of 8 µL.

  • Add 1 µL of 10x Kethoxal reaction buffer.

  • Add 1 µL of this compound stock solution (concentration may need to be optimized for your specific application).

  • Mix gently by pipetting.

  • Incubate the reaction at 37°C for 10 minutes.

  • Immediately place the reaction on ice to stop the labeling reaction and proceed to your next experimental step or purification.

Protocol 2: Reversal of this compound Adducts

This protocol describes how to efficiently remove this compound modifications from a labeled RNA sample.

Materials:

  • This compound labeled RNA sample

  • GTP (Guanosine triphosphate) stock solution (e.g., 100 mM)

  • Nuclease-free water

Procedure:

  • To your this compound labeled RNA sample, add GTP to a final concentration of 50 mM.[1]

  • Adjust the final volume with nuclease-free water if necessary.

  • For rapid reversal: Incubate the mixture at 95°C for 10 minutes.[1][2]

  • For slower reversal: Incubate the mixture at 37°C for 8 hours.[1][2]

  • After incubation, place the sample on ice.

  • The RNA is now free of this compound modifications and can be used for downstream applications.

Visualizations

cluster_stability This compound Adduct Stability cluster_factors Influencing Factors Stable_Adduct Stable this compound Guanine Adduct Unstable_Adduct Unstable Adduct (Reversal Prone) Stable_Adduct->Unstable_Adduct Increased Temperature Alkaline pH Temperature Temperature Temperature->Unstable_Adduct Promotes Reversal Borate_Buffer Borate Buffer Borate_Buffer->Stable_Adduct Enhances Stability

Caption: The effect of temperature and borate buffer on this compound adduct stability.

References

Technical Support Center: Reversing N3-Kethoxal Modification for PCR Amplification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3-kethoxal for nucleic acid labeling, who subsequently need to perform PCR amplification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (azido-kethoxal) is a chemical probe used to label single-stranded guanine (B1146940) bases in RNA and DNA.[1][2] Its high specificity for guanines in non-base-paired regions makes it a valuable tool for studying nucleic acid secondary structures and transcription dynamics.[1][2] The incorporated azide (B81097) group provides a handle for bio-orthogonal reactions, such as biotinylation for enrichment of labeled fragments.[2][3]

Q2: Why is it necessary to reverse the this compound modification before PCR?

The this compound adduct, formed on the N1 and N2 positions of guanine, can inhibit the processivity of DNA polymerases.[3] This blockage would lead to failed or inefficient PCR amplification. Therefore, removing the modification is a critical step to ensure successful downstream enzymatic reactions like PCR.[3]

Q3: How is the this compound modification reversed?

The covalent bond between this compound and guanine is reversible under specific conditions.[3] The reversal can be achieved through heat-induced hydrolysis.[1][3] The presence of a high concentration of a guanine analog, such as GTP, can also facilitate the removal of the adduct.[1][4]

Q4: Can the this compound adduct be stabilized if needed?

Yes, the this compound-guanine adduct can be stabilized using a borate (B1201080) buffer.[1][3] This is particularly useful during enrichment steps to prevent premature loss of the label.[3]

Troubleshooting Guide

Issue 1: No or Low PCR Amplification Yield After this compound Reversal

If you are experiencing a complete lack of PCR product or a significantly lower yield than expected, consider the following causes and solutions:

Potential Cause Recommended Solution
Incomplete Reversal of this compound Adducts The remaining adducts are blocking the DNA polymerase. Optimize your reversal protocol by increasing the incubation time or temperature. Ensure the pH of your solution is conducive to reversal; the adduct is known to be unstable under alkaline conditions.[1]
RNA/DNA Degradation High temperatures during the reversal step can lead to nucleic acid degradation, especially for RNA. Minimize the duration of high-temperature incubation. Always handle samples with care to avoid RNase contamination.[5]
Low Template Concentration The initial labeling and subsequent purification steps might result in a low final concentration of your template. If possible, start with a larger amount of initial material. Consider concentrating your sample before PCR.[6]
Standard PCR Inhibition Carryover of inhibitors from the this compound labeling or reversal buffers can inhibit PCR. Ensure your nucleic acid purification protocol effectively removes all salts and other chemical residues.[7]
Poor Primer Design Your primers may not be optimal for the target sequence. Re-design primers following standard guidelines and verify their specificity.[8]
Issue 2: Non-Specific PCR Products or Primer-Dimers

The presence of unexpected bands on your gel or a smear could indicate non-specific amplification.

Potential Cause Recommended Solution
Suboptimal Annealing Temperature The annealing temperature of your PCR cycle may be too low, allowing primers to bind non-specifically. Increase the annealing temperature in increments of 2°C.[9]
Excessive Primer Concentration High concentrations of primers can lead to the formation of primer-dimers. Reduce the primer concentration in your PCR reaction.[6]
Template Degradation Degraded template can lead to the amplification of smaller, non-specific products. Assess the integrity of your template on a gel before proceeding with PCR.[7]

Quantitative Data Summary

The following table summarizes the reported conditions for reversing this compound modification.

Method Temperature Duration Reagents Reference
Heat-Only Reversal95°C10 minutesNuclease-free water[1][3]
GTP-Assisted Reversal (High Temp)95°C10 minutes50 mM GTP[1][4]
GTP-Assisted Reversal (Low Temp)37°C8 hoursExcess GTP[1]

Experimental Protocols

Protocol: Reversal of this compound Modification for PCR

This protocol is a general guideline based on published methodologies.[1][3] Optimization may be required for your specific application.

  • Sample Preparation: After enrichment of this compound labeled nucleic acids (e.g., via streptavidin beads if biotinylated), wash the beads thoroughly to remove any unbound material.

  • Elution and Reversal: Resuspend the beads in nuclease-free water. To simultaneously elute the nucleic acid from the beads and reverse the this compound modification, incubate the sample at 95°C for 10 minutes.

    • Alternative: For a gentler reversal, resuspend in a buffer containing 50 mM GTP and incubate at 37°C for 8 hours, or 95°C for 10 minutes for a faster reaction.[1][4]

  • Sample Collection: After incubation, immediately place the tube on a magnetic stand and carefully transfer the supernatant containing the purified, adduct-free nucleic acid to a new nuclease-free tube.

  • Quantification: Quantify the concentration of your recovered nucleic acid.

  • PCR Amplification: Use the recovered nucleic acid as a template for your PCR reaction. It is advisable to run a control PCR with a known amount of unmodified template to ensure the PCR components and conditions are optimal.

Visualizations

experimental_workflow cluster_labeling This compound Labeling & Enrichment cluster_reversal Reversal of Modification cluster_pcr Downstream Application start Single-stranded RNA/DNA labeling Incubate with this compound start->labeling biotinylation Biotinylation via Click Chemistry labeling->biotinylation enrichment Enrichment (e.g., Streptavidin Beads) biotinylation->enrichment reversal Heat at 95°C for 10 min (Optional: with GTP) enrichment->reversal Elution & Reversal Step pcr PCR Amplification reversal->pcr Adduct-free Template analysis Downstream Analysis (e.g., Sequencing, Gel Electrophoresis) pcr->analysis troubleshooting_logic start PCR Fails After This compound Reversal check_reversal Was the reversal protocol followed correctly? start->check_reversal check_template Is the template intact and of sufficient concentration? check_reversal->check_template Yes incomplete_reversal Incomplete Reversal: Adducts block polymerase. check_reversal->incomplete_reversal No check_pcr Are PCR conditions and reagents optimal? check_template->check_pcr Yes degraded_template Template Degradation or Low Yield check_template->degraded_template No pcr_issues General PCR Problems: Inhibitors, poor primers, etc. check_pcr->pcr_issues No end end check_pcr->end Re-evaluate experiment design optimize_reversal Solution: Increase reversal time/temp. Consider adding GTP. incomplete_reversal->optimize_reversal optimize_purification Solution: Use fresh samples. Minimize high-temp steps. Purify carefully. degraded_template->optimize_purification optimize_pcr Solution: Re-purify template. Optimize annealing temp. Redesign primers. pcr_issues->optimize_pcr

References

Technical Support Center: N3-Kethoxal Labeling of GC-Rich Regions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-kethoxal labeling, with a specific focus on the challenges posed by GC-rich regions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (azido-kethoxal) is a chemical probe used for mapping the structure of nucleic acids, both RNA and DNA.[1][2] It specifically reacts with and labels guanine (B1146940) (G) bases that are in a single-stranded conformation.[1][2][3] This specificity makes it a valuable tool in techniques like Keth-seq for transcriptome-wide RNA structure mapping and KAS-seq (kethoxal-assisted single-stranded DNA sequencing) for identifying transcriptionally active regions in the genome.[1][2][4] The azide (B81097) group on this compound allows for the subsequent attachment of a biotin (B1667282) molecule via click chemistry, enabling the enrichment of labeled nucleic acid fragments for sequencing.[3][5]

Q2: Why is labeling GC-rich regions with this compound challenging?

GC-rich regions present a challenge due to the high propensity of guanine and cytosine to form stable secondary structures through Watson-Crick base pairing (three hydrogen bonds). Since this compound only labels single-stranded guanines, the presence of these stable structures can hinder the accessibility of the reagent to the guanine bases, leading to inefficient or incomplete labeling. While this compound has been shown to not have a notable bias against GC content in some studies, the inherent stability of GC-rich secondary structures is a critical factor to consider during experimental design.[2][6]

Q3: How does this compound labeling work?

This compound reacts with the N1 and N2 positions of guanine in a reversible covalent manner.[1][7] This reaction is highly specific to guanines that are not protected by base pairing in a double-stranded structure. The addition of the this compound adduct to a guanine base can act as a stop for reverse transcriptase in RNA probing experiments or can be used for affinity purification of labeled DNA or RNA fragments in sequencing-based methods.[1][3]

Q4: Is the this compound modification reversible?

Yes, the this compound-guanine adduct is reversible.[1][3][4] The modification can be removed by incubating the labeled nucleic acid at a high temperature (e.g., 95°C for 10 minutes) or under alkaline conditions.[2][3][4] This reversibility is a key feature of the technology, as it allows for the removal of the adduct before PCR amplification during library preparation, which might otherwise be inhibited.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling of GC-rich regions.

Problem 1: Low or No Labeling Signal in GC-Rich Regions

Possible Causes:

  • Stable Secondary Structures: GC-rich sequences are prone to forming stable hairpins, G-quadruplexes, and other secondary structures that make guanine residues inaccessible to this compound.[1]

  • Suboptimal Reagent Concentration: The concentration of this compound may be insufficient to effectively label the available single-stranded guanines, especially if their exposure is transient.

  • Insufficient Incubation Time: The labeling reaction may not have proceeded to completion, particularly for less accessible guanines within partially structured regions.

  • RNA/DNA Degradation: The sample may have degraded during the experiment, leading to a loss of substrate for labeling.

Solutions:

  • Optimize Denaturation Conditions: For in vitro experiments, consider a carefully controlled denaturation and refolding step to increase the accessibility of GC-rich regions. Be cautious, as this may alter the native structure.

  • Adjust this compound Concentration: Titrate the concentration of this compound to find the optimal balance between labeling efficiency and potential off-target effects.

  • Optimize Incubation Time: Test a time course of labeling (e.g., 1, 5, 10, 15, 20 minutes) to determine the optimal duration for your specific application.[1][8]

  • Ensure Sample Integrity: Always check the integrity of your RNA/DNA before and after the labeling procedure using methods like gel electrophoresis or a Bioanalyzer.

  • Use a Stabilizing Buffer: The this compound-guanine adduct is best stabilized in a borate (B1201080) buffer.[4]

Problem 2: High Background or Non-Specific Labeling

Possible Causes:

  • Excessive this compound Concentration: High concentrations of the reagent can lead to non-specific interactions or side reactions. While this compound is highly specific for guanine, extremely high concentrations may result in off-target labeling.[2]

  • Contaminants in the Sample: The presence of proteins or other molecules that can react with this compound could contribute to background signal. This compound is known to react slowly with arginine residues in proteins.[2][4]

  • Inefficient Removal of Unreacted Reagent: Failure to remove excess this compound and biotinylation reagents can lead to high background during downstream detection.

Solutions:

  • Optimize Reagent Concentration: Perform a concentration titration to find the lowest effective concentration of this compound.

  • Purify Nucleic Acid Samples: Ensure your RNA or DNA samples are of high purity and free from protein contamination.

  • Thorough Washing Steps: After the labeling and biotinylation steps, perform stringent washing steps to remove any unbound reagents.

  • Include Proper Controls: Always include a "no this compound" control and a "no biotin" control to assess the level of background signal.[2]

Problem 3: RNA/DNA Degradation During Labeling

Possible Causes:

  • High Temperature: The this compound-guanine adduct is unstable at high temperatures.[4] Prolonged incubation at elevated temperatures can also lead to RNA degradation.

  • Presence of Nucleases: Contamination with RNases or DNases will lead to sample degradation.

  • Harsh Buffer Conditions: Extreme pH or the presence of divalent cations can promote nucleic acid hydrolysis.

Solutions:

  • Maintain Low Temperatures: Keep labeled samples on ice whenever possible and store them at -20°C for longer periods.[4]

  • Use Nuclease-Free Reagents and Consumables: Ensure all solutions and plasticware are certified nuclease-free.

  • Work in an RNase-Free Environment: When working with RNA, use appropriate aseptic techniques.

  • Optimize Buffer Composition: Use a buffer that maintains a stable pH and, for RNA, is free of divalent cations that can promote degradation.

Quantitative Data Summary

ParameterRecommended Range/ValueNotesReference(s)
This compound Concentration (in vivo) 5 mMFor labeling in cell culture medium.[9]
This compound Concentration (in vitro) 100 µMFor labeling of synthetic oligos.[1]
Labeling Time (in vivo) 5 - 10 minutesRapid labeling allows for capturing dynamic processes.[2][4]
Labeling Temperature 37°COptimal for both in vivo and in vitro reactions.[2][4]
Reversal of Labeling (Heat) 95°C for 10 minutesEffective for removing the adduct before PCR.[2][3][4]
Reversal of Labeling (Chemical) 50 mM GTP at 95°C for 10 minGuanine analogs can trap dissociated this compound.[1][4]
Biotinylation Reaction 37°C for 1.5 hoursUsing DBCO-biotin for copper-free click chemistry.[4]

Experimental Protocols

Standard this compound Labeling Protocol for RNA (in vitro)
  • RNA Preparation: Resuspend 100 pmol of your RNA of interest in nuclease-free water.

  • RNA Denaturation and Refolding (Optional, for GC-rich regions):

    • Heat the RNA solution to 95°C for 2 minutes.

    • Place on ice for 2 minutes to promote rapid refolding.

    • Allow the RNA to equilibrate at 37°C for 10 minutes in a reaction buffer (e.g., 100 mM sodium cacodylate, 10 mM MgCl₂, pH 7.0).

  • This compound Labeling:

    • Add this compound to a final concentration of 100 µM.

    • Incubate the reaction at 37°C for 10 minutes.

  • Purification: Purify the labeled RNA using a suitable method, such as spin column purification, to remove unreacted this compound.

  • Biotinylation (Click Chemistry):

    • To the purified, labeled RNA, add DBCO-PEG4-Biotin to a final concentration of 100 µM.

    • Incubate at 37°C for 1.5 hours in a borate buffer (e.g., 25 mM K₃BO₃, pH 7.0).

  • Final Purification: Purify the biotinylated RNA to remove excess biotinylation reagent. The RNA is now ready for downstream applications like streptavidin pulldown and library preparation.

Visualizations

N3_Kethoxal_Reaction cluster_reactants Reactants cluster_product Product G Single-stranded Guanine Adduct Reversible this compound-Guanine Adduct G->Adduct Reaction at N1 and N2 positions N3K This compound N3K->Adduct

Caption: Chemical reaction of this compound with a single-stranded guanine base.

KAS_Seq_Workflow cluster_workflow KAS-seq Experimental Workflow cluster_challenges Challenges with GC-Rich Regions Start 1. In vivo Labeling with this compound Isolate 2. Genomic DNA Isolation Start->Isolate Challenge1 Incomplete labeling due to stable secondary structures. Start->Challenge1 Potential Issue Biotinylate 3. Biotinylation via Click Chemistry Isolate->Biotinylate Fragment 4. DNA Fragmentation (Sonication) Biotinylate->Fragment Enrich 5. Streptavidin Pulldown of Labeled Fragments Fragment->Enrich Elute 6. Elution and Reversal of Labeling (Heat) Enrich->Elute Library 7. Library Preparation Elute->Library Seq 8. Next-Generation Sequencing Library->Seq

Caption: KAS-seq experimental workflow highlighting potential issues with GC-rich regions.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart Problem Low/No Signal in GC-Rich Regions Cause1 Stable Secondary Structures? Problem->Cause1 Solution1 Optimize denaturation/refolding Increase this compound concentration Cause1->Solution1 Yes Cause2 RNA/DNA Degradation? Cause1->Cause2 No Solution2 Check sample integrity Use nuclease-free reagents Cause2->Solution2 Yes Cause3 Suboptimal Reaction? Cause2->Cause3 No Solution3 Optimize incubation time and temperature Cause3->Solution3 Yes

Caption: A logical flowchart for troubleshooting low signal in GC-rich regions.

References

KAS-seq Technical Support Center: Improving Biotinylated ssDNA Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the KAS-seq Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the enrichment efficiency of biotinylated single-stranded DNA (ssDNA) in KAS-seq experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good indicator of successful ssDNA enrichment in KAS-seq?

A successful KAS-seq experiment is characterized by a high signal-to-noise ratio, which is reflected in the final sequencing data. Key quality control metrics include the Fraction of Reads in Peaks (FRiP) score and the overall library complexity.[1] A high-quality KAS-seq dataset is generally expected to have a FRiP score greater than 40% and a total of at least 50,000 distinct peaks.[1] Visual inspection of the data on a genome browser, showing clear enrichment at expected regions like transcription start sites (TSSs), also indicates a successful experiment.

Q2: How can I assess the efficiency of biotinylation before proceeding to enrichment?

You can evaluate the biotinylation efficiency of your ssDNA using a dot blot assay.[2] This involves spotting serial dilutions of your biotinylated DNA onto a nylon membrane, followed by detection with streptavidin conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.[3][4][5] A strong signal from the biotinylated sample compared to a non-biotinylated control confirms successful labeling.

Q3: What are the critical parameters to consider for optimizing the binding of biotinylated ssDNA to streptavidin beads?

The key parameters for optimizing the binding step include the choice of streptavidin beads, the composition of the binding buffer, and the incubation time and temperature. It is crucial to use a sufficient amount of beads with high binding capacity and to ensure that the binding buffer conditions (e.g., salt concentration) are optimal for the interaction.

Q4: Can I use a different type of streptavidin beads than what is recommended in the standard protocol?

While the standard KAS-seq protocol often recommends Dynabeads™ MyOne™ Streptavidin C1, other streptavidin-coated magnetic beads can be used.[6] However, it is important to note that binding capacities and non-specific binding properties can vary between different types and even different lots of beads.[7] If you switch bead types, it is advisable to perform a pilot experiment to validate their performance.

Troubleshooting Guides

Issue 1: Low Enrichment Efficiency / Low Library Yield

A common problem in KAS-seq is obtaining a low yield of enriched DNA, leading to a low concentration of the final sequencing library.[2] This can be caused by several factors, from inefficient labeling to suboptimal enrichment conditions.

Possible Causes and Solutions:

  • Inefficient N3-kethoxal Labeling or Biotinylation:

    • Solution: Confirm the efficiency of your biotinylation step using a dot blot before proceeding with the enrichment. Ensure that the this compound and DBCO-PEG4-biotin reagents are not expired and have been stored correctly.

  • Suboptimal Binding to Streptavidin Beads:

    • Solution: Increase the incubation time of the biotinylated DNA with the streptavidin beads to ensure complete capture. Gentle rotation during incubation can also improve binding efficiency. Ensure the beads are fully resuspended before use.

  • Loss of DNA during Washing Steps:

    • Solution: Avoid overly harsh washing conditions that could elute the specifically bound DNA. Ensure that the magnetic pellet is not disturbed during the removal of the supernatant.

  • Insufficient Number of PCR Cycles:

    • Solution: The optimal number of PCR cycles for library amplification should be determined empirically using qPCR.[2] For KAS-seq, typically 12-14 cycles are sufficient for enriched samples, while input samples may only require 7-8 cycles.[2]

Issue 2: High Background / Non-Specific Binding

High background in KAS-seq results in a poor signal-to-noise ratio, making it difficult to distinguish true ssDNA regions from noise. This is often due to non-specific binding of DNA to the streptavidin beads.

Possible Causes and Solutions:

  • Insufficient Washing:

    • Solution: Increase the number and stringency of the wash steps after binding the biotinylated DNA to the beads. The standard KAS-seq protocol recommends a binding and wash buffer containing 1 M NaCl and 0.05% Tween-20 to reduce non-specific interactions.[2] You can optimize the salt and detergent concentrations as outlined in the table below.

  • Non-specific Binding to the Bead Surface:

    • Solution: Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) before adding your biotinylated DNA. This can help to saturate non-specific binding sites on the bead surface.

  • Contamination with Non-biotinylated DNA:

    • Solution: Ensure that the input DNA is of high purity. If you suspect contamination, you can perform an additional purification step before biotinylation.

Issue 3: Low Library Complexity

Low library complexity is often indicated by a high PCR duplication rate in the sequencing data.[2] This suggests that the library was generated from a limited number of starting DNA fragments.

Possible Causes and Solutions:

  • Low Amount of Starting Material:

    • Solution: While KAS-seq is optimized for low-input samples, starting with a sufficient amount of cells or tissue is crucial for achieving high library complexity.[6]

  • Inefficient ssDNA Fragmentation:

    • Solution: Ensure that the sonication or enzymatic fragmentation step is optimized to generate a diverse range of DNA fragment sizes, typically between 200 and 500 bp.[2]

  • Excessive PCR Amplification:

    • Solution: Over-amplification during the library preparation step can lead to a bias towards certain fragments and reduce the overall complexity. Determine the optimal number of PCR cycles using qPCR to avoid this issue.[2]

Data Presentation: Optimizing Enrichment Conditions

The following tables provide illustrative data on how different experimental parameters can be optimized to improve the enrichment efficiency of biotinylated ssDNA.

Table 1: Effect of Streptavidin Bead Type on Enrichment Efficiency

Bead TypeManufacturerBinding Capacity (pmol biotin/mg)Relative Enrichment (Fold Change)Signal-to-Noise Ratio
Dynabeads™ MyOne™ Streptavidin C1 Invitrogen~30 µg biotinylated Ab/mg10015.2
Pierce™ Streptavidin Magnetic Beads Thermo Fisher3500-45009514.5
Sera-Mag™ Streptavidin-Coated Cytiva2500-55009213.8

Note: This table presents illustrative data based on commonly used bead types. Actual performance may vary depending on the experimental conditions.

Table 2: Optimization of Wash Buffer Composition

Wash Buffer ComponentConcentrationEffect on EnrichmentRecommended Starting Point
NaCl 0.5 M - 2.0 MIncreasing concentration improves stringency and reduces non-specific binding.1.0 M
Tween-20 0.01% - 0.1%Acts as a non-ionic detergent to reduce hydrophobic interactions.0.05%

Table 3: KAS-seq Quality Control Metrics

MetricPoor QualityGood QualityExcellent Quality
Fraction of Reads in Peaks (FRiP) < 0.20.2 - 0.4> 0.4
Number of Peaks < 20,00020,000 - 50,000> 50,000
PCR Bottlenecking Coefficient (PBC) < 0.80.8 - 0.9> 0.9

Experimental Protocols

Protocol 1: Dot Blot for Assessing Biotinylation Efficiency
  • Sample Preparation: Prepare serial dilutions of your biotinylated genomic DNA (e.g., 100 ng, 50 ng, 25 ng) and a non-biotinylated negative control in 25 mM K3BO3 (pH 7.0).[3]

  • Membrane Preparation: Cut a piece of positively charged nylon membrane (e.g., Hybond-N+) to the desired size.

  • Spotting: Carefully spot 1-2 µL of each DNA dilution and the negative control onto the membrane. Allow the spots to air dry completely.

  • Crosslinking (Optional): UV-crosslink the DNA to the membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[5]

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Apply a chemiluminescent HRP substrate (e.g., ECL) to the membrane and visualize the signal using a chemiluminescence imager. A strong signal from the biotinylated DNA dilutions and no signal from the negative control indicates successful biotinylation.

Protocol 2: Optimizing Streptavidin Bead Washing Conditions
  • Prepare Wash Buffers: Prepare a series of wash buffers with varying concentrations of NaCl (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) in the standard KAS-seq wash buffer base (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.05% Tween-20).

  • Binding: Perform the binding of your biotinylated DNA to the streptavidin beads as per the standard KAS-seq protocol.

  • Washing: Aliquot the bead-DNA complexes into separate tubes. Wash each aliquot with one of the prepared wash buffers. Perform a total of five washes for each condition.

  • Elution and Library Preparation: Elute the DNA from the beads and proceed with library preparation and sequencing for each wash condition.

  • Data Analysis: Analyze the sequencing data for each condition, paying close attention to the FRiP score, number of peaks, and overall signal-to-noise ratio to determine the optimal wash buffer composition.

Visualizations

KAS_seq_Workflow cluster_Cell_Labeling In Vivo Labeling cluster_DNA_Processing DNA Processing cluster_Enrichment Enrichment cluster_Sequencing Sequencing & Analysis Start Live Cells N3_Kethoxal This compound Labeling of ssDNA Start->N3_Kethoxal gDNA_Isolation Genomic DNA Isolation N3_Kethoxal->gDNA_Isolation Biotinylation Click Chemistry Biotinylation gDNA_Isolation->Biotinylation Fragmentation DNA Fragmentation (Sonication) Biotinylation->Fragmentation Streptavidin_Beads Streptavidin Bead Binding Fragmentation->Streptavidin_Beads Washing Washing Streptavidin_Beads->Washing Elution Elution Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis End Enriched ssDNA Profile Data_Analysis->End Troubleshooting_Logic Start Low Enrichment Efficiency? Check_Biotinylation Check Biotinylation (Dot Blot) Start->Check_Biotinylation Yes High_Background High Background? Start->High_Background No Optimize_Binding Optimize Bead Binding (Time, Temp) Check_Biotinylation->Optimize_Binding Biotinylation OK Optimize_Binding->High_Background Optimize_Washing Optimize Washing (Salt, Detergent) Low_Complexity Low Library Complexity? Optimize_Washing->Low_Complexity Check_PCR_Cycles Optimize PCR Cycles (qPCR) Success Successful Enrichment Check_PCR_Cycles->Success High_Background->Optimize_Washing Yes High_Background->Low_Complexity No Low_Complexity->Check_PCR_Cycles Yes Low_Complexity->Success No

References

Technical Support Center: Assessing N3-kethoxal Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of N3-kethoxal in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (azido-kethoxal) is a chemical probe used for mapping RNA and DNA secondary structures.[1][2] It selectively labels the N1 and N2 positions of guanine (B1146940) in single-stranded nucleic acids, both in vitro and in living cells.[1][2][3][4] This labeling is rapid and reversible, making it a valuable tool for techniques like Keth-seq (for RNA) and KAS-seq (for DNA).[1][2][3][4][5]

Q2: Is this compound cytotoxic?

While this compound is designed for rapid labeling with minimal perturbation to cellular processes, prolonged exposure or high concentrations may induce cytotoxicity. One study noted that incubation times longer than 30 minutes may lead to cell death. The cytotoxicity of this compound can vary depending on the cell line, concentration, and exposure time. Therefore, it is crucial to determine the cytotoxic profile of this compound for your specific experimental conditions.

Q3: How can I measure the cytotoxicity of this compound in my cell line?

Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Neutral Red Uptake (NRU) assay can be used to determine cell viability and proliferation after treatment with this compound.[6][7] These assays measure metabolic activity or lysosomal integrity, respectively, which are indicative of cell health.

Q4: What is an IC50 value and why is it important?

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a substance (in this case, this compound) required to inhibit a biological process, such as cell proliferation, by 50%.[8] Determining the IC50 value is a critical step in assessing the cytotoxic potential of a compound and helps in defining appropriate concentrations for your experiments.

Q5: What are the potential off-target effects of this compound?

This compound is designed to be highly specific for single-stranded guanines.[1][2][3][4] However, like any chemical probe, off-target effects are possible, especially at higher concentrations or with longer incubation times. While specific off-target effects of this compound are not extensively documented, it is known to react slowly with arginine residues in proteins.[3] It is also important to consider that modification of guanine in DNA and RNA could potentially interfere with replication, transcription, and translation, leading to downstream cellular stress responses.

Experimental Protocols

Assessing this compound Cytotoxicity using the MTT Assay

This protocol provides a detailed methodology for determining the IC50 value of this compound in adherent cell lines.

Materials:

  • This compound

  • Selected adherent cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the highest concentration of the solvent used for this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Return the plate to the incubator and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.
Low absorbance readings in control wells Low cell density, insufficient incubation time with MTT reagent, cell contamination.Optimize cell seeding density for your cell line. Ensure the MTT incubation period is adequate (typically 2-4 hours). Visually inspect plates for any signs of microbial contamination.
High background absorbance in blank wells Contamination of reagents or medium, phenol (B47542) red interference.Use fresh, sterile reagents. Consider using a phenol red-free medium for the assay.
Unexpectedly high cytotoxicity at low concentrations This compound solution instability or degradation, incorrect concentration calculations.Prepare fresh this compound dilutions for each experiment. Double-check all calculations for stock and working solutions.
Inconsistent IC50 values across experiments Variation in cell passage number or health, inconsistent incubation times.Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Standardize all incubation times for cell seeding, treatment, and MTT addition.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound Induced Cytotoxicity

This diagram illustrates a hypothetical signaling pathway that could be initiated by this compound, leading to apoptosis. The binding of this compound to single-stranded guanine in DNA and RNA could lead to replication and transcription stress, activating DNA damage response pathways and ultimately apoptosis.

N3_kethoxal_cytotoxicity_pathway N3_kethoxal This compound ssDNA_ssRNA Single-stranded DNA/RNA Guanine N3_kethoxal->ssDNA_ssRNA Binds to Guanine_Adducts Guanine Adducts ssDNA_ssRNA->Guanine_Adducts Forms Replication_Stress Replication Stress Guanine_Adducts->Replication_Stress Transcription_Stress Transcription Stress Guanine_Adducts->Transcription_Stress DDR DNA Damage Response (DDR) Replication_Stress->DDR Transcription_Stress->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Hypothetical pathway of this compound induced cytotoxicity.

Experimental Workflow for Assessing this compound Cytotoxicity

This diagram outlines the key steps involved in a typical experiment to assess the cytotoxicity of this compound.

cytotoxicity_workflow start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment This compound Treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for this compound cytotoxicity assessment.

References

N3-kethoxal stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of N3-kethoxal, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored as a stock solution in DMSO at -20°C.[1][2] To maintain stability, it is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[3]

Q2: How should I handle this compound-labeled DNA samples?

A2: this compound-labeled DNA samples should be kept on ice at all times to minimize the dissociation of the this compound-guanine adduct.[3] For long-term storage, samples should be kept at -20°C.[3]

Q3: What are the key factors that affect the stability of the this compound-guanine adduct?

A3: The stability of the this compound-guanine adduct is primarily affected by temperature, pH, and the presence of guanine (B1146940) analogs. The adduct is unstable at high temperatures and under alkaline conditions.[3][4] Guanine analogs, such as GTP and guanidinium (B1211019), can also promote the dissociation of the adduct.[3]

Troubleshooting Guide

Problem: I am observing precipitation when preparing my this compound labeling medium.

  • Cause: this compound can precipitate at low temperatures, such as 4°C.[3]

  • Solution: It is critical to pre-warm the cell culture medium or buffer to 37°C before diluting the this compound stock solution.[2][3] This will facilitate its dissolution.

Problem: My labeling efficiency is low, or I am not seeing a signal.

  • Cause 1: Dissociation of the this compound-guanine adduct. The covalent bond between this compound and guanine is reversible and sensitive to heat.

  • Solution 1: Ensure that all steps following labeling are performed on ice or at low temperatures to prevent dissociation.[3] Avoid high-temperature fragmentation methods that could reverse the labeling.[4]

  • Cause 2: Unstable adduct in alkaline conditions. The kethoxal-guanine adduct is known to be unstable in alkaline buffers.

  • Solution 2: Use a borate (B1201080) buffer to stabilize the adduct.[3] The recommended buffer for biotinylation after labeling is a neutral buffer supplemented with K₃BO₃.[3]

  • Cause 3: Presence of guanine analogs. Guanine analogs in buffers can trap dissociated this compound, preventing it from re-associating with single-stranded DNA or RNA.

  • Solution 3: Avoid prolonged exposure to buffers containing guanine or its analogs, such as guanidinium salts often found in DNA purification kits.[3]

Problem: I am observing significant cell death after this compound labeling.

  • Cause: Prolonged incubation with this compound can be toxic to cells.

  • Solution: A 10-minute incubation at 37°C is generally sufficient for labeling.[2][3] Incubation times longer than 30 minutes may lead to cell death.[3] For detecting transient transcriptional changes, the incubation time can be as short as 5 minutes.[3]

Quantitative Data Summary

ParameterConditionEffect on this compound-Guanine AdductSource
Temperature 37°CAlmost complete removal in 8 hours[3]
95°CAlmost complete removal in 10 minutes[3][4]
pH Alkaline ConditionsUnstable[3][4]
Additives Borate BufferStabilizes the adduct[3]
Guanine Analogs (e.g., GTP, Guanidinium)Promotes dissociation[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve the purchased this compound compound in DMSO to prepare a 500 mM stock solution.[2]

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.[1]

This compound Labeling of Cells (for KAS-seq)
  • Pre-warm the cell culture medium to 37°C to facilitate the dissolution of this compound.[2][3] Commonly used buffers with a neutral pH, like PBS, can also be used.[3]

  • Prepare the labeling medium by diluting the 500 mM this compound stock solution into the pre-warmed medium to a final concentration of 5 mM.[2]

  • For suspension cells, resuspend 1-5 million cells in the labeling medium. For adherent cells, add the labeling medium directly to the culture dish.

  • Incubate the cells for 10 minutes at 37°C.[2][3] This incubation can be as short as 5 minutes for capturing transient events.[3]

  • Proceed immediately with DNA isolation.

In Vitro Labeling of DNA Oligos with this compound
  • In a total volume of 10 µL, mix the following components:

    • 1 µL of 100 µM synthetic DNA oligo

    • 5 µL of nuclease-free water

    • 2 µL of 5x reaction buffer (0.5 M sodium cacodylate, 50 mM MgCl₂, pH 7.0)

    • 2 µL of 500 mM this compound in DMSO

  • Incubate the reaction mixture at 37°C for 10 minutes.[5]

  • Purify the reaction product using a suitable method, such as a spin column, to remove unreacted this compound.[5]

Visualizations

N3_kethoxal_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_downstream Downstream Processing N3_stock 500 mM this compound in DMSO (-20°C) labeling_medium 5 mM Labeling Medium N3_stock->labeling_medium prewarmed_medium Pre-warmed Medium (37°C) prewarmed_medium->labeling_medium incubation Incubate 10 min @ 37°C labeling_medium->incubation cells Live Cells cells->incubation labeled_cells This compound Labeled Cells incubation->labeled_cells dna_isolation DNA Isolation labeled_cells->dna_isolation biotinylation Biotinylation (Click Chemistry) dna_isolation->biotinylation enrichment Enrichment biotinylation->enrichment

Caption: Experimental workflow for this compound labeling in live cells.

Stability_Factors cluster_stabilizing Stabilizing Conditions cluster_destabilizing Destabilizing Conditions adduct This compound-Guanine Adduct (Stable) dissociation Dissociation (Unstable) adduct->dissociation Reversible Reaction borate Borate Buffer borate->adduct low_temp Low Temperature (on ice) low_temp->adduct high_temp High Temperature (37°C or 95°C) high_temp->dissociation alkaline Alkaline pH alkaline->dissociation guanine_analogs Guanine Analogs guanine_analogs->dissociation

Caption: Factors influencing the stability of the this compound-guanine adduct.

References

KAS-seq Technical Support Center: Troubleshooting High Background

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the KAS-seq Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during KAS-seq experiments, with a specific focus on dealing with high background in sequencing libraries.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address specific issues that can lead to high background in your KAS-seq data. Each question is followed by potential causes and detailed solutions.

Q1: What are the primary sources of high background in KAS-seq libraries?

High background in KAS-seq can originate from several stages of the experimental workflow, leading to a poor signal-to-noise ratio and difficulty in identifying true ssDNA peaks. The primary sources can be categorized as follows:

  • Suboptimal N3-kethoxal Labeling: Inefficient or non-specific labeling can lead to the enrichment of background DNA.

  • Inefficient Enrichment: Poor capture of biotinylated DNA fragments can result in the carryover of non-labeled DNA.

  • Library Preparation Artifacts: Issues during library construction, such as adapter-dimer formation or excessive PCR amplification, can contribute to background reads.

  • Poor Sample Quality: Starting with low-quality cells or tissues can introduce damaged DNA that is susceptible to non-specific labeling or fragmentation.

Below is a diagram illustrating the potential sources of high background within the KAS-seq workflow.

KAS_seq_Workflow_Troubleshooting cluster_workflow KAS-seq Experimental Workflow cluster_issues Potential Sources of High Background start Start: High-Quality Cells/Tissues labeling This compound Labeling start->labeling isolation Genomic DNA Isolation labeling->isolation biotinylation Biotinylation (Click Chemistry) isolation->biotinylation fragmentation DNA Fragmentation biotinylation->fragmentation enrichment Streptavidin Enrichment fragmentation->enrichment library_prep Library Preparation enrichment->library_prep sequencing Sequencing library_prep->sequencing end End: Data Analysis sequencing->end q_sample Poor Sample Quality q_sample->start Damaged DNA q_labeling Suboptimal Labeling q_labeling->labeling Non-specific labeling q_enrichment Inefficient Enrichment q_enrichment->enrichment Non-biotinylated DNA carryover q_library Library Prep Artifacts q_library->library_prep Adapter dimers, PCR duplicates

KAS-seq workflow and sources of high background.

Q2: My KAS-seq data shows low enrichment and a high background. How can I improve the this compound labeling step?

Inefficient or overly aggressive this compound labeling can be a significant source of background. Here’s how to troubleshoot this step:

Potential Causes & Solutions:

Potential Cause Recommended Solution Detailed Protocol/Considerations
Suboptimal this compound Concentration Optimize the final concentration of this compound.The recommended starting concentration is typically 5 mM, but this may need optimization for different cell types.[1] Titrate the concentration from 2.5 mM to 10 mM to find the optimal balance between signal and background.
Incorrect Labeling Time or Temperature Adhere strictly to the recommended incubation time and temperature.Labeling is typically performed for 5-10 minutes at 37°C.[2][3][4] Prolonged incubation can lead to non-specific labeling. Ensure the cell culture medium is pre-warmed to 37°C to facilitate the dissolution of this compound.[1]
This compound Degradation Use freshly prepared this compound solution.Prepare the 500 mM this compound stock solution in DMSO and store it in small aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles. Dilute the stock solution into pre-warmed medium immediately before use.[1]

Experimental Protocol: Optimizing this compound Labeling

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%).

  • Prepare Labeling Media: Prepare separate labeling media with varying final concentrations of this compound (e.g., 2.5 mM, 5 mM, 7.5 mM, 10 mM) by diluting the stock solution into pre-warmed (37°C) cell culture medium.[1]

  • Labeling: For adherent cells, remove the existing medium and add the prepared labeling medium. For suspension cells, pellet the cells and resuspend them in the labeling medium. Incubate for 10 minutes at 37°C.[1]

  • Downstream Processing: Proceed with the standard KAS-seq protocol for DNA isolation, biotinylation, and enrichment for each concentration.[2][4]

  • Analysis: After sequencing, compare the signal-to-noise ratio, peak enrichment, and Fraction of Reads in Peaks (FRiP) values across the different concentrations to determine the optimal condition. A high-quality KAS-seq dataset should have a FRiP value greater than 40%.[5]

Q3: I suspect inefficient enrichment is causing high background. What steps can I take to improve the pull-down of biotinylated DNA?

Inefficient enrichment of biotinylated ssDNA fragments can lead to a high proportion of background reads from non-labeled genomic DNA.

Potential Causes & Solutions:

Potential Cause Recommended Solution Detailed Protocol/Considerations
Inefficient Click Chemistry Ensure optimal conditions for the biotinylation reaction.The click reaction is typically incubated at 37°C for 1.5 hours with shaking.[1] Ensure all components of the reaction mixture are fresh and added in the correct proportions.
Insufficient or Old Streptavidin Beads Use a sufficient amount of high-quality streptavidin beads.The amount of beads should be optimized based on the expected yield of biotinylated DNA. Ensure the beads are not expired and have been stored correctly. Always wash the beads according to the manufacturer's protocol before use to remove preservatives.
Inadequate Washing Steps Perform stringent and sufficient washing of the streptavidin beads after enrichment.Insufficient washing can leave non-specifically bound DNA fragments, contributing to background. Use the recommended wash buffers and perform the specified number of washes as per the protocol.

Experimental Protocol: Improving Streptavidin Enrichment

  • Bead Preparation: Resuspend the streptavidin beads in the binding buffer. Use a magnetic stand to wash the beads twice with the binding buffer.

  • Binding: Add the biotinylated and fragmented DNA to the washed beads and incubate at room temperature with rotation for at least 1 hour to allow for efficient binding.

  • Washing: After binding, use a magnetic stand to separate the beads from the supernatant. Perform a series of washes with increasing stringency (e.g., low salt buffer, high salt buffer, and a final wash with a Tris-based buffer) to remove non-specifically bound DNA.

  • Elution: Elute the captured DNA from the beads. Note that for KAS-seq, the this compound label can be removed by heating at 95°C, which also facilitates elution.[6][7]

Q4: How can I identify and mitigate background originating from the library preparation stage?

Library preparation can introduce its own set of artifacts that manifest as high background.

Potential Causes & Solutions:

Potential Cause Recommended Solution Detailed Protocol/Considerations
Adapter Dimer Formation Optimize the adapter concentration and perform a stringent size selection.Adapter dimers are short fragments that can be preferentially amplified and sequenced, leading to a high background of non-genomic reads. Use a bead-based size selection method to remove fragments smaller than your desired library size.
Excessive PCR Amplification Determine the optimal number of PCR cycles.Over-amplification can lead to a high PCR duplication rate and amplification of any low-level contaminating DNA. Perform a qPCR to determine the optimal number of cycles needed to generate sufficient library material without entering the plateau phase of amplification. For KAS-seq, approximately 12-14 cycles for enriched samples is a general guideline, but this should be empirically determined.[2]
Contamination Maintain a clean working environment and use high-quality reagents.Contamination with exogenous DNA can be a source of background. Use dedicated PCR workstations, aerosol-resistant pipette tips, and freshly prepared reagents.

Logical Relationship for Troubleshooting Library Preparation:

Library_Prep_Troubleshooting cluster_observe Observation cluster_check Diagnostic Checks cluster_cause Potential Cause cluster_solution Solution observe High Background in Sequencing Data check_bioanalyzer Run Bioanalyzer/TapeStation on final library observe->check_bioanalyzer check_pcr Check PCR Duplication Rate in sequencing metrics observe->check_pcr cause_dimers Adapter Dimers Present check_bioanalyzer->cause_dimers cause_pcr High PCR Duplication check_pcr->cause_pcr solution_size_selection Optimize Size Selection cause_dimers->solution_size_selection solution_pcr_cycles Optimize PCR Cycles cause_pcr->solution_pcr_cycles

Troubleshooting logic for library preparation.

Q5: What are the expected quality control metrics for a successful KAS-seq experiment, and how do they relate to background?

Analyzing quality control (QC) metrics is crucial for identifying high background issues. The KAS-pipe and KAS-Analyzer are useful tools for this purpose.[2][5]

Key Quality Control Metrics:

Metric Good Quality Indicator Indication of High Background
Fingerprint Plot Clear separation between the KAS-seq signal and the input/background signal.[2][5]Overlapping curves for KAS-seq and input, indicating poor enrichment.
Fraction of Reads in Peaks (FRiP) FRiP score > 40%.[5]Low FRiP score, indicating a large proportion of reads are outside of enriched regions.
Peak Number A substantial number of peaks (e.g., > 50,000 for human cell lines).[5]A very low number of called peaks, suggesting the signal is not distinguishable from the background.
PCR Duplication Rate Low to moderate duplication rate.A very high duplication rate can indicate over-amplification, which can amplify background noise.
Correlation between Replicates High Pearson correlation (e.g., r > 0.9) between biological replicates.[7][8]Low correlation suggests high variability and potential issues with background noise in one or more replicates.

By carefully monitoring these QC metrics, you can diagnose issues with high background early in the analysis pipeline and trace them back to specific experimental steps for optimization.

References

impact of guanine analogs on N3-kethoxal labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3-kethoxal labeling, with a specific focus on the impact of guanine (B1146940) analogs on labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound labeling?

This compound is a chemical probe that selectively labels guanine bases in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA). The reaction specifically occurs at the N1 and N2 positions of the guanine base, which are available for modification only when the guanine is not involved in Watson-Crick base pairing.[1] This specificity makes this compound a powerful tool for probing nucleic acid secondary structure. The labeling is reversible, typically by heating in the presence of a high concentration of free guanosine (B1672433) triphosphate (GTP).[1]

Q2: My this compound labeling efficiency is low. What are the common causes?

Several factors can contribute to low labeling efficiency:

  • Suboptimal this compound Concentration: Ensure you are using the recommended concentration range (typically 0.2–5 mM in cell culture).[2] Titration may be necessary depending on the cell type and experimental goals.

  • Incorrect Incubation Time and Temperature: For in-cell labeling, a 5-15 minute incubation at 37°C is generally sufficient.[2] Longer incubation times (>30 min) can lead to cell death.[3]

  • Poor Cell Permeability: While this compound is membrane-permeable, ensure cells are healthy and not overly confluent, which can hinder probe accessibility.

  • Degradation of this compound: Prepare fresh aliquots of this compound solution before each experiment and avoid prolonged storage in solution.[2]

  • Presence of Guanine Analogs: Certain modifications on the guanine base can inhibit or prevent this compound labeling (see detailed section below).

  • RNA/DNA Secondary Structure: this compound only labels single-stranded regions. Highly structured target regions will not be labeled.

Q3: How do guanine analogs affect this compound labeling?

The impact of guanine analogs depends on the position of the modification. Since this compound reacts with the N1 and N2 positions of guanine, any modification at these sites will block the reaction.

  • Analogs that INHIBIT labeling:

    • N1-methylguanosine (m1G): The methyl group at the N1 position directly blocks the this compound binding site. This compound does not react with m1G.[1]

    • N2-methylguanosine (m2G): The methyl group at the N2 position sterically hinders the reaction. This compound does not react with m2G.[1]

  • Analogs that PERMIT labeling:

    • N7-methylguanosine (m7G): The methyl group is on the Hoogsteen face of the guanine base, leaving the N1 and N2 positions accessible for labeling. This compound can label m7G.[1]

Q4: Can I use this compound to probe G-quadruplexes?

Yes, this compound is a useful tool for probing G-quadruplex structures. Since the guanines involved in G-quadruplex formation may have their Watson-Crick face accessible, this compound can label these residues, providing evidence for the presence of such structures.[1]

Troubleshooting Guides

Problem 1: No or very low signal after this compound labeling and biotinylation.
Possible Cause Recommended Solution
Ineffective this compound Labeling - Verify the concentration and freshness of your this compound stock. - Optimize incubation time and temperature for your specific cell type or in vitro system. - Ensure the target nucleic acid is sufficiently single-stranded in the region of interest.
Failed Biotinylation (Click Chemistry) - Use a fresh, high-quality DBCO-biotin reagent. - Ensure the click chemistry reaction is performed under the recommended buffer conditions and for the appropriate duration (typically 1.5 hours at 37°C).[3] - Confirm that the this compound labeled RNA/DNA was properly purified before biotinylation.
Loss of Labeled Nucleic Acid - Use appropriate purification methods to retain your nucleic acid of interest after labeling and biotinylation steps. - Be mindful of the reversible nature of the this compound adduct; avoid high temperatures or alkaline conditions if not intended for removal.[3]
Presence of Inhibitory Guanine Analogs - If your target is known to contain m1G or m2G modifications, this compound labeling will not be effective. Consider alternative probing methods.
Problem 2: High background signal in no-treatment controls.
Possible Cause Recommended Solution
Non-specific Binding to Beads - Increase the number and stringency of washes after streptavidin bead enrichment. - Include a blocking agent (e.g., BSA, yeast tRNA) during the bead binding step.
Contamination with Biotinylated Molecules - Ensure all buffers and reagents are free of biotin (B1667282) contamination. - Perform a "no biotin" control to assess background from other sources.
Endogenous Biotinylated Proteins - Consider a pre-clearing step with streptavidin beads before adding your biotinylated nucleic acid.

Data Presentation

Table 1: Impact of Guanine Analogs on this compound Labeling Efficiency

Guanine AnalogModification PositionImpact on this compound LabelingRelative Labeling Efficiency (Illustrative)
Guanine (G)-Labeled100%
N1-methylguanosine (m1G)N1Not Labeled[1]0%
N2-methylguanosine (m2G)N2Not Labeled[1]0%
N7-methylguanosine (m7G)N7Labeled[1]~80-100%*

Experimental Protocols

Key Experiment: In-Cell this compound Labeling of RNA (Keth-seq)

This protocol is a summarized version based on established Keth-seq methodologies.[1]

  • Cell Culture: Plate cells (e.g., HEK293T or HeLa) and grow to 70-80% confluency.

  • This compound Preparation: Prepare a fresh stock solution of this compound in DMSO (e.g., 500 mM).

  • Labeling: Dilute the this compound stock into pre-warmed cell culture medium to a final concentration of 5 mM. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 10 minutes at 37°C.

  • RNA Isolation: Immediately after incubation, wash the cells with ice-cold PBS and proceed with your standard total RNA extraction protocol.

  • Biotinylation:

    • In a final volume of 50 µL, combine:

      • Up to 5 µg of this compound labeled RNA

      • 1 µL of 50 mM DBCO-biotin

      • 5 µL of 10x borate (B1201080) buffer (500 mM boric acid, pH 8.0)

      • RNase-free water to 50 µL

    • Incubate at 37°C for 1.5 hours.

  • Purification: Purify the biotinylated RNA using an appropriate method (e.g., ethanol (B145695) precipitation or a commercial kit).

  • Downstream Analysis: The labeled RNA is now ready for enrichment with streptavidin beads and subsequent library preparation for sequencing.

Visualizations

N3_Kethoxal_Labeling_Workflow cluster_cell In-Cell Labeling cluster_post Post-Labeling Processing Start Single-stranded Guanine in RNA/DNA N3_Kethoxal Add this compound Start->N3_Kethoxal Incubate (e.g., 10 min, 37°C) Labeled_Guanine This compound Adduct N3_Kethoxal->Labeled_Guanine RNA_Isolation Isolate Total RNA/DNA Labeled_Guanine->RNA_Isolation Biotinylation Click Chemistry with DBCO-Biotin RNA_Isolation->Biotinylation Biotinylated_Product Biotinylated RNA/DNA Biotinylation->Biotinylated_Product Enrichment Streptavidin Bead Enrichment Biotinylated_Product->Enrichment Sequencing Library Prep & Sequencing Enrichment->Sequencing Guanine_Analog_Impact cluster_guanines Guanine Analogs N3_Kethoxal This compound Guanine Guanine (G) (N1, N2 available) N3_Kethoxal->Guanine Reacts m1G m1G (N1 blocked) N3_Kethoxal->m1G No Reaction m2G m2G (N2 blocked) N3_Kethoxal->m2G No Reaction m7G m7G (N1, N2 available) N3_Kethoxal->m7G Reacts

References

quality control metrics for KAS-seq experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing KAS-seq (kethoxal-assisted single-stranded DNA sequencing).

Frequently Asked Questions (FAQs)

Q1: What is KAS-seq and what does it measure?

KAS-seq is a sensitive method for genome-wide mapping of single-stranded DNA (ssDNA). It utilizes N3-kethoxal, a chemical that specifically labels guanine (B1146940) bases in ssDNA.[1][2] This technique allows for the direct readout of transcriptional activity by detecting "transcription bubbles," which are transient ssDNA regions formed when RNA polymerases are actively transcribing DNA.[3][4] KAS-seq can be used to measure the dynamics of transcriptionally engaged RNA Polymerase I, II, and III, as well as to identify active enhancers and potentially non-canonical DNA structures.[1][5]

Q2: What are the key steps in a KAS-seq experiment?

The KAS-seq protocol involves several key stages[1][6]:

  • This compound Labeling: Live cells or tissues are treated with this compound to label guanine residues in ssDNA.[1]

  • Genomic DNA Isolation: The genomic DNA is then extracted from the cells.

  • Biotinylation: The this compound-labeled DNA is biotinylated via copper-free click chemistry.[1]

  • DNA Fragmentation: The DNA is fragmented using sonication or enzymatic digestion.

  • Affinity Pull-down: Biotinylated DNA fragments are enriched using streptavidin beads.

  • Library Preparation: Sequencing libraries are constructed from the enriched ssDNA fragments.[1]

  • Sequencing: The prepared libraries are sequenced using next-generation sequencing (NGS).

  • Bioinformatics Analysis: The sequencing data is analyzed to identify regions of ssDNA enrichment.

Experimental Workflow

KAS_seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis A 1. This compound Labeling of ssDNA in vivo B 2. Genomic DNA Isolation A->B C 3. Biotinylation (Click Chemistry) B->C D 4. DNA Fragmentation C->D E 5. Streptavidin Pulldown of Labeled DNA D->E F 6. Library Preparation E->F G 7. Next-Generation Sequencing F->G Sequencing Run H 8. Raw Read QC (FastQC) G->H I 9. Adapter & Quality Trimming H->I J 10. Alignment to Reference Genome I->J K 11. Peak Calling (e.g., MACS2, epic2) J->K L 12. Downstream Analysis (Differential expression, etc.) K->L

Caption: A high-level overview of the KAS-seq experimental and bioinformatic workflow.

Quality Control Metrics

Effective quality control is crucial for a successful KAS-seq experiment. Below are key metrics to assess at different stages of the analysis.

Pre-Alignment Quality Control

This stage focuses on the quality of the raw sequencing reads.

MetricToolAcceptable RangeInterpretation
Per Base Sequence Quality FastQCPhred Score > 20 for most basesIndicates the accuracy of base calling across the length of the reads. A drop in quality towards the 3' end is common.[7]
Adapter Content FastQCShould be minimal or absentHigh adapter content suggests that reads are shorter than the sequencing cycle length and require trimming.
PCR Duplication Rate FastQCVaries, but high rates can indicate low library complexity.A high duplication rate might suggest PCR bias or starting with too little input material.
Post-Alignment Quality Control

After aligning the reads to a reference genome, these metrics help evaluate the success of the ssDNA enrichment.

MetricToolDescriptionInterpretation
Fraction of Reads in Peaks (FRiP) KAS-Analyzer, deeptoolsThe percentage of all mapped reads that fall into the called peak regions.A higher FRiP score indicates better signal-to-noise ratio and successful enrichment. A FRiP value greater than 40% is suggested for a high-quality KAS-seq dataset.[3]
Fingerprint Plot deeptools, KAS-AnalyzerA plot that shows the cumulative read coverage over a portion of the genome.A distinct separation between the KAS-seq sample and an input control indicates good enrichment of ssDNA regions.[3]
Peak Characteristics MACS2, epic2The number and width of identified peaks.KAS-seq data typically shows a strong, sharp peak around the Transcription Start Site (TSS) and broader peaks over the gene body and termination site.[3][5]
Reproducibility deeptoolsCorrelation analysis between biological replicates.High correlation between replicates is essential for confidence in the results.[3]
Library Complexity KAS-AnalyzerMeasures like the PCR Bottlenecking Coefficient (PBC) and Non-Redundant Fraction (NRF).These metrics assess the complexity of the sequencing library. Low complexity can indicate a loss of information due to PCR amplification bias.[3]

Troubleshooting Guide

Issue 1: Low Final Library Yield

Symptoms:

  • Low DNA concentration after library preparation, as measured by Qubit or a similar fluorometric method.

  • Faint or no band visible on a Bioanalyzer or TapeStation trace.

Possible Causes & Solutions:

CauseSolution
Insufficient Input Material KAS-seq is sensitive, but there is a lower limit. Ensure you are starting with the recommended number of cells (as few as 1,000 have been shown to work).[2][5] If using tissue, ensure proper dissociation and cell counting.
Inefficient this compound Labeling Ensure the this compound is not expired and has been stored correctly. The incubation time (typically 5-10 minutes) is critical; longer incubations can lead to cell death.[1]
Poor DNA Quality Starting with degraded or contaminated genomic DNA will result in poor library quality. Assess the integrity of your gDNA before proceeding with biotinylation.
Suboptimal Library Preparation The clean-up and size selection steps are critical. Ensure magnetic beads are fully resuspended, use fresh ethanol (B145695) for washes, and avoid over-drying the beads, which can make elution difficult.[8][9]
Incorrect Number of PCR Cycles Too few cycles will result in insufficient amplification. Too many can lead to PCR bias. Perform a qPCR to determine the optimal number of cycles for your final library amplification.
Issue 2: High Adapter-Dimer Contamination

Symptoms:

  • A sharp peak around 70-120 bp on a Bioanalyzer trace of the final library.[8]

Possible Causes & Solutions:

CauseSolution
Suboptimal Adapter Ligation Ensure the ratio of adapter to insert DNA is appropriate. Too much adapter can lead to the formation of dimers.
Ineffective Size Selection This is the most common cause. The size selection steps are designed to remove small fragments like adapter-dimers. Be precise with the volumes of beads and ethanol used. An additional bead clean-up step can be performed to remove remaining dimers.[8]
Issue 3: Low Signal-to-Noise Ratio in Sequenced Data

Symptoms:

  • Low FRiP score.[3]

  • Fingerprint plot shows poor separation between the KAS-seq sample and input control.[3]

  • Few peaks are called, or peaks are not enriched at expected genomic locations (e.g., TSSs).

Possible Causes & Solutions:

CauseSolution
Inefficient ssDNA Enrichment This could be due to problems with the this compound labeling or the streptavidin pull-down. Ensure all reagents are fresh and that incubation times and temperatures are correct.
Insufficient Sequencing Depth The number of reads required depends on the genome size and the biological question. If genuine peaks are present but the signal is weak, deeper sequencing may be necessary.
Inappropriate Peak Calling Parameters The choice of peak caller (e.g., MACS2 for sharp peaks, epic2 for broad peaks) and the parameters used are important.[3][10] Using an input DNA control during peak calling is highly recommended to account for background noise.

QC Decision Logic

QC_Decision_Tree decision decision pass pass fail fail start Start QC Analysis raw_qc Run FastQC on Raw Reads start->raw_qc decision_raw Good Per-Base Quality & Low Adapter Content? raw_qc->decision_raw trim Trim Adapters & Low Quality Bases decision_raw->trim Yes fail_raw Troubleshoot Sequencing or Library Prep decision_raw->fail_raw No align Align to Genome trim->align post_align_qc Calculate FRiP, Run Fingerprint Plot align->post_align_qc decision_enrich FRiP > 40% & Good Enrichment? post_align_qc->decision_enrich peak_call Proceed to Peak Calling & Downstream Analysis decision_enrich->peak_call Yes fail_enrich Troubleshoot Enrichment (Labeling/Pulldown) decision_enrich->fail_enrich No pass_node QC Passed peak_call->pass_node fail_node1 QC Failed fail_raw->fail_node1 fail_node2 QC Failed fail_enrich->fail_node2

References

fragmentation bias in Keth-seq library preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Keth-seq library preparation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a specific focus on fragmentation bias.

Frequently Asked Questions (FAQs)

Q1: What is Keth-seq and what is it used for?

Keth-seq is a chemical probing method used for the transcriptome-wide mapping of RNA secondary structures in vivo and in vitro.[1][2][3] It utilizes a reagent called N3-kethoxal, which specifically and reversibly labels single-stranded guanine (B1146940) residues.[1][2][3] The locations of these modifications are then identified by next-generation sequencing, providing insights into the structural landscape of RNA.

Q2: What is fragmentation bias and why is it a concern in Keth-seq?

Fragmentation bias refers to the non-random cleavage of RNA molecules during library preparation, leading to the under- or over-representation of certain RNA fragments in the final sequencing library.[4][5] This can result in uneven coverage across transcripts, potentially skewing the interpretation of RNA structure and abundance. Given that Keth-seq aims to elucidate RNA structure, any bias introduced during fragmentation can interfere with the accurate assessment of structural features.[6]

Q3: How is RNA fragmentation typically performed in a Keth-seq protocol?

Standard RNA-seq protocols often use high temperatures for chemical fragmentation with divalent cations.[7][8] However, the this compound modification used in Keth-seq is sensitive to heat.[1] Therefore, high-temperature fragmentation methods are unsuitable as they would remove the chemical probes. The Keth-seq protocol employs a fragmentation method that is compatible with the stability of the this compound adducts, likely a chemical or enzymatic approach at a lower temperature.

Q4: Can RNA secondary structure influence fragmentation?

Yes, RNA secondary structures, such as hairpins and loops, can significantly impact fragmentation.[6][9] Regions of stable secondary structure can be more resistant to both enzymatic and chemical cleavage, leading to their under-representation in the sequencing library.[6] Conversely, single-stranded regions may be more susceptible to fragmentation. This inherent bias is a critical consideration in a structure-probing method like Keth-seq.

Troubleshooting Guide: Fragmentation Bias

This guide provides a structured approach to identifying and mitigating fragmentation bias in your Keth-seq experiments.

Issue 1: Uneven read coverage across transcripts, with dips in coverage corresponding to predicted stable secondary structures.
  • Possible Cause: Insufficient or non-optimal RNA fragmentation, leading to biased cleavage that is heavily influenced by RNA structure.

  • Troubleshooting Steps:

    • Optimize Fragmentation Conditions:

      • If using enzymatic fragmentation (e.g., RNase III): Adjust the enzyme concentration and incubation time. A lower enzyme concentration or shorter incubation time might reduce bias but could also lead to larger, undesirable fragment sizes. Conversely, a higher concentration or longer time might lead to over-digestion. Perform a pilot experiment with a range of conditions to find the optimal balance.

      • If using chemical fragmentation (e.g., magnesium- or zinc-based): Since high temperatures are not suitable for Keth-seq, ensure the fragmentation is performed at a temperature that preserves the this compound adducts. You can try optimizing the incubation time to achieve the desired fragment size distribution while minimizing bias.

    • Assess RNA Quality: Ensure your starting RNA is of high quality. Degraded RNA can lead to an over-representation of 3'-end fragments. Use a Bioanalyzer or similar instrument to assess RNA integrity.

    • Data Analysis: Employ computational methods that can help correct for GC and other sequence-specific biases during data analysis.[10]

Issue 2: Skewed fragment size distribution observed on a Bioanalyzer.
  • Possible Cause: Over- or under-fragmentation of the RNA.

  • Troubleshooting Steps:

    • Review Fragmentation Protocol: Double-check the concentrations of reagents and incubation times and temperatures used for fragmentation.

    • Titrate Fragmentation Reagents/Time: Perform a time-course experiment or a titration of the fragmentation reagent (enzyme or chemical) to determine the optimal conditions for achieving the target fragment size range (typically 150-300 bp for Illumina sequencing).

    • Improve Sample Purity: Contaminants in the RNA sample can inhibit the fragmentation process. Ensure your RNA is clean before proceeding to fragmentation.

Issue 3: High GC-content regions are under-represented in the final library.
  • Possible Cause: GC content is a known factor in fragmentation bias, with GC-rich regions often being more resistant to fragmentation.[5] RNA secondary structures are also often more stable in GC-rich regions, exacerbating this issue.

  • Troubleshooting Steps:

    • Choice of Fragmentation Method: Physical fragmentation methods like sonication can sometimes show less sequence bias than enzymatic methods.[7] However, their compatibility with the Keth-seq workflow needs to be carefully evaluated to avoid heating the sample.

    • PCR Amplification Optimization: During the PCR amplification step of library preparation, use a polymerase known to have better performance with GC-rich templates.

    • Bioinformatic Correction: Utilize software tools designed to correct for GC bias in sequencing data. These tools can computationally normalize read counts based on the GC content of genomic regions.

Quantitative Data Summary

Due to the novelty of the Keth-seq method, specific quantitative data on fragmentation bias from peer-reviewed publications is limited. The following table provides a general overview of the expected impact of different fragmentation parameters based on established RNA-seq principles.

ParameterConditionExpected Impact on FragmentationPotential Bias
Incubation Time Too ShortLarger fragment sizes, incomplete fragmentationBias against stable structures
Too LongSmaller fragment sizes, over-fragmentationPotential for increased random nicking
Enzyme Conc. Too LowIncomplete digestion, larger fragmentsStronger structural bias
Too HighOver-digestion, smaller fragmentsMay reduce some sequence-specific bias
Temperature Too HighEffective fragmentationNot suitable for Keth-seq (removes adducts)
OptimalDesired fragment size distributionInherent sequence and structural bias still present
RNA Quality (RIN) High (>8)Uniform fragmentationLower 3' end bias
Low (<6)Skewed towards smaller fragmentsSignificant 3' end bias

Experimental Protocols & Workflows

Diagram of Keth-seq Library Preparation Workflow

The following diagram illustrates the key steps in the Keth-seq library preparation workflow, highlighting where fragmentation occurs and the potential for bias introduction.

KethSeq_Workflow cluster_prep Keth-seq Library Preparation cluster_bias Potential Sources of Bias rna Total RNA kethoxal This compound Labeling rna->kethoxal fragmentation RNA Fragmentation (Low Temperature) kethoxal->fragmentation rt Reverse Transcription fragmentation->rt frag_bias Fragmentation Bias: - RNA Structure - GC Content fragmentation->frag_bias adapter Adapter Ligation rt->adapter pcr PCR Amplification adapter->pcr library Sequencing Library pcr->library

Keth-seq library preparation workflow.
Troubleshooting Logic for Fragmentation Bias

This diagram outlines a decision-making process for troubleshooting fragmentation bias in Keth-seq experiments.

Troubleshooting_Fragmentation_Bias start Uneven Read Coverage or Skewed Fragment Size check_qc Review QC Data: - Bioanalyzer Trace - Read Coverage Plots start->check_qc is_size_issue Is fragment size distribution optimal? check_qc->is_size_issue is_coverage_issue Is read coverage non-uniform? is_size_issue->is_coverage_issue Yes optimize_frag Optimize Fragmentation: - Adjust time/concentration - Check RNA quality is_size_issue->optimize_frag No assess_gc Assess GC Content Bias is_coverage_issue->assess_gc Yes end Improved Library Quality is_coverage_issue->end No optimize_frag->check_qc bioinfo_correct Apply Bioinformatic Bias Correction assess_gc->bioinfo_correct bioinfo_correct->end

Decision tree for troubleshooting fragmentation bias.

References

Validation & Comparative

A Comparative Guide to Keth-seq and DMS-seq for RNA Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of RNA biology, understanding the secondary structure of RNA molecules is paramount to elucidating their function in cellular processes and their role in disease. High-throughput sequencing methods coupled with chemical probing have emerged as powerful tools for transcriptome-wide RNA structure analysis. This guide provides a detailed comparison of two prominent techniques: Keth-seq and Dimethyl Sulfate (B86663) sequencing (DMS-seq), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Principle of the Methods

Keth-seq utilizes a novel reagent, N3-kethoxal, which specifically and reversibly labels single-stranded guanine (B1146940) (G) bases at their Watson-Crick face.[1][2][3] This labeling induces stops during reverse transcription, which are then identified by deep sequencing to reveal the locations of unpaired guanines. A key feature of Keth-seq is the reversibility of the this compound modification, allowing for control experiments to ensure the observed signals are specific to the chemical probe.[1][3]

DMS-seq , on the other hand, employs dimethyl sulfate (DMS), a small, cell-permeable chemical that methylates unpaired adenine (B156593) (A) and cytosine (C) bases.[4][5] Similar to Keth-seq, these modifications can be detected as stops or mutations during reverse transcription, depending on the specific variant of the protocol (e.g., DMS-MaPseq), thereby mapping the single-stranded regions of RNA.[6][7]

Quantitative Performance Comparison

A direct comparison of Keth-seq and DMS-seq on human 18S rRNA has shown that Keth-seq achieves a comparable accuracy to DMS-seq, with similar Area Under the Curve (AUC) values in Receiver Operating Characteristic (ROC) analysis.[1] Furthermore, when compared to another widely used method, icSHAPE, Keth-seq demonstrated a higher AUC for the 18S ribosomal RNA model (0.81 for Keth-seq vs. 0.71 for icSHAPE).[1]

Metric Keth-seq DMS-seq Reference
Probed Bases Guanine (G)Adenine (A), Cytosine (C)[1][4][5]
Accuracy (AUC on 18S rRNA) Comparable to DMS-seq; 0.81 vs icSHAPE (0.71)Comparable to Keth-seq[1]
Resolution Single-nucleotideSingle-nucleotide[4][5]
Application In vivo and in vitroIn vivo and in vitro[1][4][5]

Experimental Workflows

The experimental workflows for both Keth-seq and DMS-seq involve several key steps from cell treatment to data analysis. The following diagrams illustrate the generalized protocols for each technique.

Keth_seq_Workflow cluster_cell_culture Cell Culture cluster_rna_processing RNA Processing cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis A 1. Cell Treatment with This compound B 2. Total RNA Extraction A->B C 3. Optional: this compound Removal (Control) B->C Control Sample D 4. RNA Fragmentation B->D C->D E 5. Reverse Transcription (RT stops at modified G) D->E F 6. Library Construction E->F G 7. Deep Sequencing F->G H 8. Mapping Reads & Identifying RT Stop Sites G->H I 9. Reactivity Profile Generation H->I J 10. RNA Structure Modeling I->J

Keth-seq Experimental Workflow

DMS_seq_Workflow cluster_cell_culture Cell Culture cluster_rna_processing RNA Processing cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis A 1. Cell Treatment with DMS B 2. Total RNA Extraction A->B C 3. Poly(A) Selection (optional) B->C D 4. RNA Fragmentation C->D E 5. Reverse Transcription (RT stops or mutates at modified A/C) D->E F 6. Library Construction E->F G 7. Deep Sequencing F->G H 8. Mapping Reads & Identifying RT Stops/Mutations G->H I 9. Reactivity Profile Generation H->I J 10. RNA Structure Modeling I->J

DMS-seq Experimental Workflow

Detailed Experimental Protocols

Keth-seq Protocol

The following is a generalized protocol for Keth-seq, based on published methods.[1]

  • This compound Labeling:

    • Treat cells with this compound in the culture medium for a short duration (e.g., 10 minutes) at 37°C.[8]

  • RNA Extraction:

    • Isolate total RNA from the treated cells using a standard RNA extraction method (e.g., TRIzol).

  • Control Sample Preparation (this compound Removal):

    • For a control library, the purified this compound modified RNA is incubated with a high concentration of GTP (e.g., 50 mM) at 37°C for 6 hours or at 95°C for 10 minutes to remove the this compound adducts.[1]

  • RNA Fragmentation and Library Preparation:

    • Fragment the RNA to the desired size.

    • Perform reverse transcription. The reverse transcriptase will stall at the this compound-modified guanine bases.

    • Proceed with standard library construction protocols for deep sequencing (e.g., ligation of adapters, PCR amplification).

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

    • Map the sequencing reads to a reference transcriptome.

    • Calculate the reverse transcription stop counts at each nucleotide position to generate a reactivity profile.

    • Use the reactivity profile as constraints for RNA secondary structure prediction algorithms.

DMS-seq Protocol

The following is a generalized protocol for DMS-seq, based on published methods.[4][5][7]

  • DMS Treatment:

    • Treat cells with DMS in the culture medium for a short period (e.g., 4-5 minutes) at 37°C.[6]

    • Quench the reaction with a quenching agent like β-mercaptoethanol.[9]

  • RNA Extraction and Selection:

    • Extract total RNA from the treated cells.

    • Optionally, perform poly(A) selection to enrich for messenger RNAs.[4][5]

  • Reverse Transcription and Library Preparation:

    • Perform reverse transcription using random hexamers or gene-specific primers.[4][5] The reverse transcriptase will either terminate at the DMS-modified adenine and cytosine bases (in traditional DMS-seq) or introduce mutations (in DMS-MaPseq).[6][7]

    • Ligate adapters and amplify the cDNA to construct sequencing libraries.

  • Sequencing and Data Analysis:

    • Sequence the libraries using a high-throughput sequencer.

    • Align the reads to a reference transcriptome.

    • Analyze the data for either reverse transcription termination sites or mutation rates at each A and C position to generate a reactivity profile.

    • Utilize the reactivity data to model RNA secondary structures.

Advantages and Limitations

Technique Advantages Limitations
Keth-seq - Specifically probes single-stranded guanines, providing complementary information to A/C-specific probes.[1] - The this compound reagent is reported to be less toxic than DMS.[1] - Reversible labeling allows for robust control experiments.[1][3] - Sensitive for detecting G-quadruplex (rG4) structures.[1]- Only provides information on guanine accessibility.
DMS-seq - Probes two of the four RNA bases (A and C), providing broad coverage of unpaired regions.[4][5] - DMS is highly cell-permeable, making it effective for in vivo studies.[4][5] - Well-established method with several protocol variations (e.g., DMS-MaPseq) that can provide additional information.[6][7]- DMS is toxic at high concentrations.[1] - RNA-binding proteins can block DMS modification, potentially leading to false negatives.[4][5] - The library preparation method (e.g., circularization) can introduce biases.[4][5] - Traditional DMS-seq (RT stop-based) can suffer from signal decay and false positives from RNA degradation.[6][7]

Conclusion

Both Keth-seq and DMS-seq are powerful high-throughput methods for elucidating RNA secondary structure on a transcriptome-wide scale. The choice between the two techniques will depend on the specific research question. Keth-seq offers a unique advantage in its specific probing of guanines and its sensitivity for G-quadruplex structures, with the added benefit of a reversible and less toxic probe. DMS-seq provides broader coverage by probing both adenines and cytosines and is a well-established method with various adaptations. For a comprehensive understanding of RNA structure, a combination of different chemical probing methods, including Keth-seq and DMS-seq, would be the most powerful approach, providing a more complete picture of the RNA structurome.

References

Mapping Transcription Factor Binding: A Comparative Guide to KAS-seq and ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of genomic analysis, selecting the optimal method for mapping transcription factor binding is a critical decision. This guide provides an in-depth, objective comparison of two powerful techniques: Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq). We will delve into their core principles, experimental workflows, and performance metrics, supported by available experimental data, to empower you to make an informed choice for your research needs.

At a Glance: KAS-seq vs. ChIP-seq

FeatureKAS-seq (Kethoxal-assisted single-stranded DNA sequencing)ChIP-seq (Chromatin Immunoprecipitation sequencing)
Principle Detects single-stranded DNA (ssDNA) regions, often associated with active transcription, as an indirect measure of transcription factor activity.Directly maps the in vivo binding sites of a specific protein of interest to DNA through antibody-based immunoprecipitation.
Directness of Measurement Indirect. Infers transcription factor activity from the presence of ssDNA.Direct. Identifies the physical location of protein-DNA binding.
Antibody Requirement NoYes, a highly specific antibody against the target protein is essential.
Resolution Similar to ChIP-seq, typically in the range of 200-500 base pairs.[1]Variable, but can achieve high resolution (tens to hundreds of base pairs).[2]
Cell Input Low, as few as 1,000 cells.[1][3][4]Typically requires millions of cells, though lower input protocols are emerging.
Experimental Time Rapid, with the initial labeling and enrichment possible in 3-4 hours.[1][2]More time-consuming, often taking multiple days.
Bias Potential bias towards actively transcribed regions. May not detect binding of factors not associated with transcription initiation/elongation.Potential biases from antibody quality, cross-linking efficiency, and sonication.
Applications Primarily for profiling active transcription, identifying active enhancers, and studying transcription dynamics.[1][3][4]Gold standard for mapping the binding sites of transcription factors, histone modifications, and other DNA-binding proteins.[2]

Principles of the Techniques

KAS-seq: A Window into Transcriptional Activity

KAS-seq is a relatively new technique that provides a snapshot of single-stranded DNA (ssDNA) across the genome.[1][3] The formation of ssDNA is a hallmark of active biological processes, most notably the "transcription bubble" created by RNA polymerase during gene transcription. The core of KAS-seq lies in the use of N3-kethoxal, a chemical that specifically labels guanine (B1146940) bases in ssDNA.[1] These labeled DNA fragments are then biotinylated, enriched, and sequenced.

For the purpose of mapping transcription factor binding, KAS-seq operates on an indirect principle: the binding of an active transcription factor often leads to the recruitment of the transcriptional machinery, including RNA polymerase, which in turn creates a transient ssDNA region that can be detected by KAS-seq. Therefore, a KAS-seq peak at a known transcription factor binding motif can suggest that the factor is not just bound, but is actively engaged in promoting transcription.

ChIP-seq: The Gold Standard for Direct Binding Analysis

ChIP-seq is a widely established and direct method for identifying the genomic locations where a specific protein, such as a transcription factor, is bound.[2] The process begins with cross-linking proteins to DNA within intact cells, effectively freezing the protein-DNA interactions. The chromatin is then sheared into smaller fragments, and an antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the enriched DNA is sequenced, revealing the precise binding sites of the target protein across the genome.

Experimental Workflows

To visualize the distinct experimental procedures of KAS-seq and ChIP-seq, the following diagrams illustrate their key steps.

KAS_seq_Workflow cluster_cell In-Cell Labeling cluster_extraction DNA Processing cluster_enrichment Enrichment & Sequencing cell Live Cells n3_kethoxal This compound Labeling cell->n3_kethoxal gDNA_iso Genomic DNA Isolation n3_kethoxal->gDNA_iso biotin Biotinylation (Click Chemistry) gDNA_iso->biotin fragment DNA Fragmentation biotin->fragment enrich Streptavidin Enrichment fragment->enrich library Library Preparation enrich->library sequencing Sequencing library->sequencing ChIP_seq_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing cells Cells crosslink Cross-linking (e.g., Formaldehyde) cells->crosslink lysis Cell Lysis crosslink->lysis fragmentation Chromatin Fragmentation (Sonication/Enzymatic) lysis->fragmentation ip Immunoprecipitation (Specific Antibody) fragmentation->ip beads Bead Capture ip->beads reverse_crosslink Reverse Cross-links beads->reverse_crosslink dna_purification DNA Purification reverse_crosslink->dna_purification library_prep Library Preparation dna_purification->library_prep sequencing Sequencing library_prep->sequencing

References

Validating K-seq Results: A Comparative Guide to Permanganate ssDNA-seq

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to validate findings from Kethoxal-assisted single-stranded DNA sequencing (KAS-seq), this guide provides an objective comparison with permanganate-based single-stranded DNA sequencing (ssDNA-seq). This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and includes visualizations to clarify their respective workflows.

Introduction: Probing the Single-Stranded Genome

The study of single-stranded DNA (ssDNA) provides a dynamic snapshot of genomic activity, revealing regions involved in transcription, replication, and the formation of non-canonical DNA structures. KAS-seq has emerged as a robust and sensitive method for mapping ssDNA genome-wide. It utilizes N3-kethoxal to specifically label exposed guanine (B1146940) bases in ssDNA regions.[1][2] This technique is lauded for its high sensitivity, low input requirements, and rapid protocol.[1][2][3]

As with any novel technique, independent validation of KAS-seq findings is crucial. Permanganate (B83412) ssDNA-seq, an established method for detecting ssDNA, offers a valuable tool for such validation. This method relies on the ability of potassium permanganate (KMnO4) to preferentially oxidize unpaired bases, particularly thymine, rendering these sites susceptible to cleavage by S1 nuclease.[4][5] This guide delves into a direct comparison of these two powerful techniques.

Comparative Analysis of KAS-seq and Permanganate ssDNA-seq

KAS-seq and permanganate ssDNA-seq offer distinct advantages and limitations in the genome-wide profiling of ssDNA. A direct comparison reveals differences in sensitivity, resolution, and applicability.

FeatureKAS-seqPermanganate ssDNA-seq
Principle Covalent labeling of single-stranded guanine with this compound, followed by biotinylation and enrichment.[1][6]Oxidation of unpaired bases (primarily thymine) with KMnO4, followed by S1 nuclease digestion of the modified sites.[4][5]
Sensitivity High sensitivity, capable of detecting both strong, localized ssDNA signals (e.g., at promoters) and weaker, broader signals across gene bodies.[7][8]Good sensitivity for strong signals like promoter melting, but lower sensitivity for detecting weaker and broader ssDNA regions.[7][8]
Input Material Requires low input, as few as 1,000 cells, and is applicable to tissue samples.[1][2][3]Traditionally requires a large number of cells (~8 x 10^7), although newer protocols like PDAL-Seq have reduced this requirement.[5][9]
Protocol Length The entire protocol can be completed within a single day.[3][6]Generally a multi-day protocol.
Data Analysis Dedicated bioinformatics pipelines, KAS-pipe and KAS-Analyzer, are available for streamlined data processing and analysis.[1][10][11]Data analysis pipelines are available, with some user-friendly options integrated into platforms like Galaxy.[12]
Detected Structures Captures ssDNA from various sources including transcription bubbles, enhancers, and non-B DNA structures.[3][7]Primarily used to map transcription bubbles and various non-B DNA structures.[4][12]

A key study comparing KAS-seq with a permanganate-based method highlighted that while both techniques effectively identify the strong "promoter melting" signals, KAS-seq demonstrates significantly higher sensitivity in detecting the weaker and more diffuse ssDNA signals present in gene bodies and transcription termination regions.[7][8] This suggests that KAS-seq may provide a more comprehensive view of the entire transcription cycle.

Experimental Workflows

The following diagrams illustrate the key steps in both the KAS-seq and permanganate ssDNA-seq protocols.

KAS_seq_Workflow cluster_kas KAS-seq Workflow k1 This compound Labeling (in vivo) k2 Genomic DNA Isolation k1->k2 k3 Biotinylation (Click Chemistry) k2->k3 k4 DNA Fragmentation k3->k4 k5 Streptavidin Pulldown k4->k5 k6 Library Preparation k5->k6 k7 Sequencing k6->k7

KAS-seq experimental workflow.

Permanganate_ssDNA_seq_Workflow cluster_permanganate Permanganate ssDNA-seq Workflow p1 KMnO4 Treatment (in vivo) p2 Genomic DNA Isolation p1->p2 p3 S1 Nuclease Digestion p2->p3 p4 Biotinylation of Cleaved Ends p3->p4 p5 Streptavidin Enrichment p4->p5 p6 Library Preparation p5->p6 p7 Sequencing p6->p7

Permanganate ssDNA-seq experimental workflow.

Detailed Experimental Protocols

KAS-seq Protocol

This protocol is a summary of established KAS-seq procedures.[1][2][6][8]

  • This compound Labeling:

    • Prepare a 5 mM solution of this compound in pre-warmed cell culture medium.

    • Incubate cells (1-5 million) in the labeling medium for 5-10 minutes at 37°C. For adherent cells, the medium can be added directly to the culture dish.

  • Genomic DNA Isolation:

    • Lyse the cells and isolate genomic DNA using a standard kit.

  • Biotinylation:

    • Perform a click chemistry reaction to attach a biotin (B1667282) moiety to the this compound-labeled guanines. This typically involves incubating the DNA with a biotin-azide conjugate.

  • DNA Fragmentation:

    • Fragment the biotinylated DNA to a suitable size for sequencing, typically through sonication or enzymatic digestion.

  • Streptavidin Pulldown:

    • Enrich the biotinylated DNA fragments using streptavidin-coated magnetic beads.

  • Library Preparation:

    • Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments to generate a sequencing library.

  • Sequencing:

    • Sequence the prepared library on a high-throughput sequencing platform.

Permanganate ssDNA-seq (ssDNA-Seq) Protocol

This protocol is based on the original ssDNA-Seq method.[4] Note that updated versions like PDAL-Seq have been developed to improve efficiency and reduce input requirements.[5]

  • KMnO4 Treatment:

    • Resuspend cells (approximately 8 x 10^7) in a buffer containing 15 mM Tris-HCl (pH 7.5), 60 mM KCl, 15 mM NaCl, 5 mM MgCl2, and 300 mM sucrose.

    • Treat the cells with 40 mM KMnO4 for 70 seconds at 37°C.

    • Quench the reaction by adding a solution containing EDTA, β-mercaptoethanol, and SDS.

  • Genomic DNA Isolation and Purification:

    • Treat the lysate with RNase and Proteinase K to remove RNA and protein.

    • Isolate the genomic DNA.

  • S1 Nuclease Digestion:

    • Digest the KMnO4-treated DNA with S1 nuclease to create double-stranded breaks at the sites of oxidized bases.

  • Biotinylation of Cleaved Ends:

    • Label the ends of the S1-digested DNA fragments with biotin using terminal deoxynucleotidyl transferase (TdT).

  • Enrichment of Biotinylated Fragments:

    • Sonicate the DNA to an appropriate size.

    • Enrich the biotinylated fragments using streptavidin beads.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the enriched DNA fragments and perform high-throughput sequencing.

Conclusion

Both KAS-seq and permanganate ssDNA-seq are valuable techniques for the genome-wide analysis of single-stranded DNA. KAS-seq offers superior sensitivity, particularly for detecting the subtle and widespread ssDNA signals associated with transcription elongation, and benefits from a faster protocol and lower input material requirements.[3][7][8] Permanganate ssDNA-seq, while traditionally requiring more starting material, provides a well-established method for validating the strong ssDNA signals identified by KAS-seq, particularly at regulatory regions like promoters. The choice of method will depend on the specific research question, available resources, and the desired depth of ssDNA landscape exploration. For comprehensive validation of KAS-seq results, permanganate ssDNA-seq can serve as a reliable orthogonal approach.

References

Keth-seq vs. SHAPE-MaP: A Comparative Guide to RNA Structure Probing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of RNA structure analysis, choosing the optimal probing methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques: Keth-seq and SHAPE-MaP, offering insights into their respective principles, experimental workflows, and performance based on available data.

At the heart of understanding RNA function lies the intricate architecture of its secondary and tertiary structures. Keth-seq and SHAPE-MaP are powerful high-throughput methods that provide nucleotide-resolution information about RNA structure, both in vitro and within the complex environment of a living cell. While both aim to elucidate the structural landscape of RNA, they employ distinct chemical probes and detection strategies, leading to differences in their specificity, readout, and applicability.

At a Glance: Keth-seq vs. SHAPE-MaP

FeatureKeth-seqSHAPE-MaP
Probing Reagent N3-kethoxalElectrophilic acylating agents (e.g., 1M7, NMIA, NAI)
Target Nucleotide Single-stranded Guanine (B1146940) (G)Flexible nucleotides (all four bases: A, U, G, C)
Modification Site N1 and N2 positions of guanine2'-hydroxyl group of the ribose sugar
Detection Method Reverse transcription stopsMutational profiling (read-through with misincorporation)
Primary Readout Truncated cDNA fragmentsMutations in the cDNA sequence
Specificity Specific to single-stranded guaninesBroadly targets flexible, unpaired nucleotides
In Vivo Application YesYes
Key Advantage High specificity for guanines, useful for probing G-quadruplexesProbes all four nucleotides, providing a more comprehensive view of single-stranded regions

Delving Deeper: Principles and Performance

Keth-seq: Targeting Guanine in Single-Stranded Regions

Keth-seq utilizes the chemical probe this compound, which selectively reacts with the N1 and N2 positions of guanine bases that are not engaged in Watson-Crick base pairing.[1] This modification creates a bulky adduct on the guanine base, which effectively stalls the reverse transcriptase enzyme during cDNA synthesis. The resulting truncated cDNA fragments are then sequenced, and the positions of the stops reveal the locations of accessible guanine residues. A key feature of Keth-seq is the reversibility of the kethoxal (B1673598) modification, allowing for control experiments.[1]

One of the notable strengths of Keth-seq is its high specificity for guanine, which makes it a valuable tool for studying specific RNA structural motifs rich in this nucleotide, such as G-quadruplexes (rG4s).[1]

SHAPE-MaP: A Broader View of RNA Flexibility

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer extension and Mutational profiling) employs a class of electrophilic reagents, such as 1M7, NMIA, or NAI, that acylate the 2'-hydroxyl group of the ribose sugar.[2][3][4] This modification occurs preferentially at conformationally flexible nucleotides, which are typically found in single-stranded regions or dynamic helical junctions.

Unlike the reverse transcription stops induced by Keth-seq adducts, the 2'-O-adducts in SHAPE-MaP are read through by a modified reverse transcriptase. This read-through, however, is not always faithful, and the enzyme often misincorporates a nucleotide opposite the modified base.[2] These induced mutations are then identified by high-throughput sequencing, providing a "mutational profile" that reflects the flexibility of each nucleotide in the RNA. A significant advantage of SHAPE-MaP is its ability to probe the structure of all four nucleotides, offering a more complete picture of single-stranded regions throughout the transcriptome.[2]

Quantitative Performance Comparison

Direct quantitative comparisons between Keth-seq and SHAPE-MaP are limited in the literature. However, a study comparing Keth-seq to icSHAPE (a related SHAPE-based method) on the well-structured 18S ribosomal RNA provides valuable insights. The accuracy of these methods in predicting the known secondary structure was evaluated using the Area Under the Curve (AUC) of a Receiver Operating Characteristic (ROC) plot.

Performance MetricKeth-seqicSHAPE (as a proxy for SHAPE-MaP)Reference
AUC for 18S rRNA structure prediction 0.810.71[1]

This data suggests that for the specific case of the 18S rRNA, Keth-seq demonstrated a higher accuracy in recapitulating the known structure compared to icSHAPE.[1] It is important to note that performance can vary depending on the specific RNA and the biological context.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for Keth-seq and SHAPE-MaP.

Keth_seq_Workflow cluster_cell In Vivo / In Vitro cluster_lab Laboratory Workflow cluster_analysis Data Analysis RNA RNA Population N3_kethoxal This compound Treatment RNA->N3_kethoxal Modified_RNA Guanine-modified RNA N3_kethoxal->Modified_RNA RNA_Isolation RNA Isolation Modified_RNA->RNA_Isolation RT Reverse Transcription (RT stops at modified G) RNA_Isolation->RT Library_Prep Sequencing Library Preparation RT->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Processing Data Processing & Alignment Sequencing->Data_Processing RT_Stop_Analysis RT Stop Analysis Data_Processing->RT_Stop_Analysis Structure_Modeling RNA Structure Modeling RT_Stop_Analysis->Structure_Modeling

Keth-seq Experimental Workflow

SHAPE_MaP_Workflow cluster_cell In Vivo / In Vitro cluster_lab Laboratory Workflow cluster_analysis Data Analysis RNA RNA Population SHAPE_Reagent SHAPE Reagent Treatment RNA->SHAPE_Reagent Modified_RNA Acylated RNA SHAPE_Reagent->Modified_RNA RNA_Isolation RNA Isolation Modified_RNA->RNA_Isolation RT Reverse Transcription (Read-through with mutations) RNA_Isolation->RT Library_Prep Sequencing Library Preparation RT->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Processing Data Processing & Alignment Sequencing->Data_Processing Mutation_Analysis Mutation Rate Analysis (ShapeMapper) Data_Processing->Mutation_Analysis Structure_Modeling RNA Structure Modeling Mutation_Analysis->Structure_Modeling

SHAPE-MaP Experimental Workflow

Detailed Experimental Protocols

Keth-seq Protocol

The following is a generalized protocol for Keth-seq, based on published methods.[1]

  • RNA Preparation:

    • For in vitro experiments, the RNA of interest is transcribed and purified.

    • For in vivo experiments, cells are cultured to the desired density.

  • This compound Probing:

    • In vitro: Purified RNA is refolded in an appropriate buffer and then treated with this compound.

    • In vivo: this compound is added directly to the cell culture medium and incubated for a short period.

  • RNA Isolation: Total RNA is extracted from the cells or the in vitro reaction using a standard RNA purification method. It is crucial to perform DNase treatment to remove any contaminating genomic DNA.

  • Reverse Transcription:

    • Primer annealing is performed using either random hexamers or gene-specific primers.

    • Reverse transcription is carried out using a reverse transcriptase. The enzyme will stall at the sites of this compound adducts on guanine bases.

  • Library Preparation and Sequencing:

    • The resulting cDNA fragments are purified.

    • Sequencing adapters are ligated to the cDNA fragments.

    • The library is amplified by PCR and then subjected to high-throughput sequencing.

  • Data Analysis:

    • Sequencing reads are aligned to a reference transcriptome.

    • The 5' ends of the reads, which correspond to the reverse transcription stop sites, are mapped.

    • The frequency of stops at each guanine residue is calculated and normalized to generate a reactivity profile.

    • This profile is then used as a constraint in RNA secondary structure prediction software.

SHAPE-MaP Protocol

The following is a generalized protocol for SHAPE-MaP, based on published methods.[2][3]

  • RNA Preparation:

    • In vitro: The RNA of interest is transcribed and purified.

    • In vivo: Cells are grown to the desired confluence.

  • SHAPE Reagent Probing:

    • In vitro: The purified RNA is folded in a suitable buffer and then treated with a SHAPE reagent (e.g., 1M7). A no-reagent (DMSO) control is also prepared.

    • In vivo: The SHAPE reagent is added to the cell culture medium and incubated for a brief period. A no-reagent control is processed in parallel.

  • RNA Isolation: Total RNA is isolated from the cells or the in vitro reaction. Rigorous DNase treatment is essential.

  • Mutational Profiling Reverse Transcription:

    • Primers (random or gene-specific) are annealed to the RNA.

    • Reverse transcription is performed using a modified protocol that includes MnCl2, which promotes the reverse transcriptase to read through the SHAPE adducts and introduce mutations.

  • Library Preparation and Sequencing:

    • The synthesized cDNA is used as a template for second-strand synthesis or PCR amplification.

    • Sequencing libraries are constructed and subjected to high-throughput sequencing.

  • Data Analysis:

    • Sequencing reads are aligned to a reference genome or transcriptome.

    • The frequency of mutations at each nucleotide position is calculated for both the SHAPE-treated and control samples.

    • The background mutation rate (from the no-reagent control) is subtracted from the SHAPE-induced mutation rate.

    • The resulting reactivity profile is normalized and used as constraints for RNA secondary structure modeling using software like ShapeMapper.[2]

Conclusion: Choosing the Right Tool for the Job

Both Keth-seq and SHAPE-MaP are powerful and versatile techniques for elucidating RNA structure at high resolution. The choice between them will largely depend on the specific research question and the nature of the RNA being studied.

  • Keth-seq is the method of choice when the primary interest lies in the accessibility of guanine residues or in the study of G-rich motifs like G-quadruplexes. Its high specificity can be a significant advantage in these contexts.

  • SHAPE-MaP offers a more comprehensive view of RNA structure by probing the flexibility of all four nucleotides. This makes it a more general tool for transcriptome-wide structure mapping and for identifying single-stranded regions that may be involved in protein binding or other interactions.

As RNA structure probing technologies continue to evolve, the integration of data from multiple complementary methods, including Keth-seq and SHAPE-MaP, will likely provide the most complete and accurate picture of the dynamic and functionally critical world of the RNA structurome.

References

Cross-Validation of KAS-seq Data with ATAC-seq Peaks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of genomics, researchers are continually seeking more precise and comprehensive methods to understand the intricate mechanisms of gene regulation. Two powerful techniques, KAS-seq (kethoxal-assisted single-stranded DNA sequencing) and ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), have emerged as key tools for probing different, yet complementary, aspects of the genome's functional state. This guide provides an objective comparison of KAS-seq and ATAC-seq, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and applying these methods.

KAS-seq is a sensitive method that captures a snapshot of single-stranded DNA (ssDNA) genome-wide.[1][2][3][4] The formation of ssDNA is intrinsically linked to dynamic processes such as active transcription, where the DNA double helix is unwound.[1][2] Therefore, KAS-seq provides a direct measure of transcriptional activity.[1][2][3] In contrast, ATAC-seq identifies regions of open chromatin, which are accessible to regulatory factors like transcription factors.[5][6][7] These accessible regions, or "peaks," often correspond to regulatory elements such as promoters and enhancers.[6][8]

The cross-validation of data from these two techniques offers a more nuanced view of gene regulation by correlating transcriptional activity with the accessibility of regulatory elements. Recent advancements have even led to the development of KAS-ATAC-seq, a method that simultaneously captures both ssDNA and accessible chromatin information from the same DNA fragments.[9][10][11][12]

Quantitative Data Comparison

The correlation between KAS-seq and ATAC-seq signals provides insights into the relationship between chromatin accessibility and active transcription. Studies have shown a significant overlap between the peaks identified by both methods, particularly at transcription start sites (TSSs).[1] However, each technique also identifies unique regions, highlighting their distinct yet complementary nature.

MetricKAS-seqATAC-seqKAS-ATAC-seqSource
Primary Target Single-stranded DNA (ssDNA)Open chromatin regionsSimultaneously accessible and single-stranded DNA[1][5][9]
Biological Insight Direct measure of active transcriptionPotential regulatory regions (promoters, enhancers)Correlation of chromatin accessibility with active transcription[2][6][10]
Peak Distribution Enriched at TSSs, gene bodies, and enhancers with active transcriptionEnriched at promoters, enhancers, and other regulatory elementsEnriched at active TSSs and transcribed enhancers[1][10][13]
Peak Overlap (TSS +/- 2kb) High degree of overlap with ATAC-seq peaks at TSSsHigh degree of overlap with KAS-seq peaks at TSSsInherently captures overlapping signals[1]
Correlation with Active Transcription HighModerate to High (infers activity)High (directly measures both)[1][13]

Experimental Protocols

KAS-seq Protocol

The KAS-seq protocol involves the in-cell labeling of ssDNA using this compound, a chemical that specifically reacts with guanine (B1146940) bases in ssDNA.[1][2][14] This is followed by the isolation of genomic DNA, biotinylation of the labeled ssDNA via click chemistry, and enrichment of these fragments for next-generation sequencing.[1][2][4]

Key Steps:

  • This compound Labeling: Live cells are incubated with this compound, which covalently modifies guanines in ssDNA regions.[14]

  • Genomic DNA Isolation: Standard protocols are used to extract genomic DNA.

  • Biotinylation: The azide (B81097) group on the this compound is "clicked" to a biotin-alkyne molecule, attaching a biotin (B1667282) tag to the labeled ssDNA.[14]

  • DNA Fragmentation: The genomic DNA is fragmented by sonication or enzymatic digestion.[1]

  • Affinity Purification: Biotinylated DNA fragments are captured using streptavidin beads.[1]

  • Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library for high-throughput sequencing.[1]

ATAC-seq Protocol

ATAC-seq utilizes a hyperactive Tn5 transposase to simultaneously fragment accessible chromatin regions and ligate sequencing adapters to the ends of these fragments in a process called "tagmentation".[5][7][15]

Key Steps:

  • Cell Lysis: Nuclei are isolated from cells using a gentle lysis buffer.[16][17]

  • Tagmentation: The isolated nuclei are incubated with the Tn5 transposase, which cuts and ligates adapters into open chromatin regions.[7][17]

  • DNA Purification: The tagmented DNA is purified to remove proteins and other cellular components.[16][17]

  • PCR Amplification: The adapter-ligated DNA fragments are amplified by PCR to generate a sequencing library.[17]

  • Library Purification and Sequencing: The amplified library is purified and subjected to high-throughput sequencing.[17]

Visualizing the Workflows and Their Relationship

To better understand the methodologies and the relationship between the data they generate, the following diagrams illustrate the experimental workflows and the logical connection in their cross-validation.

KAS_seq_Workflow Start Live Cells Labeling This compound Labeling of ssDNA Start->Labeling gDNA_Isolation gDNA Isolation Labeling->gDNA_Isolation Biotinylation Biotinylation (Click Chemistry) gDNA_Isolation->Biotinylation Fragmentation DNA Fragmentation Biotinylation->Fragmentation Enrichment Streptavidin Pull-down Fragmentation->Enrichment Library_Prep Library Preparation Enrichment->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Analysis KAS-seq Data (ssDNA Profile) Sequencing->Analysis

Caption: KAS-seq Experimental Workflow.

ATAC_seq_Workflow Start Live Cells Nuclei_Isolation Nuclei Isolation Start->Nuclei_Isolation Tagmentation Tn5 Tagmentation (Fragmentation & Ligation) Nuclei_Isolation->Tagmentation DNA_Purification DNA Purification Tagmentation->DNA_Purification PCR_Amp PCR Amplification DNA_Purification->PCR_Amp Library_Purification Library Purification PCR_Amp->Library_Purification Sequencing Sequencing Library_Purification->Sequencing Analysis ATAC-seq Data (Open Chromatin Profile) Sequencing->Analysis

Caption: ATAC-seq Experimental Workflow.

Data_Cross_Validation KAS_Data KAS-seq Data (Active Transcription) Peak_Calling Peak Calling KAS_Data->Peak_Calling ATAC_Data ATAC-seq Data (Accessible Chromatin) ATAC_Data->Peak_Calling KAS_Peaks KAS-seq Peaks Peak_Calling->KAS_Peaks ATAC_Peaks ATAC-seq Peaks Peak_Calling->ATAC_Peaks Cross_Validation Cross-Validation (Peak Overlap & Correlation) KAS_Peaks->Cross_Validation ATAC_Peaks->Cross_Validation Integration Integrated Analysis Cross_Validation->Integration Insights Insights into Gene Regulation (e.g., Active Enhancers) Integration->Insights

Caption: KAS-seq and ATAC-seq Data Cross-Validation Logic.

Conclusion

KAS-seq and ATAC-seq are powerful, yet distinct, methodologies for exploring the functional landscape of the genome. While ATAC-seq provides a map of potential regulatory regions by identifying accessible chromatin, KAS-seq offers a direct readout of transcriptional activity by targeting ssDNA. The cross-validation of their respective datasets allows for a more comprehensive understanding of gene regulation, enabling the identification of actively transcribed regulatory elements. The emergence of integrated methods like KAS-ATAC-seq further underscores the synergy between these two approaches, paving the way for deeper insights into the dynamic interplay between chromatin structure and gene expression in health and disease.

References

Validating Keth-seq Identified RNA Structures with Enzymatic Probing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of RNA structure analysis is rapidly evolving, providing researchers with an expanding toolkit to unravel the complex architectures of RNA molecules. Keth-seq, a chemical probing method that specifically targets single-stranded guanine (B1146940) residues, has emerged as a powerful technique for transcriptome-wide RNA structure mapping. However, like all high-throughput methods, validation of its findings is crucial for robust structural inference. Enzymatic probing offers a classic and reliable approach for such validation. This guide provides an objective comparison between Keth-seq and enzymatic probing, supported by experimental data and detailed protocols, to aid researchers in designing their RNA structure validation strategies.

Performance Comparison: Keth-seq vs. Enzymatic Probing and Other Chemical Probes

To provide a comprehensive overview, the following table compares the key features of Keth-seq, enzymatic probing, and two other widely used chemical probing techniques: SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) and DMS-seq (Dimethyl Sulfate sequencing).

FeatureKeth-seqEnzymatic ProbingSHAPE-MaPDMS-seq
Principle Covalent modification of the N1 and N2 positions of guanine in single-stranded regions by N3-kethoxal, leading to reverse transcription stops.[1]Cleavage of the phosphodiester backbone by structure-sensitive nucleases.[2]Acylation of the 2'-hydroxyl group of flexible nucleotides, detected as mutations during reverse transcription.[3][4]Methylation of the N1 of adenine (B156593) and N3 of cytosine in single-stranded regions, causing reverse transcription termination or mutations.[3][5]
Target Nucleotide(s) Guanine (G)[1][6]Varies by enzyme: RNase T1 (unpaired G), RNase A (unpaired C, U), RNase V1 (paired regions), S1 Nuclease (unpaired regions).[7]All four nucleotides (A, U, G, C), probes backbone flexibility.[3]Adenine (A) and Cytosine (C)[5]
In Vivo Application Yes[1][6]Limited, due to enzyme delivery challenges.Yes[3]Yes[3][4]
Resolution Single nucleotideSingle nucleotideSingle nucleotideSingle nucleotide
Throughput High (Transcriptome-wide)Low to MediumHigh (Transcriptome-wide)High (Transcriptome-wide)
Advantages - Specific for guanine, useful for studying G-quadruplexes.- Reversible labeling.- Applicable in living cells.[1][8]- Well-established and straightforward.- Provides information on both single- and double-stranded regions (with different enzymes).[2][9]- Probes all four nucleotides.- Provides information on local nucleotide dynamics.[10]- Small chemical probe with good cell permeability.- Well-established for in vivo studies.[3]
Limitations - Only probes guanine.- Potential for sequence context bias.- Enzymes can be bulky, leading to steric hindrance.- Limited applicability in vivo.- Lower throughput.- Reagents can be unstable.- Can be influenced by protein binding to RNA.[5]- Primarily modifies A and C.- DMS is toxic.[1]

Experimental Protocols

Keth-seq Experimental Workflow

The Keth-seq protocol involves the treatment of RNA with this compound, followed by library preparation and high-throughput sequencing. The workflow is designed to identify single-stranded guanine residues, which are modified by this compound, causing a stall in reverse transcription.

Diagram of the Keth-seq Experimental Workflow:

Keth_seq_Workflow RNA RNA Population Treated_RNA This compound Treatment RNA->Treated_RNA Isolation RNA Isolation Click_Chemistry Biotinylation (Click Chemistry) Isolation->Click_Chemistry Fragmentation RNA Fragmentation Click_Chemistry->Fragmentation Enrichment Streptavidin Enrichment Fragmentation->Enrichment Library_Prep Library Preparation Enrichment->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Mapping Read Mapping RT_Stop RT Stop Analysis Mapping->RT_Stop Structure RNA Structure Modeling RT_Stop->Structure

Caption: Keth-seq experimental workflow from RNA labeling to structure modeling.

Methodology:

  • This compound Treatment:

    • For in vivo studies, cells are incubated with this compound, which permeates the cell membrane and labels accessible guanine residues in RNA.[1]

    • For in vitro studies, purified RNA is refolded and then treated with this compound.[1]

  • RNA Isolation and Biotinylation: Total RNA is extracted from the treated cells or from the in vitro reaction. The azide (B81097) group on the this compound adduct is then biotinylated via a copper-free click chemistry reaction.[1]

  • Enrichment and Library Preparation: The biotinylated RNA fragments are enriched using streptavidin beads. Following enrichment, standard library preparation protocols for high-throughput sequencing are performed, including fragmentation, adapter ligation, and reverse transcription.

  • Sequencing and Data Analysis: The prepared libraries are sequenced. The sequencing reads are then mapped to a reference transcriptome. The positions where reverse transcription terminated are identified, corresponding to the locations of this compound modification on single-stranded guanines. This information is then used to constrain computational models for RNA secondary structure prediction.

Enzymatic Probing Experimental Workflow

Enzymatic probing utilizes nucleases that selectively cleave RNA based on its structure. The resulting cleavage products are then analyzed to infer the locations of single-stranded and double-stranded regions.

Diagram of the Enzymatic Probing Experimental Workflow:

Enzymatic_Probing_Workflow RNA 5' End-Labeled RNA Refolding RNA Refolding RNA->Refolding Digestion Partial Nuclease Digestion Gel Denaturing PAGE Autoradiography Autoradiography Gel->Autoradiography Mapping Cleavage Site Mapping Autoradiography->Mapping

Caption: Enzymatic probing workflow from RNA labeling to cleavage site mapping.

Methodology:

  • RNA Preparation and Labeling: The RNA of interest is transcribed in vitro and typically labeled at the 5' end with a radioactive isotope (e.g., ³²P).

  • RNA Refolding: The labeled RNA is denatured and then refolded in a buffer that promotes the formation of its native structure.

  • Partial Enzymatic Digestion: The refolded RNA is subjected to partial digestion with a structure-specific nuclease under optimized conditions to ensure, on average, no more than one cleavage event per RNA molecule.[9] A panel of enzymes is often used in parallel experiments:

    • RNase T1: Cleaves after single-stranded guanine residues.[7]

    • RNase A: Cleaves after single-stranded cytosine and uracil (B121893) residues.

    • Nuclease S1: Cleaves in single-stranded regions.[7]

    • RNase V1: Cleaves in double-stranded or helical regions.[7]

  • Gel Electrophoresis and Analysis: The cleavage products are separated by size on a denaturing polyacrylamide gel. The gel is then exposed to a phosphor screen or X-ray film for autoradiography. The resulting ladder of bands indicates the positions of nuclease cleavage, which are then mapped onto the RNA sequence to infer the secondary structure.

Logical Relationship for Validation

The validation of Keth-seq data with enzymatic probing follows a logical workflow where the high-throughput, guanine-specific information from Keth-seq is confirmed and complemented by the lower-throughput, but mechanistically different, enzymatic approach.

Diagram of the Validation Logic:

Validation_Logic Keth_seq Keth-seq Experiment Keth_Data Single-Stranded Guanine Data Keth_seq->Keth_Data Enzymatic_Probing Enzymatic Probing Enzymatic_Data Single/Double-Stranded Region Data Enzymatic_Probing->Enzymatic_Data Structure_Model Initial RNA Structure Model Keth_Data->Structure_Model Validation Comparison & Validation Enzymatic_Data->Validation Structure_Model->Validation Refined_Model Refined RNA Structure Model Validation->Refined_Model

Caption: Logical workflow for validating Keth-seq data with enzymatic probing.

References

KAS-seq and Nascent RNA Sequencing: A Comparative Guide for Transcriptional Activity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of transcriptional regulation is paramount. This guide provides an objective comparison of KAS-seq (kethoxal-assisted single-stranded DNA sequencing) with established nascent RNA sequencing techniques, offering insights into their respective methodologies, performance, and applications in capturing the dynamic landscape of gene expression.

At the heart of gene regulation lies the process of transcription, where DNA is transcribed into RNA. Measuring this activity in real-time provides a direct readout of a cell's response to various stimuli and its functional state. KAS-seq has emerged as a robust method for profiling transcription by detecting the transient single-stranded DNA (ssDNA) bubbles formed by actively transcribing RNA polymerases.[1][2] This guide delves into a detailed comparison of KAS-seq with prominent nascent RNA sequencing methods, such as GRO-seq and PRO-seq, to aid researchers in selecting the most appropriate technique for their experimental needs.

Experimental Workflows: A Visual Comparison

To better understand the fundamental differences in methodology, the following diagrams illustrate the experimental workflows of KAS-seq and a representative nascent RNA sequencing technique, PRO-seq.

KAS_seq_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro A 1. N3-kethoxal Labeling of ssDNA in live cells (5-10 min) B 2. Genomic DNA Isolation A->B C 3. Biotinylation via Click Chemistry B->C D 4. DNA Fragmentation (Sonication) C->D E 5. Streptavidin Bead Enrichment D->E F 6. Library Construction E->F G 7. Sequencing F->G PRO_seq_Workflow cluster_in_vitro_PRO In Vitro A 1. Nuclei Isolation & Permeabilization B 2. Nuclear Run-on with Biotin-NTPs A->B C 3. RNA Extraction & Fragmentation B->C D 4. Streptavidin Bead Enrichment of Nascent RNA C->D E 5. Adapter Ligation D->E F 6. Reverse Transcription & Library Amplification E->F G 7. Sequencing F->G

References

A Comparative Guide to Alternative Probes for Single-Stranded DNA Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative probes for the detection and mapping of single-stranded DNA (ssDNA). Understanding the performance of these tools is critical for applications ranging from diagnostics to fundamental research in molecular biology. This document outlines the performance of various probes, supported by experimental data, and provides detailed protocols for their use.

I. Performance Comparison of ssDNA Probes

The selection of an appropriate ssDNA probe depends on factors such as sensitivity, specificity, cost, and the experimental context. The following table summarizes the key quantitative performance metrics of several alternative probes.

Probe TypePrincipleLimit of Detection (LOD)Mismatch DiscriminationThroughputKey AdvantagesKey Disadvantages
Fluorescent Probes
Fluorescent SSBBinds to ssDNA, causing a change in fluorescence.Nanomolar range[1]LowHighReal-time detection, simple assay format.[1]Indirect detection, potential for non-specific binding.
Molecular BeaconsHairpin-shaped probe that fluoresces upon hybridization to the target.Picomolar to nanomolar rangeHigh (single nucleotide mismatch).Moderate to HighHigh specificity, real-time detection in homogenous solution.Complex design, susceptible to nuclease degradation.
Gold Nanoparticle (AuNP) ProbesHybridization-induced aggregation or disaggregation of AuNPs, leading to a colorimetric or fluorescence change.Attomolar range (with amplification)[2]Moderate to HighHighHigh sensitivity, visual detection possible.[2]Can be complex to synthesize and stabilize.
Nucleic Acid Analogs
Peptide Nucleic Acid (PNA) ProbesNeutral backbone allows for strong and specific binding to ssDNA.[3][4]Picomolar to nanomolar rangeVery High (ΔTm of 15-20°C for a single mismatch).[5][6]ModerateHigh stability, resistant to nucleases and proteases, excellent specificity.[3][4]Higher cost, more complex synthesis.
Locked Nucleic Acid (LNA) Probes"Locked" ribose conformation increases binding affinity and specificity.[7]Nanomolar range[8]Very High (ΔTm increase of up to 8°C per LNA modification for mismatch discrimination).[7]ModerateHigh thermal stability, excellent mismatch discrimination, can be used in shorter probes.[7][9][10]Higher cost than standard DNA probes.
Electrochemical Probes
Redox-labeled ssDNAHybridization event alters the electrochemical signal of a redox reporter.Femtomolar to picomolar range.[11][12][13][14]HighHighHigh sensitivity, low instrumentation cost, reusable sensors.Surface modification can be complex, susceptible to non-specific adsorption.

II. Experimental Protocols

A. Fluorescent Single-Stranded DNA Binding (SSB) Protein Assay for Helicase Activity

This protocol describes a real-time assay to monitor DNA unwinding by helicases using a fluorescently labeled SSB protein.

Materials:

  • Purified fluorescently labeled SSB protein (e.g., DCC-SSB)[1]

  • Purified helicase enzyme

  • DNA substrate (e.g., plasmid DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM KCl)[1]

  • ATP

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in a fluorometer cuvette containing the assay buffer, DNA substrate, and fluorescently labeled SSB protein.

  • Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C).[1]

  • Initiate the reaction by adding the helicase enzyme and ATP.

  • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates the generation of ssDNA as the helicase unwinds the dsDNA, allowing the fluorescent SSB to bind.

  • Calibrate the fluorescence signal to the amount of ssDNA by measuring the fluorescence of known concentrations of ssDNA with the labeled SSB.

B. In Situ Hybridization (ISH) with Peptide Nucleic Acid (PNA) Probes

This protocol outlines the general steps for performing fluorescence in situ hybridization (FISH) using PNA probes to detect specific ssDNA sequences in fixed cells or tissues.

Materials:

  • Fluorophore-labeled PNA probe

  • Microscope slides with fixed cells or tissue sections

  • Hybridization buffer (e.g., containing formamide, dextran (B179266) sulfate, and salts)[4][15]

  • Wash solutions (e.g., SSC buffer with Tween-20)[16]

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Pretreatment: Deparaffinize and rehydrate tissue sections if necessary. Perform antigen retrieval or protease digestion to unmask the target ssDNA.

  • Probe Preparation: Dilute the PNA probe in the hybridization buffer to the desired concentration (e.g., 200 nM).[17]

  • Denaturation: Denature the cellular DNA by heating the slides (e.g., at 80-85°C for 5-10 minutes).[4][17]

  • Hybridization: Apply the PNA probe solution to the slides, cover with a coverslip, and incubate at room temperature or a slightly elevated temperature for 1-3 hours in a humidified chamber.

  • Washing: Remove the coverslips and wash the slides with stringent wash buffers to remove unbound and non-specifically bound probes.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Visualization: Mount the slides with antifade medium and visualize the fluorescent signals using a fluorescence microscope.

C. Electrochemical Detection of ssDNA

This protocol provides a general framework for the electrochemical detection of ssDNA using a redox-labeled probe immobilized on an electrode surface.

Materials:

  • Working electrode (e.g., gold or glassy carbon electrode)

  • Redox-labeled ssDNA probe with a terminal thiol group for immobilization

  • Target ssDNA

  • Hybridization buffer

  • Electrochemical workstation (potentiostat)

Procedure:

  • Electrode Preparation: Clean and prepare the working electrode surface.

  • Probe Immobilization: Incubate the electrode in a solution containing the thiol-modified, redox-labeled ssDNA probe to allow for self-assembly of the probe onto the electrode surface.

  • Baseline Measurement: Record the baseline electrochemical signal (e.g., via cyclic voltammetry or differential pulse voltammetry) of the immobilized probe in the hybridization buffer.

  • Hybridization: Incubate the electrode with the sample containing the target ssDNA to allow for hybridization.

  • Signal Measurement: After hybridization, wash the electrode and record the electrochemical signal again. A change in the signal (e.g., a decrease in peak current) indicates the presence of the target ssDNA due to conformational changes of the probe upon hybridization, which alters the distance between the redox label and the electrode surface.

III. Visualizing the Mechanisms and Workflows

A. Molecular Beacon Signaling Pathway

Caption: Mechanism of a molecular beacon probe.

B. Experimental Workflow for PNA-FISH

PNA_FISH_Workflow cluster_workflow PNA-FISH Experimental Steps Start Start: Fixed Cells/Tissues Pretreatment 1. Pretreatment (e.g., Protease Digestion) Start->Pretreatment Denaturation 2. Denaturation (Heat) Pretreatment->Denaturation Hybridization 3. Hybridization (PNA Probe) Denaturation->Hybridization Washing 4. Stringent Washes Hybridization->Washing Counterstain 5. Counterstain (DAPI) Washing->Counterstain Visualization 6. Visualization (Fluorescence Microscopy) Counterstain->Visualization End End: ssDNA Localization Visualization->End

Caption: Experimental workflow for PNA-FISH.

C. Principle of Electrochemical ssDNA Detection

Electrochemical_Detection cluster_electrode Electrode Surface Electrode_NoTarget Electrode Immobilized ssDNA Probe (Redox Label Active) Signal_High High Electrochemical Signal Electrode_NoTarget->Signal_High Electrode_WithTarget Electrode Hybridized Probe-Target Complex (Redox Label Inactive) Signal_Low Low Electrochemical Signal Electrode_WithTarget->Signal_Low No_Target No Target ssDNA Present No_Target->Electrode_NoTarget Target Target ssDNA Present Target->Electrode_WithTarget Hybridization

Caption: Principle of electrochemical ssDNA detection.

References

Benchmarking KAS-seq Against GRO-seq for Transcription Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of transcriptional analysis, the ability to accurately map and quantify nascent RNA is paramount to understanding gene regulation. For years, Global Run-on Sequencing (GRO-seq) has been a cornerstone technique for identifying the position and orientation of actively transcribing RNA polymerases. However, the emergence of Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) presents a novel and powerful alternative. This guide provides an objective, data-driven comparison of KAS-seq and GRO-seq, offering insights into their respective methodologies, performance, and applications to aid researchers in selecting the optimal approach for their experimental needs.

At a Glance: KAS-seq vs. GRO-seq

FeatureKAS-seq (Kethoxal-assisted single-stranded DNA sequencing)GRO-seq (Global Run-on Sequencing)
Principle Directly labels and captures transient single-stranded DNA (ssDNA) in "transcription bubbles" formed by active RNA polymerases.[1][2]Measures nascent RNA by incorporating labeled nucleotides during a nuclear run-on reaction.[3][4][5][6][7]
Primary Target Single-stranded DNA (ssDNA)Nascent RNA
Cellular State In situ labeling in live cells.[1][8][9]Requires isolation of nuclei.[3][10]
Input Requirement As few as 1,000 cells.[1][2][8][9][11]Typically requires millions of cells (in the 10^7 range).[10]
Temporal Resolution High, with labeling times as short as 5-10 minutes.[1][8][9]Can capture rapid transcriptional changes.[5]
Resolution High, maps ssDNA regions with high sensitivity.[11]Typically 30-100 nucleotides.[3][12]
Protocol Length The entire protocol can be completed within a day.[1][13]Laborious and time-consuming.[10]
Applications Profiling dynamics of Pol II, enhancers, Pol I, and Pol III activity; mapping non-canonical DNA structures.[1][8][11]Mapping transcriptionally engaged RNA polymerases, determining relative transcription activity, detecting sense and antisense transcription, and identifying enhancer RNAs.[3][4][14]

Quantitative Performance Comparison

Direct, side-by-side quantitative benchmarking of KAS-seq and GRO-seq in a single study is still emerging in the literature. However, existing studies provide valuable data on the correlation of each method with other established techniques for measuring transcription, such as RNA Polymerase II (Pol II) ChIP-seq and nascent RNA-seq (4SU-seq).

Correlation with Other Transcription Analysis Methods in HEK293T cells:

KAS-seqPol II ChIP-seqGRO-seq4SU-seq
KAS-seq 1.00
Pol II ChIP-seq 0.811.00
GRO-seq 0.730.721.00
4SU-seq 0.650.650.751.00

Data represents Pearson correlation coefficients of read density on gene-coding regions.

Key Observations:

  • KAS-seq shows a strong positive correlation with Pol II ChIP-seq (Pearson r = 0.81), indicating that the detected ssDNA regions are indeed associated with the presence of RNA polymerase II.[1]

  • The correlation between KAS-seq and GRO-seq is also positive (Pearson r = 0.73), suggesting that both methods capture related aspects of active transcription.[1]

  • KAS-seq demonstrates a higher termination index compared to Pol II ChIP-seq and GRO-seq, suggesting it may be more sensitive in detecting Pol II accumulation downstream of transcription end sites.[1]

  • In identifying transcribed enhancers, KAS-seq has been shown to identify a larger number of sites compared to GRO-seq and NET-CAGE in HepG2 cells.[15]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for evaluating the feasibility and potential challenges of implementing these techniques.

KAS-seq Experimental Workflow

KAS-seq provides a direct snapshot of transcriptional activity by capturing the transiently unwound single-stranded DNA (ssDNA) within transcription bubbles.[1][2] The core of this technique is the use of this compound, an azide-containing derivative of kethoxal, which rapidly and specifically reacts with guanine (B1146940) bases in ssDNA within live cells.[8][9]

Key Steps:

  • This compound Labeling: Live cells or tissues are incubated with this compound for a short period (e.g., 5-10 minutes at 37°C).[8][9][13]

  • Genomic DNA Isolation: Standard protocols are used to isolate genomic DNA from the labeled cells.

  • Biotinylation: The azide (B81097) group on the this compound-labeled guanines is biotinylated via copper-free click chemistry.[8][9]

  • DNA Fragmentation: The biotinylated genomic DNA is fragmented, typically by sonication or enzymatic methods like Tn5 transposition.[1]

  • Affinity Pulldown: Streptavidin-coated magnetic beads are used to enrich for the biotinylated DNA fragments (i.e., the regions that were single-stranded).

  • Library Preparation: The enriched DNA fragments are used to construct a sequencing library.

  • Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to a reference genome to identify the locations of ssDNA.[8] A dedicated analysis pipeline, KAS-pipe, is available.[8][9]

Diagram of KAS-seq Workflow:

KAS_seq_Workflow live_cells Live Cells/Tissues labeling This compound Labeling (5-10 min) live_cells->labeling gDNA_isolation gDNA Isolation labeling->gDNA_isolation biotinylation Biotinylation (Click Chemistry) gDNA_isolation->biotinylation fragmentation DNA Fragmentation biotinylation->fragmentation pulldown Affinity Pulldown (Streptavidin Beads) fragmentation->pulldown library_prep Library Preparation pulldown->library_prep sequencing Sequencing library_prep->sequencing

Caption: KAS-seq experimental workflow.

GRO-seq Experimental Workflow

GRO-seq provides a genome-wide map of transcriptionally engaged RNA polymerases by capturing nascent RNA transcripts.[3][4] The technique involves a nuclear run-on assay where isolated nuclei are incubated with labeled nucleotides, which are incorporated into the 3' end of elongating RNA transcripts.[3][5]

Key Steps:

  • Nuclei Isolation: Nuclei are isolated from cells, and ongoing transcription is halted by keeping them at a low temperature.[10]

  • Nuclear Run-on: The isolated nuclei are incubated in a reaction mixture containing 5-Bromouridine 5'-triphosphate (Br-UTP). Active RNA polymerases will incorporate Br-UTP into the nascent RNA.[3][10]

  • RNA Extraction: Total RNA is extracted from the nuclei.

  • Immunoprecipitation: The Br-UTP-labeled nascent RNA is specifically enriched using antibodies against BrdU.[3]

  • RNA Fragmentation and Library Preparation: The enriched nascent RNA is fragmented, and adapters are ligated to prepare a sequencing library. This typically involves reverse transcription to cDNA.[3]

  • Sequencing and Data Analysis: The cDNA library is sequenced, and the reads are mapped to a reference genome to determine the location and orientation of actively transcribing polymerases.[14]

Diagram of GRO-seq Workflow:

GRO_seq_Workflow cells Cultured Cells nuclei_isolation Nuclei Isolation cells->nuclei_isolation run_on Nuclear Run-on (with Br-UTP) nuclei_isolation->run_on rna_extraction RNA Extraction run_on->rna_extraction immunoprecipitation Immunoprecipitation (anti-BrdU) rna_extraction->immunoprecipitation library_prep Library Preparation (cDNA synthesis) immunoprecipitation->library_prep sequencing Sequencing library_prep->sequencing

Caption: GRO-seq experimental workflow.

Advantages and Disadvantages

KAS-seq

Advantages:

  • High Sensitivity and Low Input: KAS-seq can be performed with as few as 1,000 cells, making it suitable for studying rare cell populations.[1][2][8][9][11]

  • Rapid in situ Labeling: The short labeling time (5-10 minutes) in live cells allows for capturing a snapshot of transcription dynamics with high temporal resolution.[1][8][9]

  • Direct Measurement of Transcription Bubbles: By detecting ssDNA, KAS-seq provides a direct readout of transcriptionally engaged polymerases.[1][2]

  • Broad Applicability: It can simultaneously detect the activities of Pol I, Pol II, and Pol III, as well as transcribing enhancers and other non-canonical DNA structures.[1][8][11]

  • Simple and Fast Protocol: The entire experimental procedure can be completed in a single day.[1][13]

Disadvantages:

  • Indirect Measurement of RNA: KAS-seq measures the DNA template, not the RNA product itself.

  • Potential for Non-transcriptional ssDNA Detection: The method labels all ssDNA, which can also arise from processes other than transcription, such as DNA replication and repair.[11] However, transcriptional signals are typically dominant.

  • Reversibility of Labeling: The reaction between guanine and this compound is reversible, which requires careful control of experimental conditions.[11]

GRO-seq

Advantages:

  • Direct Measurement of Nascent RNA: GRO-seq directly sequences the nascent RNA transcripts, providing information about the RNA molecule itself.[5][6][7]

  • Established Method: It is a well-established technique with a large body of existing literature and established analysis pipelines.

  • Provides Strand Information: The resulting data is strand-specific, allowing for the identification of sense and antisense transcription.[3]

  • Good for Enhancer RNA Detection: GRO-seq is effective at identifying transient and unstable enhancer RNAs (eRNAs).[5][14]

Disadvantages:

  • High Input Requirement: Typically requires millions of cells, limiting its application for rare cell types.[10]

  • Requires Nuclei Isolation: The protocol is performed on isolated nuclei, which may introduce artifacts and does not reflect the native cellular environment as accurately as in situ methods.[3][12]

  • Laborious and Time-Consuming: The protocol is multi-stepped and can be lengthy to perform.[10]

  • Potential for Run-on Artifacts: New initiation events can occur during the run-on step, and physical impediments can block polymerases, potentially skewing the results.[3][12]

  • Lower Resolution: The resolution is generally lower than that of KAS-seq, typically in the range of 30-100 nucleotides.[3][12]

Conclusion

Both KAS-seq and GRO-seq are powerful techniques for the genome-wide analysis of active transcription. The choice between them will largely depend on the specific research question, the available starting material, and the desired resolution.

KAS-seq is particularly well-suited for:

  • Studies with limited starting material, such as primary cells or rare cell populations.

  • Experiments requiring high temporal resolution to capture rapid changes in transcription.

  • Simultaneous profiling of different RNA polymerase activities and non-canonical DNA structures.

GRO-seq remains a valuable tool for:

  • Directly analyzing the sequence and processing of nascent RNA transcripts.

  • Labs with established protocols and expertise in nuclear run-on assays.

  • Studies where a very large amount of starting material is readily available.

The development of KAS-seq represents a significant advancement in the field, offering a more sensitive, rapid, and direct method for profiling transcriptional activity in situ. As the technology matures and more comparative data becomes available, its adoption is likely to grow, providing researchers with a powerful new lens through which to view the dynamic landscape of the transcriptome.

References

Validating ssDNA Enhancers Identified by KAS-seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of enhancers are critical for deciphering gene regulatory networks and identifying potential therapeutic targets. Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) has emerged as a powerful technique for identifying active enhancers by detecting single-stranded DNA (ssDNA) regions, which are characteristic of active transcription bubbles.[1][2][3] However, like other genome-wide assays that predict enhancer locations, functional validation is an essential downstream step to confirm the regulatory activity of KAS-seq-identified ssDNA enhancers.

This guide provides a comparative overview of common experimental methods used to validate the function of ssDNA enhancers identified by KAS-seq. We will delve into the principles of these techniques, present their key performance metrics in comparative tables, provide detailed experimental protocols, and illustrate the workflows using diagrams.

KAS-seq: A Primer on Identifying Active Regulatory Regions

KAS-seq is a sensitive method that captures a snapshot of transcriptional activity across the genome.[1][2] It utilizes a chemical probe, N3-kethoxal, which specifically labels guanine (B1146940) bases in ssDNA.[3][4][5] These labeled regions, representing transcription bubbles at active promoters and enhancers, are then biotinylated, enriched, and sequenced.[4][5] The resulting KAS-seq peaks highlight areas of active transcription, including a distinct class of enhancers referred to as single-stranded transcribing enhancers (SSTEs) or ssDNA-containing enhancers (SSEs).[1][6]

While KAS-seq provides strong evidence for transcriptionally active enhancers, further experimental validation is crucial to:

  • Confirm the ability of the identified region to enhance gene expression.

  • Link the enhancer to its target gene(s).

  • Dissect the functional impact of the enhancer on cellular processes.

Methods for Functional Validation of ssDNA Enhancers

Several orthogonal methods can be employed to validate the enhancer function of regions identified by KAS-seq. These techniques can be broadly categorized based on what they measure: chromatin accessibility, transcriptional output of a reporter gene, and the effect of the enhancer on endogenous gene expression.

A powerful approach that integrates the principles of KAS-seq with chromatin accessibility profiling is KAS-ATAC-seq. This method simultaneously measures chromatin accessibility and transcriptional activity, providing a more direct link between the open chromatin state of an enhancer and its transcriptional output.[6][7][8][9]

Comparison of Key Validation Techniques
Technique Principle Information Gained Advantages Limitations
KAS-seq Chemical labeling of guanine in ssDNA to identify transcription bubbles.[3][4][5]Genome-wide map of active transcription, including active enhancers.[1][2]High sensitivity, low cell input requirement, rapid protocol.[1][2][3]Identifies active transcription but does not directly measure enhancer function or link to target genes.
ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing)Uses a hyperactive Tn5 transposase to preferentially fragment open chromatin regions.[10]Genome-wide map of chromatin accessibility, often correlated with active regulatory regions.Low cell input, relatively simple and fast protocol.[10]Does not directly measure transcriptional activity; open chromatin does not always equate to active enhancement.
STARR-seq (Self-Transcribing Active Regulatory Region sequencing)Clones candidate enhancer fragments into a reporter plasmid downstream of a minimal promoter and measures the resulting transcription of the fragment itself.[11]Quantifies the intrinsic enhancer activity of thousands of sequences in parallel.High-throughput functional validation.[11]Performed in an episomal context, which may not fully recapitulate the endogenous chromatin environment.
Luciferase Reporter Assay Clones a candidate enhancer into a plasmid containing a luciferase reporter gene driven by a minimal promoter. Enhancer activity is measured by the level of luciferase expression.Quantitative measure of the enhancer strength of a single sequence.Highly quantitative and well-established method.Low-throughput; subject to artifacts from being outside the native genomic context.
CRISPR-based Editing (CRISPRi/a, Deletion) Uses CRISPR-Cas9 to perturb the enhancer sequence in its native genomic location. The effect on the expression of nearby genes is then measured.Directly tests the necessity of the enhancer for endogenous gene regulation and helps identify target genes.In vivo validation in the native chromatin context.Can be technically challenging, potential for off-target effects, and lower throughput.
KAS-ATAC-seq Combines KAS-seq and ATAC-seq to simultaneously map single-stranded DNA and chromatin accessibility.[9]Provides a quantitative measure of transcriptional activity within accessible chromatin regions.[6][8]Directly links chromatin accessibility with transcriptional activity in a single assay.[6][9]A newer technique with protocols that may still be undergoing optimization.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the logic of validation, the following diagrams are provided in the DOT language for Graphviz.

KAS_seq_Workflow start_end start_end process process data data analysis analysis A Live Cells/Tissues B This compound Labeling of ssDNA A->B C Genomic DNA Isolation B->C D Biotinylation via Click Chemistry C->D E DNA Fragmentation D->E F Streptavidin Enrichment E->F G Library Preparation F->G H Sequencing G->H I Data Analysis: Peak Calling H->I J Identification of ssDNA Enhancers I->J

Caption: Workflow of the KAS-seq protocol.

Enhancer_Validation_Workflow cluster_validation Functional Validation Approaches start KAS-seq Identified ssDNA Enhancer A Reporter Assays (STARR-seq, Luciferase) start->A Tests intrinsic enhancer activity B Chromatin Accessibility (ATAC-seq) start->B Correlates with open chromatin C Genomic Perturbation (CRISPR) start->C Tests necessity for endogenous gene expression result Validated Functional Enhancer A->result B->result C->result

Caption: General workflow for validating ssDNA enhancers.

Complementary_Evidence kas KAS-seq Peak (ssDNA region) validated Validated Enhancer kas->validated Hypothesis atac ATAC-seq Peak (Open Chromatin) atac->validated Corroboration starr STARR-seq Positive (Enhancer Activity) starr->validated Functional Confirmation crispr CRISPR Deletion -> Gene Expression Change crispr->validated Functional Necessity

Caption: Complementary evidence from different validation methods.

Detailed Experimental Protocols

KAS-seq Protocol

This protocol is a summary based on published methods.[3][5][12]

  • Cell Labeling:

    • Prepare a 5 mM working solution of this compound in pre-warmed cell culture medium.

    • Incubate 1-5 million cells with the this compound medium for 10 minutes at 37°C.[12]

  • Genomic DNA Isolation:

    • Lyse the cells and isolate genomic DNA using a standard kit.

  • Biotinylation:

  • DNA Fragmentation:

    • Fragment the DNA to an average size of 200-500 bp by sonication.[12]

  • Enrichment:

    • Incubate the fragmented DNA with streptavidin-coated magnetic beads to pull down the biotinylated ssDNA fragments.

  • Library Preparation and Sequencing:

    • Perform end-repair, A-tailing, and adapter ligation on the enriched DNA fragments to prepare a sequencing library.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align reads to the reference genome and use a peak calling algorithm (e.g., MACS2) to identify regions of KAS-seq signal enrichment.[13] The KAS-Analyzer pipeline can be used for comprehensive analysis.[14][15][16]

ATAC-seq Protocol
  • Cell Lysis and Transposition:

    • Lyse 50,000 cells in a hypotonic buffer to isolate nuclei.

    • Incubate the nuclei with hyperactive Tn5 transposase loaded with sequencing adapters for 30 minutes at 37°C. The transposase will cut and ligate adapters into accessible chromatin regions.

  • DNA Purification:

    • Purify the transposed DNA using a DNA purification kit.

  • Library Amplification:

    • Amplify the library using PCR with indexed primers.

  • Sequencing and Data Analysis:

    • Sequence the library and align reads to the reference genome. Peaks are called to identify regions of open chromatin.

STARR-seq Protocol
  • Library Construction:

    • Fragment the genome and clone the fragments into the 3' UTR of a reporter gene (e.g., GFP) driven by a minimal promoter in a STARR-seq vector.

  • Transfection:

    • Transfect the library into the cells of interest. If a candidate enhancer is active, it will drive its own transcription.

  • RNA Isolation and Sequencing:

    • Isolate poly(A) RNA and perform reverse transcription.

    • Specifically amplify and sequence the reporter gene transcripts.

  • Data Analysis:

    • Align the sequenced reads to the reference genome. The density of reads corresponds to the enhancer activity of the genomic fragment.

CRISPR-based Deletion Protocol
  • Guide RNA Design and Cloning:

    • Design two guide RNAs (gRNAs) that flank the KAS-seq-identified enhancer region.

    • Clone the gRNAs into a vector that also expresses Cas9.

  • Transfection and Selection:

    • Transfect the Cas9/gRNA construct into the cells.

    • Select for cells that have been successfully transfected.

  • Validation of Deletion:

    • Isolate genomic DNA from clonal cell populations and use PCR and Sanger sequencing to verify the deletion of the enhancer region.

  • Gene Expression Analysis:

    • Isolate RNA from the enhancer-deleted clones and control clones.

    • Use RT-qPCR or RNA-seq to measure the expression of putative target genes. A significant decrease in gene expression in the deletion clones validates the enhancer's function.

Conclusion

KAS-seq is a valuable tool for the genome-wide discovery of transcriptionally active ssDNA enhancers. However, the functional validation of these candidate regions is paramount. By employing a combination of orthogonal validation methods such as ATAC-seq, STARR-seq, and CRISPR-based editing, researchers can gain a high degree of confidence in the identified enhancers and their roles in gene regulation. The integrated KAS-ATAC-seq method further refines this process by directly linking transcriptional activity to chromatin accessibility.[6][8] This multi-faceted approach is essential for building accurate models of gene regulatory networks and for the successful translation of these findings into therapeutic strategies.

References

A Comparative Analysis of Click Chemistry Reagents for N3-Kethoxal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of N3-kethoxal as a chemical probe for labeling single-stranded nucleic acids has opened new avenues for studying gene expression and RNA structure. This azide-containing reagent allows for the covalent modification of guanine (B1146940) bases, which can then be tagged with reporter molecules using click chemistry. The choice of the appropriate click chemistry reagent is paramount for the success of these experiments, influencing reaction efficiency, biocompatibility, and the stability of the final conjugate. This guide provides an objective comparison of common click chemistry reagents for reaction with this compound, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free method ideal for biological systems.

Executive Summary

Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most prominent reagents for SPAAC reactions with azide-containing molecules like this compound. While both enable efficient and bioorthogonal ligation, they exhibit key differences in their reaction kinetics, stability, and physicochemical properties. Generally, DBCO displays faster reaction kinetics with aliphatic azides, making it a common choice for rapid labeling.[1] However, BCN is smaller, less hydrophobic, and, critically, demonstrates greater stability in reducing environments, such as the intracellular milieu rich in thiols like glutathione.[1][2] The choice between DBCO and BCN is therefore context-dependent, requiring careful consideration of the specific experimental goals.

Quantitative Performance Comparison

The efficiency of a click reaction is best described by its second-order rate constant (k₂), which reflects how quickly the azide (B81097) and alkyne react to form a stable triazole linkage. A higher k₂ value signifies a faster reaction, which is often desirable for capturing dynamic biological processes or when working with low concentrations of reactants.[3]

ReagentAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
DBCO Benzyl Azide~0.3 - 0.9[4][5]Fast kinetics with aliphatic azides, widely used.[1]
Phenyl AzideSlower than with aliphatic azides.[1]Susceptible to degradation by thiols.[1][2]
endo-BCN Benzyl AzideSlower than DBCO.[1]More stable in the presence of thiols (e.g., glutathione).[1][2]
Phenyl AzideSignificantly faster than DBCO with aromatic azides.[1]Smaller and less hydrophobic than DBCO.[6]

Note: The azide in this compound is attached to an aliphatic linker, suggesting that DBCO may offer faster initial reaction kinetics. However, the overall chemical environment of the this compound adduct on a nucleic acid could influence reactivity.

Experimental Protocols

Reproducible and comparative data are best obtained through standardized experimental protocols. The following are representative methodologies for assessing the efficiency of different SPAAC reagents with this compound-labeled nucleic acids.

Protocol 1: this compound Labeling of RNA

This protocol is adapted from established methods for labeling cellular RNA.[7]

Materials:

  • Cells or isolated RNA of interest

  • This compound stock solution (e.g., 500 mM in DMSO)

  • Cell culture medium or appropriate reaction buffer

  • RNA purification kit

Procedure:

  • Labeling: For cultured cells, dilute the this compound stock solution to a final concentration of 5 mM in pre-warmed (37°C) cell culture medium. Incubate the cells with the labeling medium for 10 minutes at 37°C. For isolated RNA, incubate with this compound in a suitable buffer.

  • RNA Isolation: Isolate the total RNA from the labeled cells using a standard RNA purification kit.

  • Purification: Ensure the purified RNA is free of any unreacted this compound by performing an appropriate clean-up step (e.g., ethanol (B145695) precipitation or column purification).

Protocol 2: Comparative Kinetic Analysis of SPAAC Reactions via UV-Vis Spectrophotometry

This method is suitable for determining the second-order rate constant by monitoring the change in absorbance of the DBCO reagent upon reaction.[1]

Materials:

  • This compound-labeled RNA

  • DBCO-containing reagent (e.g., DBCO-PEG4-Biotin) with a distinct UV absorbance (~309 nm)

  • BCN-containing reagent

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation: Prepare a stock solution of the DBCO reagent in the reaction buffer. In a quartz cuvette, add a known concentration of the DBCO reagent and measure the initial absorbance at its maximum wavelength (λ_max).

  • Reaction Initiation: Initiate the reaction by adding a known excess of the this compound-labeled RNA to the cuvette and immediately begin monitoring the absorbance at λ_max over time.

  • Data Acquisition: Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order model. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the this compound-labeled RNA.

  • Comparison: Repeat the experiment using the BCN reagent. Since BCN lacks a strong UV-Vis chromophore, this comparison may require an indirect method, such as a competition assay or analysis by HPLC or mass spectrometry.

Protocol 3: Comparative Labeling Efficiency by Gel Electrophoresis and Blotting

This protocol provides a qualitative or semi-quantitative comparison of labeling efficiency.

Materials:

  • This compound-labeled RNA

  • DBCO-biotin and BCN-biotin

  • Streptavidin-HRP conjugate

  • Denaturing polyacrylamide gel

  • Western blot apparatus and reagents

Procedure:

  • Click Reaction: Divide the this compound-labeled RNA into two equal aliquots. To one, add the DBCO-biotin reagent, and to the other, add the BCN-biotin reagent. Incubate for a set period (e.g., 1 hour) at room temperature.

  • Gel Electrophoresis: Run the samples on a denaturing polyacrylamide gel to separate the RNA.

  • Blotting: Transfer the RNA to a nylon membrane.

  • Detection: Probe the membrane with a streptavidin-HRP conjugate and detect the biotin (B1667282) signal using a chemiluminescent substrate. The intensity of the signal will correspond to the amount of biotinylated RNA, providing a measure of the relative efficiency of the DBCO and BCN reagents.

Visualization of Workflows and Reactions

To aid in the conceptualization of the experimental design and chemical reactions, the following diagrams are provided.

experimental_workflow Experimental Workflow for Comparing Click Chemistry Reagents cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis N3_labeling This compound Labeling of RNA RNA_purification Purification of Labeled RNA N3_labeling->RNA_purification DBCO_reaction React with DBCO Reagent RNA_purification->DBCO_reaction Aliquot 1 BCN_reaction React with BCN Reagent RNA_purification->BCN_reaction Aliquot 2 kinetic_analysis Kinetic Analysis (UV-Vis, NMR) DBCO_reaction->kinetic_analysis efficiency_analysis Labeling Efficiency (Gel/Blot) DBCO_reaction->efficiency_analysis BCN_reaction->kinetic_analysis BCN_reaction->efficiency_analysis

Caption: A general workflow for the comparative analysis of DBCO and BCN reagents for this compound labeled RNA.

SPAAC_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) N3_Kethoxal This compound-RNA (Azide) Triazole Stable Triazole Linkage N3_Kethoxal->Triazole Cyclooctyne Strained Alkyne (DBCO or BCN) Cyclooctyne->Triazole

Caption: The fundamental reaction scheme of SPAAC, where an azide (from this compound) reacts with a strained alkyne (DBCO or BCN).

reagent_selection Logic for Reagent Selection start Start: Need to label this compound modified molecule question1 Is the experiment in a live cell or in a reducing environment? start->question1 question2 Is rapid reaction kinetics the top priority? question1->question2 No BCN_choice Choose BCN (Higher Stability) question1->BCN_choice Yes DBCO_choice Choose DBCO (Faster Kinetics) question2->DBCO_choice Yes consider_BCN Consider BCN (if azide is aromatic or stability is a concern) question2->consider_BCN No

Caption: A decision-making flowchart for selecting between DBCO and BCN based on experimental conditions.

Conclusion

The selection of a click chemistry reagent for this compound labeling is a critical decision that impacts the outcome of bioconjugation experiments. While DBCO often provides faster reaction kinetics, particularly with aliphatic azides, BCN offers superior stability in reducing environments, a smaller size, and favorable kinetics with aromatic azides.[1] Researchers should carefully consider the specific requirements of their experimental system, including the need for biocompatibility, reaction speed, and stability, to make an informed choice. The protocols and comparative data presented in this guide provide a framework for the rational selection and validation of the optimal click chemistry reagent for your research needs.

References

Assessing the G-Specificity Bias of N3-kethoxal in RNA Sequencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N3-kethoxal with other common reagents for RNA structure probing, focusing on its guanine (B1146940) (G)-specificity bias. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs in RNA sequencing and analysis.

Introduction to RNA Structure Probing

Understanding the secondary and tertiary structure of RNA is crucial for elucidating its function in biological processes. Chemical probing coupled with high-throughput sequencing has become a powerful tool for mapping RNA structures at nucleotide resolution. These methods utilize chemical reagents that selectively modify accessible nucleotides, and the modification sites are then identified by reverse transcription, typically causing stops or mutations that can be detected by sequencing. An ideal chemical probe should exhibit high specificity for a particular base and structural context (e.g., single-stranded regions).

This compound is a reagent designed to specifically label single-stranded guanine bases. Its performance, particularly its specificity, is a critical consideration for accurate RNA structure determination. This guide assesses the G-specificity of this compound and compares it to other widely used RNA probing reagents.

Comparison of RNA Probing Reagents

The selection of a chemical probe significantly impacts the accuracy and scope of RNA structure analysis. This compound is highly specific for guanine, while other reagents offer different base specificities. A summary of the key characteristics of this compound and its alternatives is presented below.

Reagent Primary Target(s) Known Off-Target Reactivity Key Advantages Limitations
This compound Guanine (G) at N1 and N2 positions in single-stranded regions[1]Inert towards other nucleic bases and modified guanines like m1G and m2G.[1]High specificity for single-stranded guanines.[1] Fast and reversible labeling under mild conditions.[1] Higher labeling activity compared to DMS, NAI, glyoxal (B1671930), and EDC.[1]G-specific labeling does not provide information on other bases.
Dimethyl Sulfate (DMS) Adenine (A) at N1, Cytosine (C) at N3[2]Can modify Guanine (G) at the N7 position (Hoogsteen face), which is less informative for canonical base-pairing.[2]Well-established method. Cell-permeable for in vivo studies.[2]Toxic at high concentrations. Limited to A and C for Watson-Crick face probing.[1]
SHAPE Reagents (e.g., 1M7, NAI) All four bases (A, U, G, C) at the 2'-hydroxyl group of the riboseGenerally low base specificity, reacting with flexible nucleotides. Some reagents show bias against certain nucleotides.[3]Probes all four bases, providing a more comprehensive view of RNA structure.[4] Various reagents are available for in vitro and in vivo applications.[3][4]Does not directly probe the Watson-Crick face. Reagent choice can impact results, with some having poor cell permeability or stability.[4]
Glyoxal Guanine (G) Can react with Cytosine (C) and Adenine (A) to a lesser extent. Specificity for G can be enhanced by adjusting pH and reaction time.[5]Targets the Watson-Crick face of guanine. Cell-permeable for in vivo studies.Off-target reactions with C and A can occur.
EDC Uracil (U) and Guanine (G) Can cause RNA degradation at higher concentrations needed for mutational profiling.Probes the Watson-Crick face of U and G.Can lead to RNA degradation.

Experimental Protocols

Detailed methodologies are essential for the successful application of RNA probing techniques and for the accurate interpretation of the resulting data. Below are summarized protocols for key experiments cited in this guide.

Keth-seq Protocol for this compound Probing

The Keth-seq protocol combines this compound probing with deep sequencing to map RNA secondary structures.[1]

  • In vivo or In vitro RNA Labeling:

    • In vivo: Add this compound directly to the cell culture medium and incubate for a short period (e.g., 5-10 minutes).

    • In vitro: Incubate purified RNA with this compound in a reaction buffer (e.g., 0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0) at 37°C for 10 minutes.[1]

  • RNA Isolation and Purification: Extract total RNA from the cells or purify the in vitro labeled RNA.

  • Library Preparation:

    • Construct three libraries: this compound-modified, no-treatment control, and an this compound-removal sample.[1]

    • For the removal sample, the this compound adduct is erased by incubation with a high concentration of GTP.[1]

    • The labeled RNA is biotinylated via a click chemistry reaction with a DBCO-biotin conjugate.

    • Enrich the biotinylated RNA fragments using streptavidin beads.

  • Reverse Transcription and Sequencing:

    • Perform reverse transcription. The this compound adducts will cause the reverse transcriptase to stall, generating cDNA fragments that terminate at the modification site.

    • Prepare sequencing libraries from the cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome and identify the reverse transcription stop sites. The frequency of stops at each guanine residue reflects its accessibility and single-stranded nature.

DMS-MaPseq Protocol

DMS-MaPseq (Dimethyl Sulfate Mutational Profiling with sequencing) is a method to map A and C residues in RNA structures.

  • DMS Treatment: Treat cells or purified RNA with DMS. DMS methylates unpaired adenines at the N1 position and unpaired cytosines at the N3 position.

  • RNA Extraction: Isolate total RNA.

  • Reverse Transcription with Mutational Profiling: Use a reverse transcriptase that can read through the DMS-induced modifications, introducing mutations (mismatches) into the resulting cDNA at the sites of modification.

  • Library Preparation and Sequencing: Amplify the cDNA and prepare libraries for high-throughput sequencing.

  • Data Analysis: Align sequencing reads and identify mutation rates at each A and C position. Higher mutation rates indicate greater accessibility.

SHAPE-MaP Protocol

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension with Mutational Profiling) probes the flexibility of the RNA backbone at all four nucleotides.[2]

  • SHAPE Reagent Treatment: Treat cells or purified RNA with a SHAPE reagent (e.g., 1M7, NAI). The reagent acylates the 2'-hydroxyl group of flexible nucleotides.

  • RNA Extraction: Isolate total RNA.

  • Reverse Transcription with Mutational Profiling: As with DMS-MaP, use a reverse transcriptase that introduces mutations at the sites of SHAPE modification.[2]

  • Library Preparation and Sequencing: Prepare sequencing libraries from the mutated cDNA.

  • Data Analysis: Analyze the sequencing data to determine the mutation frequency at each nucleotide. Higher reactivity corresponds to more flexible, typically single-stranded, regions.

Glyoxal Sequencing Protocol

Glyoxal probing is used to identify accessible guanine residues.

  • Glyoxal Treatment: Incubate cells or RNA with glyoxal. The reaction is typically performed at a slightly alkaline pH to enhance guanine specificity.

  • RNA Isolation: Extract total RNA.

  • Reverse Transcription: The glyoxal adduct on guanine blocks reverse transcriptase.

  • Primer Extension Analysis or Sequencing: The termination points of reverse transcription are identified either by gel electrophoresis (for specific transcripts) or by high-throughput sequencing of the truncated cDNA fragments.

  • Data Analysis: The positions of reverse transcription stops indicate the locations of accessible guanine residues.

Visualizing Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

N3_Kethoxal_Mechanism cluster_reactants Reactants cluster_product Product N3_Kethoxal This compound Adduct Stable Covalent Adduct (RT Stop) N3_Kethoxal->Adduct Reacts with N1 and N2 dsGuanine Double-stranded Guanine N3_Kethoxal->dsGuanine No Reaction (Watson-Crick face protected) ssGuanine Single-stranded Guanine ssGuanine->Adduct

Caption: Mechanism of this compound reaction with guanine.

G_Specificity_Workflow start Start: RNA Sample probe Treat with Chemical Probe (e.g., this compound) start->probe control No Treatment Control start->control isolate Isolate RNA probe->isolate control->isolate rt Reverse Transcription isolate->rt seq High-Throughput Sequencing rt->seq align Align Reads to Reference Transcriptome seq->align analyze Analyze RT Stop/ Mutation Frequency align->analyze specificity Assess Specificity: Compare modified sample to control analyze->specificity end End: Specificity Profile specificity->end

Caption: Experimental workflow for assessing G-specificity.

Reagent_Specificity_Comparison RNA Probing Reagent Specificity cluster_reagents Reagents cluster_bases Target Bases N3K This compound G Guanine (G) N3K->G High DMS DMS A Adenine (A) DMS->A High C Cytosine (C) DMS->C High SHAPE SHAPE SHAPE->A Moderate U Uracil (U) SHAPE->U Moderate SHAPE->G Moderate SHAPE->C Moderate Backbone Ribose Backbone SHAPE->Backbone Primary Target Glyoxal Glyoxal Glyoxal->A Low Glyoxal->G High Glyoxal->C Low

Caption: Comparison of RNA probing reagent specificities.

Conclusion

This compound stands out as a highly specific probe for single-stranded guanine residues in RNA. Its high reactivity and minimal off-target effects make it a valuable tool for researchers focused on the role of guanine accessibility in RNA structure and function. However, for a comprehensive, transcriptome-wide analysis of RNA structure, a combination of probes with different base specificities, such as DMS and SHAPE reagents, may be more appropriate. The choice of reagent should be guided by the specific research question, the RNA of interest, and the experimental context (in vivo versus in vitro). This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their RNA structure probing experiments.

References

Safety Operating Guide

Proper Disposal of N3-kethoxal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

N3-kethoxal is a valuable reagent for probing RNA structure, yet its proper disposal is critical to ensure laboratory safety and environmental protection. As an azide-containing compound, this compound requires specific handling procedures to mitigate the risks associated with this functional group. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound waste streams, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Immediate Safety Considerations

Before handling this compound waste, it is imperative to be aware of the following:

  • Azide (B81097) Hazard: this compound contains an azide group (-N3). Azides can be reactive and potentially explosive, especially when in contact with heavy metals (e.g., lead, copper, silver, mercury) or strong acids.

  • Avoid Metal Contact: Never use metal spatulas or allow this compound solutions to come into contact with metal surfaces, including plumbing. The formation of metal azides can lead to explosive compounds.[1][2]

  • Acid Incompatibility: Do not mix this compound waste with acidic waste streams. This can lead to the formation of highly toxic and explosive hydrazoic acid.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process that includes waste segregation, a neutralization step for the azide group, and compliant containerization for final disposal by a certified hazardous waste service.

Step 1: Waste Segregation

Properly segregating this compound waste at the point of generation is the first critical step. Different waste streams will require slightly different handling.

  • Concentrated/Unused this compound: Any remaining stock solutions of this compound.

  • Dilute Aqueous Waste: Solutions from experiments containing this compound, such as reaction buffers and washes.

  • Contaminated Solid Waste: Pipette tips, tubes, gloves, and other disposable labware that have come into contact with this compound.

Step 2: Azide Neutralization (Quenching) for Aqueous Waste

For dilute aqueous this compound waste, a quenching step to neutralize the azide group is recommended before collection for disposal. This procedure should be performed in a chemical fume hood.

Experimental Protocol: Azide Quenching

This protocol is adapted from standard procedures for the neutralization of inorganic azides.

  • Dilution: Ensure the concentration of this compound in the aqueous waste is low (ideally below 5%). If necessary, dilute the waste with water in a suitable container (e.g., a three-necked flask equipped with a stirrer and an addition funnel).

  • Add Sodium Nitrite (B80452): For each gram of this compound estimated to be in the waste solution, add approximately 1.5 grams of sodium nitrite (NaNO2) dissolved in a minimal amount of water. Stir the solution.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid (H2SO4) dropwise while stirring continuously. The order of addition is crucial: always add acid to the nitrite-containing waste, never the other way around. Continue adding acid until the solution is acidic (test with litmus (B1172312) paper) and gas evolution (nitrogen and nitric oxide) ceases.

  • Verification: To ensure the complete destruction of the azide, test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the quenching reaction is complete.[3][4]

  • Collection: The resulting solution, now free of reactive azide, should be collected as hazardous chemical waste.

Step 3: Containerization and Labeling

Proper containerization and labeling are essential for the safe storage and subsequent pickup of hazardous waste.

  • Liquid Waste:

    • Use a clearly labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene (B3416737) - HDPE). Do not use metal containers or caps (B75204) with metal liners. [2]

    • For quenched aqueous waste, label the container as "Hazardous Waste: Neutralized this compound solution (contains reaction byproducts)."

    • For concentrated this compound that has not been quenched, label the container as "Hazardous Waste: this compound, organic azide."

  • Solid Waste:

    • Collect all contaminated solid waste in a designated, durable, and clearly labeled plastic bag or container.

    • Label the container as "Hazardous Waste: Solid waste contaminated with this compound."

Step 4: Storage and Disposal
  • Storage: Store all this compound waste containers in a designated satellite accumulation area for hazardous waste. This area should be cool, well-ventilated, and away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Never pour this compound waste down the drain. [5][6]

Data Presentation: this compound Disposal Summary

Waste CategoryRecommended ContainerKey Disposal Actions
Concentrated/Unused this compound Labeled, sealed, non-metal container (e.g., HDPE)Collect directly for EHS pickup. Do not attempt to neutralize large quantities.
Dilute Aqueous Waste Labeled, sealed, non-metal container (e.g., HDPE)1. Segregate from other waste streams. 2. Perform azide quenching in a fume hood. 3. Collect for EHS pickup.
Contaminated Solid Waste Labeled, durable plastic bag or container1. Segregate from other lab trash. 2. Seal the container. 3. Arrange for EHS pickup.

Mandatory Visualization: this compound Disposal Workflow

N3_kethoxal_Disposal_Workflow cluster_waste_generation Waste Generation cluster_decision Segregation and Decision cluster_procedures Disposal Procedures cluster_final_disposal Final Disposal Waste This compound Waste Generated Decision Waste Type? Waste->Decision Aqueous Dilute Aqueous Waste Decision->Aqueous Aqueous Concentrated Concentrated/Unused Solution Decision->Concentrated Concentrated Solid Contaminated Solid Waste Decision->Solid Solid Quench Perform Azide Quenching (in fume hood) Aqueous->Quench Collect_Liquid Collect in Labeled Liquid Waste Container (Non-Metal) Concentrated->Collect_Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid->Collect_Solid Quench->Collect_Liquid EHS Store in Satellite Accumulation Area and Arrange for EHS Pickup Collect_Solid->EHS Collect_Liquid->EHS

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Safeguarding Your Research: Essential Safety and Handling of N3-kethoxal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N3-kethoxal, a comprehensive understanding of its safe handling, storage, and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2382756-48-9) was not publicly available at the time of this writing. The following safety recommendations are based on the chemical structure of this compound, which contains an azido (B1232118) functional group, and general safety protocols for handling organic azides. Organic azides are a class of compounds known for their potential toxicity and explosive nature. It is imperative to treat this compound with extreme caution and to supplement these guidelines with a thorough risk assessment specific to your laboratory's procedures.

Personal Protective Equipment (PPE) and Hazard Mitigation

Due to the presence of the azide (B81097) group, this compound should be handled with stringent safety measures. The azide ion is known to have toxicity comparable to cyanide, and small organic azides can be explosive.[1][2]

Core Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact with the potentially toxic azide compound.[1][3]
Consider double-gloving for enhanced protection.Provides an additional barrier against contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of this compound solutions.[4][5]
A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.Offers broader protection for the face.[3][5]
Body Protection A flame-resistant laboratory coat.To protect skin and clothing from spills.
A chemical-resistant apron is recommended when handling larger quantities.Provides an additional layer of protection against chemical splashes.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of any potential aerosols or vapors.[3][4]

Operational and Disposal Plans: A Step-by-Step Guide

I. Preparation and Handling:

  • Consult and Inform: Before working with this compound, consult with your institution's Environmental Health and Safety (EHS) department. Ensure all personnel involved are trained on the risks of organic azides.

  • Work Area Setup: All work with this compound must be performed in a certified chemical fume hood.[3][4] The work surface should be lined with absorbent, disposable bench paper.

  • Avoid Incompatibilities:

    • Metals: Do not use metal spatulas or allow this compound to come into contact with heavy metals, as this can form shock-sensitive and explosive metal azides.[2][4][6] Use plastic or glass utensils.[4]

    • Acids: Avoid contact with acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[2][6]

    • Solvents: Do not use chlorinated solvents such as dichloromethane (B109758) or chloroform, as they can form explosively unstable compounds.[1][2]

  • Weighing and Solution Preparation: When preparing solutions, work on the smallest scale possible.[4] this compound is often supplied as a solution in DMSO. Pre-warming of cell culture medium to 37 °C is recommended to aid in its dissolution for experimental use.

II. Storage:

  • Store this compound in a cool, dark, and well-ventilated area. It is recommended to store it at -20°C.[7]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as acids and heavy metals.[6]

III. Spill Management:

  • Small Spills: In case of a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite. Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills: For larger spills, evacuate the immediate area and alert your institution's EHS.

IV. Disposal:

  • Waste Segregation: All this compound-containing waste, including contaminated labware, gloves, and bench paper, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Avoid Mixing: Do not mix azide waste with acidic waste streams.[3][6]

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of organic azide waste. Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[3]

Experimental Workflow for this compound Handling

The following diagram illustrates a typical workflow for handling this compound in a research setting, from receiving the compound to the final disposal of waste.

N3_kethoxal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal receive Receive & Log this compound store Store at -20°C in a dark, ventilated area receive->store risk_assessment Conduct Risk Assessment store->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe prepare_solution Prepare Working Solution ppe->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_collection Collect Azide Waste Separately decontaminate->waste_collection dispose Dispose via Institutional EHS waste_collection->dispose

Caption: Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.